Technical Documentation Center

2-(2-Aminoethoxy)-5-chloropyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Aminoethoxy)-5-chloropyridine
  • CAS: 29450-00-8

Core Science & Biosynthesis

Foundational

2-Amino-5-chloropyridine: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility

Executive Summary In modern medicinal chemistry and agrochemical development, bifunctional heteroaromatic rings serve as critical structural scaffolds. 2-Amino-5-chloropyridine (CAS: 1072-98-6) is a highly versatile buil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, bifunctional heteroaromatic rings serve as critical structural scaffolds. 2-Amino-5-chloropyridine (CAS: 1072-98-6) is a highly versatile building block characterized by the presence of an electron-donating amino group and an electron-withdrawing chlorine atom on a pyridine core[1][2]. This unique electronic push-pull system not only dictates its distinct physicochemical properties but also enables highly regioselective functionalization.

This whitepaper provides an in-depth analysis of the physical and chemical properties of 2-amino-5-chloropyridine, explores its mechanistic reactivity, and outlines a self-validating, field-proven protocol for its synthesis. Furthermore, we examine its pivotal role as an intermediate in the development of advanced pharmaceutical agents[3].

Physicochemical Profiling

Understanding the physical and chemical properties of 2-amino-5-chloropyridine is essential for optimizing reaction conditions, solvent selection, and downstream purification processes. The compound typically presents as a white to beige crystalline solid[2][4].

Quantitative Data Summary
PropertyValueExperimental Context & Significance
Molecular Formula C₅H₅ClN₂Core heteroaromatic scaffold[2].
Molecular Weight 128.56 g/mol Standard molar mass[2].
Melting Point 134–138 °CIndicates high crystalline lattice stability; useful for purity validation via differential scanning calorimetry (DSC)[4][5].
Boiling Point 257.8 °C (at 760 mmHg)High boiling point necessitates vacuum distillation if liquid-phase purification is attempted[4].
Density 1.3 ± 0.1 g/cm³Relevant for phase separations in liquid-liquid extraction workflows[4].
Solubility Soluble in water, ethanol, methanolProtic solvent compatibility facilitates precipitation-based isolation techniques[4][6].
Topological Polar Surface Area (TPSA) 38.9 ŲFavorable for membrane permeability in early-stage drug design[2].

Structural Reactivity and Mechanistic Pathways

The chemical behavior of 2-amino-5-chloropyridine is governed by the orthogonal reactivity of its functional groups:

  • The C2-Amino Group (-NH₂): Acts as a strong electron-donating group via resonance, activating the pyridine ring toward electrophilic aromatic substitution (EAS). It is also a primary site for nucleophilic attack, allowing for facile amidation, sulfonation, or conversion into diazonium salts for further derivatization[7].

  • The C5-Chloro Group (-Cl): Provides a reliable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). The electron-deficient nature of the pyridine ring accelerates oxidative addition by palladium catalysts[8].

Validated Synthesis Protocol: Regioselective Chlorination

The most efficient industrial and bench-scale route to 2-amino-5-chloropyridine involves the direct chlorination of 2-aminopyridine. To prevent over-chlorination or unwanted side reactions at the exocyclic amine, the reaction must be conducted in a strongly acidic medium (Hammett acidity < -3.5)[9].

SynthesisWorkflow A 2-Aminopyridine (Starting Material) D Electrophilic Aromatic Substitution (10-12 °C) A->D B Chlorine Gas (Electrophile) B->D C Glacial Acetic Acid (Acidic Medium) C->D E Crude 2-Amino- 5-chloropyridine D->E Chlorination F NaOH Neutralization & Precipitation E->F Quenching G Purified Product (>92% Purity) F->G Isolation

Workflow for the regioselective chlorination of 2-aminopyridine.

Step-by-Step Methodology

Note: This protocol is adapted from validated patent literature (US3985759A) and optimized for self-validation[9].

Step 1: Substrate Protonation (Deactivation Strategy)

  • Action: Dissolve 18.8 g (0.20 mol) of 2-aminopyridine in 100 mL of glacial acetic acid in a round-bottom flask equipped with a gas dispersion tube and a thermometer. Bubble 10.5 g of anhydrous HCl gas into the solution.

  • Causality: Acetic acid acts as a polar protic solvent that stabilizes the intermediate arenium ion. The addition of HCl protonates the pyridine nitrogen, slightly deactivating the ring to prevent runaway polysubstitution while directing the incoming chlorine electrophile specifically to the 5-position[9].

Step 2: Controlled Electrophilic Aromatic Substitution

  • Action: Cool the reaction mixture to 10–12 °C using an ice bath. Condense 17.7 g (0.25 mol) of chlorine gas and introduce it to the mixture over a period of 45 minutes. Maintain stirring for an additional 30 minutes.

  • Causality: Strict thermal control (10–12 °C) is critical. Elevated temperatures lead to the formation of dichloro-impurities and oxidative degradation of the starting material. The 30-minute post-addition stirring ensures complete conversion, which can be self-validated by monitoring the disappearance of the starting material via TLC (Thin-Layer Chromatography)[9].

Step 3: Quenching and Free-Base Isolation

  • Action: Vent any excess chlorine gas safely into a scrubber. Pour the acidic solution over crushed ice and slowly basify the mixture using 50% aqueous sodium hydroxide (NaOH) until the pH reaches ~8-9.

  • Causality: Neutralizing the strongly acidic medium converts the soluble pyridinium salt back into its free-base form. Because 2-amino-5-chloropyridine has limited solubility in cold, basic aqueous solutions, it precipitates rapidly[9].

Step 4: Purification

  • Action: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual sodium acetate salts. Dry in vacuo at 45 °C.

  • Expected Outcome: Yields approximately 19.6 g (76.3% theoretical yield) of 2-amino-5-chloropyridine with a purity of >92%[9].

Applications in Advanced Drug Development

The bifunctional nature of 2-amino-5-chloropyridine makes it an indispensable precursor in the synthesis of several high-value active pharmaceutical ingredients (APIs) and agrochemicals[1][3][8].

ApplicationPathways Core 2-Amino-5-chloropyridine Rxn1 Nucleophilic Amidation (via C2-NH2) Core->Rxn1 Derivatization Rxn2 Cross-Coupling (via C5-Cl) Core->Rxn2 Pd-Catalysis Drug1 Zopiclone / Eszopiclone (Sedative-Hypnotics) Rxn1->Drug1 Drug2 Edoxaban (Anticoagulant) Rxn1->Drug2 Agro Clodinafop (Herbicide) Rxn2->Agro

Key synthetic pathways and downstream applications in drug development.

  • Zopiclone and Eszopiclone: 2-Amino-5-chloropyridine is utilized to construct the 5-chloropyridin-2-yl moiety found in these nonbenzodiazepine hypnotic agents, which are widely prescribed for the treatment of insomnia[3].

  • Edoxaban: As a direct factor Xa inhibitor used as an anticoagulant, Edoxaban relies on the 2-amino-5-chloropyridine scaffold to achieve the precise spatial geometry required for target enzyme binding[2][3].

  • Agrochemicals: It serves as a foundational building block for herbicides like Clodinafop, leveraging the halogenated pyridine ring to enhance environmental stability and target specificity[3].

Safety, Handling, and Environmental Impact

As a halogenated aromatic amine, 2-amino-5-chloropyridine requires stringent safety protocols during handling:

  • Toxicity: Classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye irritation (H319)[2][10].

  • PPE Requirements: Operators must use chemical-resistant gloves (e.g., nitrile), safety goggles (EN166/OSHA compliant), and work within a certified fume hood to prevent inhalation of crystalline dust (H335)[11].

  • Storage: Must be stored in a cool, dry environment away from strong oxidizing agents to prevent the generation of toxic decomposition products, including hydrogen chloride and nitrogen oxides[4][11].

References

  • National Institutes of Health (NIH) . "2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem". PubChem Database. URL:[Link]

  • Google Patents. "Process for preparing 2-amino-5-chloropyridine - US3985759A". United States Patent and Trademark Office.
  • Stonechem . "2-Amino-5-chloropyridine - Basic Information & Physical Properties". Stonechem. URL:[Link]

  • Cole-Parmer . "Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%". Cole-Parmer. URL:[Link]

Sources

Exploratory

Comprehensive Characterization and Analytical Workflows for 2-Amino-5-chloropyridine (CAS: 1072-98-6)

Executive Summary 2-Amino-5-chloropyridine (ACP), bearing the CAS number 1072-98-6, is a highly versatile heterocyclic building block essential to the pharmaceutical and agrochemical industries[1]. Characterized by a pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-chloropyridine (ACP), bearing the CAS number 1072-98-6, is a highly versatile heterocyclic building block essential to the pharmaceutical and agrochemical industries[1]. Characterized by a pyridine core substituted with a primary amine at the 2-position and a chlorine atom at the 5-position, its unique electronic properties make it an indispensable synthetic intermediate[2]. Most notably, ACP is a critical precursor in the synthesis of the non-benzodiazepine hypnotic agent Zopiclone and the anticoagulant Edoxaban[3][4].

As a Senior Application Scientist, I have designed this whitepaper to outline the physicochemical profiling, structural characterization, and validated analytical methodologies required to ensure the high purity necessary for Active Pharmaceutical Ingredient (API) manufacturing.

Physicochemical Properties & Quantitative Data

Understanding the baseline physicochemical properties of ACP is critical for designing downstream reactions and analytical methods. The electron-withdrawing chlorine atom decreases the basicity of the pyridine nitrogen while simultaneously modulating the nucleophilicity of the exocyclic amine.

PropertyValueAnalytical Method / Source
CAS Registry Number 1072-98-6Chemical Abstracts Service
Molecular Formula C5H5ClN2Elemental Analysis[5]
Molecular Weight 128.56 g/mol Mass Spectrometry[5]
Monoisotopic Mass 128.0141 DaHigh-Resolution MS (HRMS)[5]
Melting Point 135 – 138 °CDifferential Scanning Calorimetry
Boiling Point 127 – 128 °C (at 11 mmHg)Vacuum Distillation
Appearance Colorless to pale yellow crystalsVisual Inspection[1]

Synthetic Utility and Pathway Integration

In drug development, the purity of starting materials directly dictates the impurity profile of the final API. ACP is synthesized via the controlled halogenation of 2-aminopyridine or through multi-step routes involving nitration, amidation, and reduction[6]. In the context of API synthesis, the primary amine of ACP serves as a nucleophile in coupling reactions, while the chlorinated pyridine ring provides essential lipophilicity and target-receptor binding affinity (e.g., GABA-A receptor modulation in Zopiclone)[1].

API_Synthesis ACP 2-Amino-5-chloropyridine (CAS: 1072-98-6) Zopiclone Zopiclone (Hypnotic Agent) ACP->Zopiclone Cyclopyrrolone coupling Edoxaban Edoxaban (Anticoagulant) ACP->Edoxaban Amidation/Coupling Agro Agrochemicals (Pesticides) ACP->Agro Substitution rxns

Downstream synthetic applications of 2-Amino-5-chloropyridine in drug development.

Analytical Characterization Workflows

To meet stringent regulatory standards (e.g., ICH Q3A for impurities), a self-validating analytical system must be employed. This involves orthogonal techniques: spectroscopic methods for structural confirmation and chromatographic methods for purity quantification[4].

Char_Workflow Sample 2-Amino-5-chloropyridine Batch Sample Spectroscopy Spectroscopic ID (NMR, FTIR, HRMS) Sample->Spectroscopy Chromatography Purity Profiling (HPLC-UV, GC-MS) Sample->Chromatography Thermal Thermal Analysis (DSC, TGA) Sample->Thermal Release Certificate of Analysis (Validated Release) Spectroscopy->Release Chromatography->Release Thermal->Release

Orthogonal analytical workflow for the characterization and batch release of the compound.

Experimental Protocols

Protocol A: Structural Elucidation via FTIR and ¹H-NMR

Causality & Logic : To confirm the substitution pattern of the pyridine ring, ¹H-NMR is utilized. The electron-withdrawing chlorine at the 5-position deshields the adjacent proton at the 6-position, pushing it significantly downfield. For vibrational analysis, as detailed by , FTIR is employed to validate the primary amine; the N-H asymmetric and symmetric stretching vibrations must be distinct from the aromatic C-H stretches.

Step-by-Step Methodology :

  • Sample Preparation (NMR) : Dissolve 10 mg of ACP in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Scientific Insight: DMSO-d6 is chosen over Chloroform-d to prevent line broadening of the primary amine protons due to rapid chemical exchange, allowing for distinct integration.

  • NMR Acquisition : Acquire the ¹H-NMR spectrum at 400 MHz. Set the relaxation delay (D1) to 2 seconds to ensure quantitative integration of the aromatic protons.

  • NMR Interpretation : Identify the characteristic amine broad singlet (integration of 2H) around 6.0–6.5 ppm, and three distinct aromatic signals representing the 3, 4, and 6 positions of the pyridine ring.

  • Sample Preparation (FTIR) : Prepare a KBr pellet by mixing 2 mg of ACP with 200 mg of IR-grade KBr. Scientific Insight: Grind into an ultra-fine powder to minimize light scattering (the Christiansen effect), ensuring a flat baseline.

  • FTIR Acquisition : Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • FTIR Interpretation : Confirm the presence of N-H stretching doublets at ~3400 cm⁻¹ and ~3300 cm⁻¹, and the C-Cl stretching vibration in the fingerprint region (~1090 cm⁻¹).

Protocol B: Chromatographic Purity Assessment (HPLC-UV)

Causality & Logic : ACP contains basic nitrogen centers. If analyzed using an unbuffered mobile phase, the compound will exist in a state of partial ionization, leading to severe peak tailing and poor resolution from structurally similar impurities (e.g., regioisomers like 2-amino-3-chloropyridine). A low-pH buffered mobile phase ensures complete protonation of the amine, yielding sharp, symmetrical peaks.

Step-by-Step Methodology :

  • Mobile Phase Preparation :

    • Buffer (Mobile Phase A): Prepare a 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) solution. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Organic (Mobile Phase B): HPLC-grade Acetonitrile.

  • Stationary Phase Selection : Utilize a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size) that is extensively end-capped to minimize secondary interactions with residual silanols.

  • Sample Preparation : Accurately weigh 25 mg of ACP and dissolve in 50 mL of Mobile Phase A:B (80:20 v/v) to achieve a concentration of 0.5 mg/mL. Sonicate for 5 minutes.

  • Chromatographic Conditions :

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm (optimal for the conjugated pyridine system).

    • Gradient Program: Start at 5% B, ramp to 60% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • System Suitability (Self-Validation) : Inject a resolution mixture containing ACP and 2-aminopyridine. Ensure the resolution factor (Rs) is > 2.0 and the tailing factor for the ACP peak is < 1.5.

  • Data Analysis : Integrate all peaks with an area > 0.05% of the main peak. Calculate the relative purity using the area normalization method.

References

  • CymitQuimica. "CAS 1072-98-6: 2-Amino-5-chloropyridine." CymitQuimica Catalog. [1]

  • Manasa Life Sciences. "2-Amino-5-chloro-pyridine." Manasa Life Sciences Products. [2]

  • Sigma-Aldrich. "2-Amino-5-chloropyridine 98%." MilliporeSigma Product A46803.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine." PubChem Database.[5]

  • Veeprho. "2-Amino-5-Chloropyridine | CAS 1072-98-6." Veeprho Pharmaceuticals. [3]

  • Guidechem. "How to prepare 2-Amino-5-chloropyridine? - FAQ." Guidechem Encyclopedia. [6]

  • SynThink Research Chemicals. "2-Amino-5-chloropyridine | 1072-98-6." SynThink Catalog. [4]

Sources

Foundational

Molecular Architecture and Synthetic Methodologies of 2-Amino-5-chloropyridine: A Technical Whitepaper

Executive Summary 2-Amino-5-chloropyridine (C5H5ClN2) is a critical heterocyclic building block extensively utilized in the pharmaceutical and agrochemical industries[1]. Serving as a key intermediate for the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-chloropyridine (C5H5ClN2) is a critical heterocyclic building block extensively utilized in the pharmaceutical and agrochemical industries[1]. Serving as a key intermediate for the synthesis of active pharmaceutical ingredients (APIs) such as the sedative zopiclone and the anticoagulant edoxaban, its specific molecular structure dictates its reactivity profile[2]. This whitepaper provides a comprehensive technical analysis of its crystallographic properties, spectroscopic characterization, and advanced synthetic methodologies, emphasizing the mechanistic causality behind highly selective chlorination protocols.

Chemical Identity and Molecular Structure

The molecular framework of 2-amino-5-chloropyridine consists of a pyridine ring substituted with an electron-donating amino group at the C2 position and an electron-withdrawing chlorine atom at the C5 position[3]. This "push-pull" electronic configuration significantly influences both its solid-state packing and chemical reactivity.

Crystallographic Architecture

X-ray diffraction studies reveal that4[4]. The structure is characterized by highly organized alternating zones of hydrogen bonding and van der Waals interactions[4].

  • Causality of Dimerization: In the solid state, the molecules link via two N-H···N intermolecular hydrogen bonds to form centrosymmetric dimers[4]. The strong hydrogen bond donor capacity of the primary amine pairs thermodynamically with the basic pyridine nitrogen acceptor, driving this specific spatial arrangement.

  • Chain Formation: Additionally, N-H···Cl hydrogen bonds connect these dimers into extended chains[4]. The chlorine atom, while a weaker acceptor than nitrogen, sufficiently stabilizes the crystal lattice, deviating slightly (0.051 Å) from the planar pyridine ring[4]. The mean carbon-carbon bond length within the aromatic ring is 1.386 Å, exhibiting localized double-bond character typical of asymmetrically substituted pyridines[4].

Table 1: Crystallographic and Physicochemical Properties
ParameterValue / Description
Chemical Formula C5H5ClN2[3]
Molecular Weight 128.56 g/mol [3]
Crystal System Monoclinic[4]
Space Group P21/c[4]
Melting Point 136–139 °C[4]
Topological Polar Surface Area 38.9 Ų[3]

Spectroscopic Characterization

Accurate identification and purity validation of 2-amino-5-chloropyridine rely on its distinct vibrational frequencies. The opposing electronic effects of the substituents induce specific spectral shifts.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the primary amine and the halogenated aromatic ring. The5, while the N-H bending is observed near 1553 cm⁻¹[5]. The characteristic C-Cl stretching vibration is assigned to the lower frequency region at approximately 742 cm⁻¹[5].

Table 2: Representative IR Vibrational Frequencies
Wavenumber (cm⁻¹)Vibrational Assignment
~3484N-H asymmetric/symmetric stretching[5]
~2730C-H symmetric stretching (aromatic)[5]
~1553N-H bending (primary amine)[5]
~1249C-N stretching[5]
~742C-Cl stretching[5]

Advanced Synthetic Methodologies

The synthesis of 2-amino-5-chloropyridine primarily involves the chlorination of 2-aminopyridine. However, the methodology chosen drastically impacts the yield and purity due to the inherent reactivity of the substrate.

Mechanistic Causality in Chlorination

The amino group at the C2 position strongly activates the pyridine ring toward electrophilic aromatic substitution, specifically at the ortho (C3) and para (C5) positions relative to the amine.6 (e.g., concentrated HCl or H2SO4) often yields a mixture of 2-amino-5-chloropyridine (approx. 72% yield) and over-chlorinated byproducts like 2-amino-3,5-dichloropyridine[6]. To overcome this thermodynamic hurdle, modern protocols employ photocatalytic radical-directed substitution to achieve high regioselectivity[2].

Protocol: High-Selectivity Photocatalytic Synthesis

This self-validating protocol utilizes bromine as a catalyst under blue LED irradiation to generate bromine radicals. These radicals selectively direct the chlorination to the C5 position, suppressing polychlorination[2].

Step-by-Step Methodology:

  • Apparatus Setup: Equip a 500 mL three-necked round-bottomed flask with a magnetic stirrer, a gas inlet tube, and a 34W blue LED irradiation source[2].

  • Dissolution: Add 20.0 g (0.21 mol) of 2-aminopyridine into 200 mL of acetonitrile. Stir at room temperature until the solid is completely dissolved[2].

  • Catalyst Initiation: Introduce 1.8 g (0.011 mol) of elemental bromine (Br2) into the solution under continuous blue LED irradiation[2].

    • Causality Note: The blue light cleaves the Br-Br bond, generating reactive bromine radicals that pre-coordinate at the sterically less hindered and electronically favorable C5 position, acting as a directing group for the incoming chlorine.

  • Selective Chlorination: Once the solution fades (indicating radical formation and intermediate complexation), slowly bubble approximately 30 g of chlorine gas (Cl2) into the reaction mixture over a period of 2 hours[2].

  • Solvent Removal: Subject the resulting reaction liquid to reduced pressure distillation to remove the acetonitrile solvent and isolate the crude product[2].

  • Crystallization: Recrystallize the crude solid using methanol. Filter and dry the isolated crystals under a vacuum to yield approximately 25.7 g of white crystalline 2-amino-5-chloropyridine[2].

  • Validation & QC: Analyze the final product via Gas Chromatography (GC). A successful execution of this protocol yields a GC purity of >99.4%, with a molar yield of ~99.4%[2].

Workflow Visualization

ChlorinationPathways cluster_traditional Traditional Direct Chlorination cluster_modern Photocatalytic Selective Chlorination SM 2-Aminopyridine (Highly Activated Ring) DirCl Cl2 / Strong Acid (HCl or H2SO4) SM->DirCl Photo Br2 Catalyst + Cl2 Blue LED (34W), Acetonitrile SM->Photo MixProd Mixture: 2-Amino-5-chloropyridine (~72%) + Polychlorinated Byproducts DirCl->MixProd Electrophilic Substitution PureProd Pure Product: 2-Amino-5-chloropyridine (>99%) Photo->PureProd Radical-Directed Substitution

Workflow of traditional electrophilic vs. photocatalytic radical-directed chlorination.

Pharmaceutical Applications

As a highly versatile building block, 2-amino-5-chloropyridine is integral to medicinal chemistry[1]. It undergoes facile amidation, sulfonylation, and cross-coupling reactions. For instance, its conversion to7 is a standardized 3-step pathway (chlorination, sulfonylation, amination) for synthesizing complex sulfonamide-based therapeutics[7]. The stability of the chloro-substituent ensures it remains intact during these downstream transformations, providing the necessary lipophilicity and target-binding interactions in the final drug molecules[7].

References

  • Hydrogen bond studies. LXXXI.
  • 2-Amino-5-chloropyridine - General Information & Applications Source: Chem-Impex URL
  • Source: Chalcogen.
  • 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 Source: PubChem - NIH URL
  • 2-Amino-5-chloropyridine: An In-Depth Exploration Source: ChemicalBook URL
  • CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine Source: Google Patents URL
  • Synthesis of 2-Amino-5-chloropyridine-3-sulfonamide: A Detailed Laboratory Protocol Source: Benchchem URL
  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner Source: Patsnap Eureka URL

Sources

Exploratory

Unlocking New Therapeutic Avenues: A Guide to the Potential Targets of 2-Amino-5-chloropyridine Analogs

For Immediate Release This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of 2-Amino-5-chloropyridine analogs as a promising scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of 2-Amino-5-chloropyridine analogs as a promising scaffold in medicinal chemistry. We will explore their known and potential therapeutic targets, outline robust experimental workflows for target identification and validation, and provide detailed protocols for key methodologies.

Introduction: The Prominence of the Aminopyridine Scaffold

The aminopyridine structural motif is a cornerstone in modern medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[1] These compounds are key components in numerous FDA-approved drugs, demonstrating their versatility and therapeutic potential.[1] The 2-Amino-5-chloropyridine core, in particular, serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.[2] This guide delves into the specific analogs of this compound and their potential to address unmet needs in oncology, neurodegenerative disorders, and beyond.

Identified Therapeutic Targets of 2-Amino-5-chloropyridine Analogs

Analogs derived from the 2-Amino-5-chloropyridine scaffold have demonstrated activity against a range of therapeutically relevant protein families. The following sections highlight key targets and the potential disease indications.

Protein Kinases in Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several aminopyridine-based compounds have been developed as potent kinase inhibitors.

  • VEGFR-2 and CDK1: A series of 2-amino-4-aryl-5-chloropyrimidines, which are structurally related to 2-amino-5-chloropyridine, were found to be potent inhibitors of both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[3] This dual-targeting capability is significant as VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth, while CDK1 is a central regulator of the cell cycle.

  • Tyrosine Kinases (EGFR, PDGFR, c-Src): The 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one class of compounds, which are derived from an aminopyridine core, have shown broad activity against tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Src.[4] These kinases are involved in various aspects of cancer progression, including proliferation, survival, and metastasis.

  • CDK2: In the quest for novel anti-cancer agents, new pyridine and pyrazolopyridine derivatives have been designed and synthesized as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[5] CDK2, when complexed with cyclin E or A, plays a crucial role in the G1/S phase transition of the cell cycle, making it an attractive target for cancer therapy.

  • HER2: Cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as potential dual inhibitors of VEGFR-2 and Human Epidermal Growth Factor Receptor 2 (HER2).[6] HER2 is a well-established target in breast cancer and other malignancies.

Below is a summary of representative kinase targets for aminopyridine-related structures:

Compound ClassTarget(s)Therapeutic AreaReference
2-amino-4-aryl-5-chloropyrimidinesVEGFR-2, CDK1Oncology[3]
2-aminopyrido[2,3-d]pyrimidin-7(8H)-onesEGFR, PDGFR, c-SrcOncology[4]
Pyridine and Pyrazolopyridine derivativesCDK2Oncology[5]
Cyanopyridone and Pyrido[2,3-d]pyrimidine analogsVEGFR-2, HER2Oncology[6]

A simplified representation of a generic kinase signaling pathway that can be targeted by these inhibitors is shown below:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factors ERK->TranscriptionFactor CDK Cyclin-Dependent Kinase (e.g., CDK1, CDK2) CellCycle Cell Cycle Progression CDK->CellCycle TranscriptionFactor->CellCycle Ligand Growth Factor Ligand->Receptor Inhibitor 2-Aminopyridine Analog Inhibitor->Receptor Inhibitor->CDK

Caption: Simplified kinase signaling cascade and points of inhibition.

Metabolic Enzymes in Metastatic Cancer

Metastatic cancer cells often undergo metabolic reprogramming to survive and proliferate in new environments. This creates unique therapeutic vulnerabilities.

  • Phosphogluconate Dehydrogenase (PGD): A novel aminopyridine compound, 6-aminopicolamine (6AP), has been shown to target a metabolic adaptation in metastatic pancreatic cancer that is dependent on Phosphogluconate Dehydrogenase (PGD).[7][8] 6AP acts as a prodrug and its bioactive metabolites inhibit PGD, leading to anti-metastatic effects with minimal toxicity in preclinical models.[7][8] This highlights the potential of aminopyridine analogs to target metabolic dependencies in advanced cancers.[8]

Enzymes in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss and are associated with factors such as oxidative stress and protein aggregation.[9][10][11]

  • Neuronal Nitric Oxide Synthase (nNOS): Overproduction of nitric oxide by nNOS has been implicated in several neurodegenerative conditions.[12][13] 2-aminopyridine-based compounds have been designed as potent and selective inhibitors of nNOS.[12] Modifications to the parent compounds, such as replacing secondary amines with ether groups, have led to analogs with improved bioavailability and the ability to cross the blood-brain barrier.[12]

  • Monoamine Oxidase (MAO): MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of Parkinson's disease.[9] Given the broad enzymatic inhibitory profile of heterocyclic compounds, exploring 2-amino-5-chloropyridine analogs against MAO-A and MAO-B could be a fruitful area of research.[9]

Experimental Workflows for Target Identification and Validation

Identifying the specific molecular target of a novel bioactive compound is a critical step in drug discovery.[14] Two primary strategies are employed: hypothesis-driven approaches and unbiased, discovery-oriented methods.

Workflow 1: Hypothesis-Driven Target Validation

This workflow is utilized when a putative target is suspected based on structural similarity to known inhibitors or a well-defined phenotypic outcome.

G start Hypothesized Target (e.g., Kinase X) step1 Step 1: In Vitro Binding/Enzyme Assays (e.g., ITC, SPR, Kinase Assay) start->step1 Does the compound bind/inhibit the purified protein? step2 Step 2: Cellular Target Engagement (e.g., Cellular Thermal Shift Assay - CETSA) step1->step2 Does the compound engage the target in a cellular context? step3 Step 3: Downstream Pathway Analysis (e.g., Western Blot for p-ERK) step2->step3 Does target engagement lead to the expected biological effect? end Target Validated step3->end

Caption: A workflow for validating a hypothesized molecular target.

Workflow 2: Unbiased Target Identification

When a compound elicits a desirable phenotype (e.g., cancer cell death) but its target is unknown, unbiased methods are necessary. Affinity-based pull-down is a widely used technique.[14][15]

G start Bioactive Compound with Unknown Target step1 Step 1: Chemical Probe Synthesis (Immobilize compound on beads or add biotin tag) start->step1 step2 Step 2: Affinity Pull-down (Incubate probe with cell lysate) step1->step2 step3 Step 3: Protein Identification (Elute bound proteins and analyze by Mass Spectrometry) step2->step3 step4 Step 4: Candidate Validation (Use hypothesis-driven workflow for top hits) step3->step4 end Novel Target Identified step4->end

Caption: An unbiased workflow for discovering novel molecular targets.

Detailed Experimental Protocols

To ensure scientific integrity, the following are detailed protocols for key experiments mentioned in the workflows.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm direct binding of a compound to its target protein in a cellular environment by measuring changes in protein thermal stability.[16]

Pillars of Self-Validation:

  • Vehicle Control: A DMSO-treated sample serves as the baseline for the protein's intrinsic melting curve.

  • Isothermal Dose-Response: Performed at a single temperature to determine the concentration at which the compound provides maximal stabilization, yielding an EC50 value.

Methodology:

  • Cell Culture and Treatment:

    • Culture target cells to ~80% confluency.

    • Harvest cells and resuspend in PBS with protease inhibitors.

    • Aliquot cell suspension into PCR tubes. Treat with the 2-amino-5-chloropyridine analog at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only (DMSO) control.

    • Incubate at 37°C for 30 minutes to allow for compound entry and binding.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes.

    • Immediately cool the samples to 4°C for 3 minutes.

  • Lysis and Protein Separation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, stable proteins.

  • Analysis by Western Blot:

    • Measure the total protein concentration of the supernatant.

    • Normalize the protein concentration across all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein.

    • Use a secondary antibody and chemiluminescent substrate to visualize the protein bands.

    • Quantify the band intensity. Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the curve in the presence of the compound indicates target engagement.

Protocol 2: Affinity-Based Protein Pull-Down

Purpose: To identify the binding partners of a 2-amino-5-chloropyridine analog from a complex protein mixture like a cell lysate.[14][15][17]

Pillars of Self-Validation:

  • Control Beads: Unmodified beads (without the compound) are used to identify non-specific binders.

  • Competitive Elution: Incubating the compound-bound proteins with an excess of the free, unmodified compound should displace the target protein from the affinity matrix, confirming a specific interaction.

Methodology:

  • Probe Synthesis:

    • Synthesize an analog of the lead compound with a linker at a position that is non-essential for its biological activity.

    • Covalently attach this linker to a solid support, such as agarose beads.[17]

  • Cell Lysate Preparation:

    • Grow a large culture of cells and harvest.

    • Lyse the cells in a non-denaturing buffer (e.g., containing NP-40 or CHAPS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at high speed to remove insoluble material.

  • Affinity Chromatography:

    • Pre-clear the cell lysate by incubating it with control beads (without the immobilized compound) to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove unbound proteins.

  • Protein Elution:

    • Elute the specifically bound proteins. This can be done by:

      • Competitive Elution: Incubating with a high concentration of the free compound.

      • pH Change: Using a low pH buffer (e.g., glycine pH 2.5).

      • Denaturation: Boiling the beads in SDS-PAGE loading buffer.

  • Identification by Mass Spectrometry:

    • Separate the eluted proteins on a 1D SDS-PAGE gel.

    • Excise the protein bands and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Use a protein database (e.g., Swiss-Prot) to identify the proteins from the peptide fragmentation patterns. Proteins that are present in the compound pull-down but absent or significantly reduced in the control pull-down are considered potential targets.

Future Directions and Emerging Opportunities

The versatility of the 2-amino-5-chloropyridine scaffold presents numerous opportunities for future drug discovery efforts.

  • Antimicrobial Agents: Schiff bases derived from 2-amino-4-chloropyridine have shown antimicrobial activity, suggesting that analogs could be explored for infectious diseases.[18]

  • Neuroinflammation: Given the role of neuroinflammation in neurodegenerative diseases, targeting pathways involved in microglial activation could be a promising strategy.[11][13]

  • Targeting Protein Aggregation: The accumulation of misfolded proteins is a common feature of many neurodegenerative diseases.[10] Developing aminopyridine analogs that can interfere with this process is a compelling therapeutic goal.

By leveraging the established knowledge base and employing robust target identification methodologies, the full therapeutic potential of 2-Amino-5-chloropyridine analogs can be realized, paving the way for the next generation of targeted therapies.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
  • Identification of Direct Protein Targets of Small Molecules. (2010, November 16). ACS Chemical Biology.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate.
  • How are target proteins identified for drug discovery? (2025, March 20).
  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). (2007, April 15). PubMed.
  • 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. PubMed.
  • Aminopyridine analogs selectively target metastatic pancre
  • Aminopyridine analogs selectively target metastatic pancreatic cancer - PMC. (2022, January 14).
  • Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. (2009, March 15). PubMed.
  • 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174. PubChem.
  • 2-Amino-5-chloropyridine. Chem-Impex.
  • 2-Amino-5-chloropyridine: An In-Depth Explor
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 08). RSC Advances.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025, February 07). MDPI.
  • 2-Amino-5-chloropyridine. NIST WebBook.
  • 2-Amino-5-chloropyridine. Unknown Source.
  • Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers - PMC.
  • Similarities in Neurodegenerative Disorders May Lead to New, Common Therapies. (2021, August 30). Unknown Source.
  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021, August 28). Unknown Source.
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER. (2022, October 13). Semantic Scholar.

Sources

Foundational

A Comprehensive Technical Guide on 2-Amino-5-chloropyridine in Medicinal Chemistry

Executive Summary In the landscape of medicinal chemistry and drug discovery, 2-Amino-5-chloropyridine (CAS: 1072-98-6) serves as a highly versatile, bifunctional pharmacophore and synthetic building block[1]. Characteri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug discovery, 2-Amino-5-chloropyridine (CAS: 1072-98-6) serves as a highly versatile, bifunctional pharmacophore and synthetic building block[1]. Characterized by an electron-deficient pyridine ring substituted with a nucleophilic amino group at C2 and an electrophilic chlorine atom at C5, this molecule enables divergent synthetic pathways. It is a foundational precursor for non-benzodiazepine hypnotics (e.g., Zopiclone) and imidazo[1,2-a]pyridine anxiolytics (e.g., Alpidem, Zolpidem)[2][3].

This whitepaper provides an in-depth technical analysis of 2-amino-5-chloropyridine, detailing its physicochemical profile, regioselective synthesis, and its advanced applications in multi-component cyclizations and palladium-catalyzed cross-coupling reactions.

Physicochemical Profiling and Structural Data

Understanding the physical and electronic properties of 2-amino-5-chloropyridine is critical for optimizing reaction conditions, particularly regarding solvent selection and catalyst compatibility. The amino group contributes to its basicity, while the chlorine atom withdraws electron density via inductive effects, rendering the C-Cl bond relatively inert compared to aryl bromides or iodides[1].

Table 1: Physicochemical Properties of 2-Amino-5-chloropyridine

ParameterValue / Description
Molecular Formula C₅H₅ClN₂
Molecular Weight 128.56 g/mol
CAS Registry Number 1072-98-6
Physical State White to light yellow crystalline powder
Topological Polar Surface Area 38.9 Ų
Solubility Moderate in water; high in ethanol, methanol, and THF

Regioselective Synthesis: The Direct Chlorination Pathway

The primary industrial and laboratory method for synthesizing 2-amino-5-chloropyridine is the direct chlorination of 2-aminopyridine[4]. Achieving high regioselectivity is historically challenging due to the competing formation of 3,5-dichloro and 3-chloro byproducts.

Causality in Experimental Design: The Role of Sulfuric Acid

To achieve selective C5-chlorination, the reaction is performed in a strongly acidic medium (72.4% aqueous sulfuric acid)[4].

  • Mechanistic Rationale: The strong acid protonates the highly basic pyridine nitrogen, forming a pyridinium ion. This protonation drastically alters the electron density of the aromatic system, deactivating the ring toward electrophilic aromatic substitution. This deactivation prevents over-chlorination (forming 3,5-dichloropyridine) and funnels the incoming electrophile (Cl⁺) strictly to the C5 position, which remains the most electronically accessible site on the protonated species[4].

Chlorination A 2-Aminopyridine B Protonation (H2SO4) Forms Pyridinium Ion A->B 72.4% H2SO4 C Electrophilic Aromatic Substitution (Cl2) B->C Deactivates C3/C4 D Selective C5-Chlorination C->D Directs to C5 E 2-Amino-5-chloropyridine D->E Neutralization

Mechanism of selective C5-chlorination of 2-aminopyridine in acidic medium.

Protocol 1: Highly Selective Synthesis via Direct Chlorination

This protocol is a self-validating system designed to yield >92% purity.

  • Reaction Setup: Equip a 250 mL round-bottom flask with a mechanical paddle stirrer, a gas addition tube, a thermometer, and a dry-ice condenser.

  • Acidification: Add 94 mL of 72.4 wt% aqueous sulfuric acid. Slowly add 2-aminopyridine (18.8 g, 0.20 mol) in 3-4 g portions. Critical Step: Maintain the internal temperature at ~25°C using an external ice bath, as the protonation is highly exothermic.

  • Chlorination: Condense chlorine gas in the dry-ice condenser until 17.2 mL (0.40 mol) of liquid chlorine is obtained. Allow the liquid chlorine to evaporate and bubble the gas beneath the surface of the reaction mixture over a 2-hour period.

  • Workup & Neutralization: Stir the mixture for an additional 30 minutes. Vent the excess chlorine gas safely. Pour the acidic solution over crushed ice and slowly neutralize with 50% aqueous sodium hydroxide until the pH reaches 8-9.

  • Validation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in vacuo. Validate the product via LC-MS (Expected m/z: 129 [M+H]⁺). Expected yield: 69–76%.

Medicinal Chemistry Applications: The Imidazo[1,2-a]pyridine Core

2-Amino-5-chloropyridine is the direct precursor for synthesizing the imidazo[1,2-a]pyridine pharmacophore, a privileged scaffold found in blockbuster drugs like Alpidem[3]. This is achieved via a highly efficient, one-pot Three-Component Coupling (TCC) reaction.

Causality in Experimental Design: Dual Copper Catalysis

The TCC reaction combines 2-amino-5-chloropyridine, an aldehyde, and a terminal alkyne. The reaction requires a specific dual-catalyst system: CuCl and Cu(OTf)₂ [3].

  • Mechanistic Rationale: CuCl is optimal for catalyzing the initial coupling of the three components to form a propargylamine intermediate. However, CuCl lacks the Lewis acidity required to activate the alkyne for the subsequent ring closure. The addition of Cu(OTf)₂ provides the necessary Lewis acidity to drive the 5-exo-dig cyclization, yielding the fused bicyclic core without the need to isolate intermediates[3].

TCC_Reaction A 2-Amino-5-chloropyridine D Three-Component Coupling A->D B Aldehyde B->D C Terminal Alkyne C->D E Propargylamine Intermediate D->E CuCl Catalyst (5 mol%) F 5-exo-dig Cyclization E->F Cu(OTf)2 Catalyst (5 mol%) G Imidazo[1,2-a]pyridine Core F->G Toluene, 120°C

Cu-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines.

Protocol 2: One-Pot Synthesis of Alpidem via TCC
  • Inert Setup: In a glovebox, charge a 1 mL microreactor with 2-amino-5-chloropyridine (0.5 mmol), CuCl (2.5 mg, 5 mol%), and Cu(OTf)₂ (9.04 mg, 5 mol%).

  • Reagent Addition: Add dry toluene (500 µL) under an inert atmosphere, followed by p-chloroaldehyde (0.525 mmol) and N,N-dipropylpropiolamide (0.75 mmol).

  • Reaction: Cap the microreactor with a Teflon pressure cap and heat in an aluminum block at 120 °C for 12 hours.

  • Validation: Monitor completion via TLC. Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad. Purify via flash column chromatography to isolate Alpidem (Expected yield: 83%).

Late-Stage Functionalization: Palladium-Catalyzed Cross-Coupling

The C5-chlorine atom of 2-amino-5-chloropyridine serves as a vital handle for late-stage C-C bond formation via Suzuki-Miyaura coupling[2][5].

Causality in Experimental Design: Ligand Selection (SPhos)

Aryl chlorides on electron-deficient heterocycles are notoriously sluggish in cross-coupling reactions compared to their bromide or iodide counterparts.

  • Mechanistic Rationale: To overcome the high kinetic barrier of the C-Cl bond, SPhos (a dialkylbiaryl phosphine ligand) is utilized[2]. The electron-rich dicyclohexyl moiety of SPhos increases the electron density on the Palladium center, accelerating the difficult oxidative addition step. Simultaneously, the significant steric bulk of the ligand promotes the final reductive elimination step, regenerating the active Pd(0) catalyst and preventing catalyst degradation[5].

Protocol 3: Suzuki-Miyaura Cross-Coupling
  • Setup: In a Schlenk flask, combine 2-amino-5-chloropyridine (1.0 mmol), the desired arylboronic acid (or MIDA boronate) (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Degassing: Evacuate and backfill the flask with Argon three times to ensure a strictly anaerobic environment.

  • Solvent Addition & Heating: Add a degassed dioxane/water mixture (5 mL) via syringe. Heat the reaction mixture to 80-100°C with vigorous magnetic stirring for 2-4 hours.

  • Validation: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the biaryl product via silica gel chromatography.

Quantitative Data Summary

The following table benchmarks the expected quantitative parameters for the methodologies discussed, serving as a validation matrix for laboratory execution.

Table 2: Quantitative Reaction Parameters

Reaction WorkflowKey Reagents & CatalystsTarget TransformationExpected YieldPurity / Selectivity
Direct Chlorination 72.4% H₂SO₄, Cl₂ gasC-H to C-Cl at C569–76%>92% Regioselectivity
TCC Cyclization CuCl, Cu(OTf)₂, TolueneImidazo[1,2-a]pyridine83% (Alpidem)>95% (One-pot)
Suzuki-Miyaura Pd(OAc)₂, SPhos, K₃PO₄C-Cl to C-C at C580–95%>98%

Conclusion

2-Amino-5-chloropyridine remains a cornerstone intermediate in modern medicinal chemistry. By understanding the electronic causality behind its reactivity—leveraging acidic mediums for selective electrophilic substitution, dual-copper systems for multi-component cyclizations, and sterically demanding ligands for cross-coupling—drug development professionals can efficiently unlock vast areas of chemical space. Its continued use in the synthesis of novel anxiolytics, hypnotics, and targeted therapeutics underscores its enduring value in the pharmaceutical pipeline.

References

  • Process for preparing 2-amino-5-chloropyridine (US3985759A)
  • 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 Source: PubChem - NIH
  • General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles Source: PMC - NIH
  • Application Notes and Protocols: 2-Amino-5-chloropyridine as a Precursor for Heterocyclic Compounds Source: BenchChem
  • Slow release of organoboronic acids in cross-coupling reactions (US8338601B2)

Sources

Exploratory

The Electronic Architecture and Reactivity Profile of 2-Amino-5-chloropyridine: A Comprehensive Guide for Synthetic Chemists

Executive Summary In the landscape of modern medicinal and agricultural chemistry, the strategic functionalization of pyridine scaffolds is a critical driver of novel molecule development. 2-Amino-5-chloropyridine (ACP)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal and agricultural chemistry, the strategic functionalization of pyridine scaffolds is a critical driver of novel molecule development. 2-Amino-5-chloropyridine (ACP) (CAS: 1072-98-6) stands out as a highly versatile, bifunctional heterocyclic building block[1][2]. It serves as the foundational precursor for a myriad of active pharmaceutical ingredients (APIs), ranging from non-benzodiazepine hypnotics like Zopiclone to anxiolytics such as Alpidem[3][4].

As a Senior Application Scientist, I have designed this technical guide to move beyond basic descriptive chemistry. Here, we will dissect the underlying electronic topography of 2-amino-5-chloropyridine, explaining the causality behind its reactivity. By understanding how electron density is distributed across this heterocycle, researchers can rationally design self-validating experimental protocols for electrophilic aromatic substitution (EAS), transition-metal cross-coupling, and multicomponent heterocycle synthesis.

Electronic Topography & Structural Dynamics

The reactivity of substituted pyridines is fundamentally governed by the electronic push-pull dynamics between the ring nitrogen and its substituents[5].

  • The Pyridine Core: The endocyclic nitrogen is highly electronegative, withdrawing electron density from the ring via both inductive (-I) and resonance (-M) effects. This inherently deactivates the ring toward electrophilic attack[5].

  • The 2-Amino Group: The exocyclic primary amine is a strong electron-donating group. While it possesses a weak inductive withdrawing effect (-I), its resonance donation (+M) dominates, pushing electron density into the ortho (C3) and para (C5) positions[5][6].

  • The 5-Chloro Group: The halogen at the C5 position exerts a strong inductive withdrawing effect (-I) but is capable of weak resonance donation (+M)[5].

Mechanistic Consequence: Because the C5 position is sterically and electronically occupied by the chlorine atom, the resonance-driven electron density from the 2-amino group pools heavily at the C3 position . This makes C3 the absolute nucleophilic hotspot for electrophilic aromatic substitution, while the C5-Cl bond remains primed for oxidative addition in cross-coupling reactions[7][8].

G A 2-Amino Group (+M, -I) B Pyridine Ring (Electron Deficient) A->B Donates e- density (Resonance) D C3 Position (Nucleophilic Hotspot) B->D Directs Electrophiles C 5-Chloro Group (-I, weak +M) C->B Withdraws e- density (Inductive)

Electronic push-pull dynamics dictating the reactivity of 2-Amino-5-chloropyridine.

Quantitative Physicochemical Data

To successfully manipulate this molecule in the lab, one must account for its physical parameters, which dictate solvent compatibility and phase behavior during workups.

Table 1: Physicochemical and Electronic Parameters of 2-Amino-5-chloropyridine

ParameterValueReference
Molecular Formula C5H5ClN2[1]
Molecular Weight 128.56 g/mol [1]
Topological Polar Surface Area (TPSA) 38.9 Ų[1]
LogP (Predicted) 1.89[9]
CAS Registry Number 1072-98-6[1]

Reactivity Profile & Mechanistic Causality

The orthogonal reactivity of the C3 and C5 positions, combined with the nucleophilicity of the 2-amino group, allows for divergent synthetic pathways.

G Core 2-Amino-5-chloropyridine EAS Electrophilic Aromatic Substitution (e.g., Nitration at C3) Core->EAS C3 Activation CC Transition Metal Cross-Coupling (e.g., Suzuki at C5) Core->CC C5-Cl Bond Cond Multicomponent Condensation (Imidazoheterocycles at N1/C2) Core->Cond Bifunctional N1/C2

Divergent synthetic pathways exploiting the multifunctional sites of 2-Amino-5-chloropyridine.

Electrophilic Aromatic Substitution (EAS): Regioselective Nitration

Due to the high electron density at C3, electrophiles such as the nitronium ion ( NO2+​ ) selectively attack this position[7][8]. However, the free primary amine is highly susceptible to oxidation by nitric acid.

  • Causality in Protocol Design: To prevent oxidative degradation, nitration is typically performed in concentrated sulfuric acid at low temperatures. The H2​SO4​ acts as a dehydrant to generate the nitronium ion and simultaneously protonates the pyridine ring, controlling the exothermicity of the reaction and protecting the amine from oxidative by-products[7].

Transition-Metal Catalyzed Cross-Coupling

The C5-Cl bond is a prime target for Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions[3][10].

  • Causality in Protocol Design: While the C-Cl bond is reactive, the electron-donating nature of the 2-amino group makes the oxidative addition step slightly more challenging than in electron-deficient aryl chlorides[5]. Therefore, standard triphenylphosphine ligands often fail. Success requires highly active palladium precatalysts paired with electron-rich, sterically demanding biarylphosphine ligands (such as SPhos or XPhos) to facilitate rapid oxidative addition and prevent catalyst resting states[3][10].

Multicomponent Heterocycle Synthesis

The proximity of the exocyclic amine and the endocyclic pyridine nitrogen creates a bifunctional pocket ideal for condensation reactions.

  • Causality in Protocol Design: In a Copper-catalyzed three-component coupling (TCC) involving 2-amino-5-chloropyridine, an aldehyde, and a terminal alkyne, the system rapidly constructs an imidazo[1,2-a]pyridine core[4]. This exact mechanism is the industrial foundation for synthesizing the anxiolytic drug Alpidem[4].

Table 2: Comparative Reactivity Profile

Reaction TypePrimary SiteTypical Reagents/CatalystsKey Product Class
EAS (Nitration) C3 Position HNO3​ / H2​SO4​ (Mixed Acid)3-Nitro-5-chloropyridines
Cross-Coupling C5 PositionPd(OAc)₂, SPhos, Ar-B(OH)₂5-Aryl-2-aminopyridines
Condensation N1 & C2-NH₂CuCl/Cu(OTf)₂, Aldehyde, AlkyneImidazo[1,2-a]pyridines

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed with built-in validation steps.

Protocol A: Regioselective Nitration (EAS at C3)

Objective: Synthesis of 2-amino-3-nitro-5-chloropyridine.[7][8]

  • Acidic Dissolution: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 10.0 g of 2-amino-5-chloropyridine in 50 mL of concentrated H2​SO4​ . Maintain the temperature strictly between 0–5 °C. (Validation: The solution should become homogeneous without evolving brown NOx​ gas; gas evolution indicates premature oxidation).

  • Electrophile Generation & Addition: Prepare a mixed acid solution of fuming HNO3​ (1.05 equiv) and concentrated H2​SO4​ (10 mL). Add this mixture dropwise to the pyridine solution over 45 minutes, ensuring the internal temperature never exceeds 10 °C.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature (approx. 20–25 °C) for 2 hours.

  • Quench & Isolation: Pour the reaction mixture slowly over 300 g of crushed ice. Carefully neutralize the highly acidic mixture using aqueous ammonia ( NH4​OH ) until the pH reaches 6.5–7.0. (Validation: A bright yellow precipitate of the 3-nitro derivative will form upon neutralization).

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water, and recrystallize from ethanol to yield pure 2-amino-3-nitro-5-chloropyridine.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation at the C5 position using an arylboronic acid.[3]

G S1 1. Reagent Assembly ACP + Boronic Acid + Pd(OAc)2 + SPhos S2 2. Inert Atmosphere Evacuate & Backfill (Argon/N2) 3x S1->S2 S3 3. Solvent & Heating Add Degassed Dioxane/H2O, Heat 80-100°C S2->S3 S4 4. Workup & Purification Extract, Dry, Recrystallize/Chromatography S3->S4

Self-validating experimental workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 2-amino-5-chloropyridine (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd(OAc)2​ (0.02 mmol, 2 mol%), SPhos ligand (0.04 mmol, 4 mol%), and anhydrous K3​PO4​ (3.0 mmol)[3].

  • Atmospheric Control (Critical Step): Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. (Causality: Pd(0) active species are highly sensitive to oxygen; rigorous deoxygenation prevents the formation of inactive Pd-black).

  • Solvent Addition: Via syringe, add 5 mL of a rigorously degassed 1,4-dioxane/water mixture (4:1 v/v).

  • Catalytic Cycle: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient)[3].

Conclusion

2-Amino-5-chloropyridine is a masterclass in heterocyclic electronic design. By understanding the conflicting yet predictable forces of resonance donation from the amine and inductive withdrawal from the chlorine and pyridine nitrogen, synthetic chemists can selectively functionalize the C3 position via EAS, the C5 position via cross-coupling, or the N1/C2 axis via multicomponent condensation. Mastering these pathways unlocks rapid access to highly complex, biologically active molecular architectures.

References

  • PubChem - 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 National Institutes of Health (NIH) URL:[Link]

  • General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem PMC - National Institutes of Health (NIH) URL:[Link]

  • An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A study of the mixed acid nitration of 2-amino-5-chloropyridine Digital Commons @ NJIT URL: [Link]

  • Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1)
  • Computational spectroscopic and NLO activity studies ON 2-amino-4,6 dimethylpyrimidine, 2-amino benzoic acid and the effect of substituent groups Taylor & Francis URL: [Link]

Sources

Foundational

2-Amino-5-chloropyridine: Comprehensive Safety, Toxicity, and Synthetic Applications in Drug Development

Executive Summary 2-Amino-5-chloropyridine (CAS: 1072-98-6) is a highly versatile, halogenated heterocyclic building block extensively utilized in the pharmaceutical and agrochemical industries[1][2]. Characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-chloropyridine (CAS: 1072-98-6) is a highly versatile, halogenated heterocyclic building block extensively utilized in the pharmaceutical and agrochemical industries[1][2]. Characterized by a pyridine core substituted with a nucleophilic amino group and an electron-withdrawing chlorine atom, this compound offers multiple reactive sites for complex structural transformations[2]. This whitepaper provides an in-depth technical analysis of 2-amino-5-chloropyridine, synthesizing its physicochemical properties, toxicological profile, stringent handling protocols, and step-by-step methodologies for its application in the synthesis of critical Active Pharmaceutical Ingredients (APIs) such as Zopiclone and Etoricoxib[2][3].

Physicochemical Profiling & Structural Dynamics

The utility of 2-amino-5-chloropyridine stems from the electronic interplay between its functional groups. The electron-withdrawing nature of the chlorine atom at the C-5 position modulates the basicity of the primary amine at the C-2 position, making it an excellent candidate for selective electrophilic aromatic substitution and cross-coupling reactions[2][4].

Table 1: Physicochemical Properties of 2-Amino-5-chloropyridine [1][5][6]

PropertyValue
CAS Number 1072-98-6
Molecular Formula C₅H₅ClN₂
Molecular Weight 128.56 g/mol
Appearance Beige to brown crystalline powder
Melting Point 134 °C – 138 °C
Solubility Soluble in water, acetonitrile, toluene, DMF, and acetic acid
IUPAC Name 5-chloropyridin-2-amine

Toxicological Landscape & Mechanistic Safety

Understanding the toxicological mechanisms of 2-amino-5-chloropyridine is critical for establishing self-validating safety protocols in the laboratory. The compound is classified under the Globally Harmonized System (GHS) as acutely toxic and irritating[7][8].

Acute Toxicity and Irritation
  • Acute Toxicity (Category 4): The compound is harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332)[7]. The lipophilicity provided by the chlorinated pyridine ring facilitates rapid dermal and mucosal absorption, allowing the molecule to enter systemic circulation efficiently[9].

  • Tissue Irritation (Category 2): It causes skin irritation (H315) and serious eye irritation (H319)[7].

  • Mechanistic Causality: The free primary amine acts as a weak base and nucleophile. Upon contact with physiological environments (such as the lipid bilayers of the skin or the aqueous environment of the cornea), it can disrupt cellular membranes and interact with localized proteins, triggering an inflammatory cascade that manifests as severe irritation[7][9].

Table 2: Hazard Identification and Precautionary Directives [7][8]

Hazard ClassGHS StatementsKey Precautionary Measures (P-Statements)
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332P261 (Avoid breathing dust), P264 (Wash skin thoroughly)
Skin Irritation H315P280 (Wear protective gloves/clothing/eye protection)
Eye Irritation H319P305+P351+P338 (Rinse cautiously with water, remove lenses)
Respiratory Irritation H335P271 (Use only outdoors or in a well-ventilated area)

Strategic Applications in Drug Development

2-Amino-5-chloropyridine is an indispensable precursor in the multi-step synthesis of several high-value therapeutics, most notably the non-benzodiazepine hypnotic agent Zopiclone and the COX-2 inhibitor Etoricoxib[2][3][4].

Synthesis of Zopiclone Intermediates

Zopiclone synthesis relies heavily on the construction of a pyrrolo[3,4-b]pyrazine ring system. The initial and most critical step involves the condensation of 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic acid anhydride[2][10].

ZopicloneSynthesis A 2-Amino-5-chloropyridine (Nucleophile) C Condensation / Acylation (Acetic Anhydride, 100°C) A->C B Pyrazine-2,3-dicarboxylic anhydride (Electrophile) B->C D Amic Acid Intermediate C->D E In-Situ Cyclization D->E F Pyrrolo[3,4-b]pyrazine Core (Zopiclone Precursor) E->F

Caption: Workflow for the one-step synthesis of Zopiclone precursor from 2-Amino-5-chloropyridine.

Protocol 1: One-Step Synthesis of Zopiclone Precursor[10]

Mechanistic Rationale: Traditional methods require a two-step process involving the isolation of an amic acid intermediate followed by cyclization using thionyl chloride (SOCl₂). By utilizing acetic anhydride as both the solvent and the dehydrating agent, the condensation and cyclization are driven thermodynamically in a single pot, maximizing yield and eliminating the need for harsh chlorinating agents.

  • Preparation: Charge a dry, round-bottom flask with 10.00 g (1.0 eq) of pyrazine-2,3-dicarboxylic anhydride and 9.42 g (1.1 eq) of 2-amino-5-chloropyridine.

  • Solvent Addition: Add acetic anhydride to the mixture under continuous stirring.

  • Thermal Activation: Heat the reaction mixture to 100 °C and maintain this temperature for exactly 2 hours to drive the dehydration-cyclization cascade.

  • Crystallization: Cool the mixture rapidly to 0–10 °C and stir for an additional 0.5 hours to induce complete precipitation of the product.

  • Isolation: Filter the suspension under a vacuum. Wash the resulting filter cake with 2 x 10 mL of cold ethyl acetate to remove residual acetic anhydride and unreacted starting materials.

  • Drying: Dry the wet product in a forced-air oven at 60 °C for 15 hours. This yields approximately 10.31 g of 6-(5-chloro-2-pyridyl)-5,7-dioxo-6,7-dihydro-5H-pyrrolo(3,4-b)pyrazine (Yield: ~59.4%, HPLC Purity: >99%).

Synthesis of Etoricoxib Intermediates

Etoricoxib, a selective COX-2 inhibitor, utilizes 2-amino-5-chloropyridine as a foundational scaffold. The synthesis initiates with a highly selective electrophilic bromination[3][4].

EtoricoxibPathway A 2-Amino-5-chloropyridine B Electrophilic Bromination (Br2, Acetic Acid) A->B C 2-Amino-3-bromo-5-chloropyridine B->C D Suzuki Coupling (Pd(PPh3)4, Na2CO3) C->D E Etoricoxib Intermediate D->E

Caption: Synthetic pathway of Etoricoxib intermediate via selective bromination and Suzuki coupling.

Protocol 2: Selective Bromination of 2-Amino-5-chloropyridine[3][11]

Mechanistic Rationale: The primary amino group strongly activates the ortho-position (C-3) of the pyridine ring toward electrophilic aromatic substitution. Acetic acid is deliberately chosen as the solvent because it polarizes the molecular bromine (Br₂), facilitating the electrophilic attack while maintaining the solubility of the polar starting material.

  • Dissolution: Dissolve 10 g of 2-amino-5-chloropyridine in 75 mL of glacial acetic acid at room temperature under an inert nitrogen atmosphere.

  • Bromination: Slowly add 2.6 mL of liquid bromine (Br₂) dropwise via an addition funnel. Ensure vigorous stirring to prevent localized over-bromination.

  • Reaction Maturation: Allow the mixture to stir for 30 minutes at room temperature.

  • Quenching & Neutralization: Cool the reaction vessel to 0 °C using an ice bath. Carefully neutralize the acidic mixture by the dropwise addition of 10N sodium hydroxide (NaOH) until an orange precipitate forms.

  • Extraction: Dissolve the resulting precipitate in ethyl acetate.

  • Purification: Wash the organic layer successively with saturated potassium carbonate (to remove residual acid), saturated sodium thiosulfate (Na₂S₂O₃, to quench any unreacted electrophilic bromine), and brine.

  • Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3-bromo-5-chloropyridine, ready for downstream palladium-catalyzed Suzuki coupling[4][12].

Handling, Storage, and Environmental Protocols

To ensure both scientific integrity and personnel safety, the handling of 2-amino-5-chloropyridine must adhere to strict engineering and personal protective controls[7][13][14].

Engineering Controls and PPE
  • Ventilation: All handling, especially weighing and transferring of the dry powder, must be conducted inside a certified chemical fume hood or a closed system equipped with local exhaust ventilation to prevent the dispersion of highly irritating dust[7][14].

  • Dermal Protection: Nitrile rubber gloves are mandatory. Due to the compound's lipophilicity, gloves should be inspected for breakthrough thresholds and replaced immediately if contaminated[9]. Wear fire/flame resistant and impervious laboratory clothing[14].

  • Ocular/Respiratory Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. If aerosolization or dust generation is unavoidable, a P2/P3 or N95 equivalent particulate respirator must be deployed[13][14].

Storage and Environmental Considerations
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Crucially, the compound must be kept under an inert gas (such as Argon or Nitrogen) and protected from light[7].

  • Causality for Inert Storage: Primary aromatic amines are highly susceptible to photo-oxidation and auto-oxidation in the presence of atmospheric oxygen, which leads to the formation of colored azo, nitroso, or N-oxide impurities. These impurities severely degrade the stoichiometric precision required for high-yield API synthesis[7].

  • Spill Mitigation: In the event of a spill, avoid dry sweeping to prevent dust clouds. Cover drains, collect the material using liquid-binding agents or wet-wiping, and dispose of it as hazardous chemical waste. Prevent any discharge into surface water or groundwater systems[8].

References

  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98% - Cole-Parmer. Fisher Scientific. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp-A8Re-2y8miGJWrAU6Ht1yAUfU2K44Ry_iAdZ9sqUkJWPrzqs0yqUViSvU5fVcf1ck-2kxoMu2K5DvriB9VnFAnDm9YYxZ1CPUg5tBcYRuIIuPZbfrxC8TYrwq1bVyj4JGwqpBhukVI_CcZG]
  • 2-Amino-5-chloropyridine - SAFETY DATA SHEET. TCI Chemicals. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOwFPCS09LMUWNb_1hemSPEYnGzyMozaAR-mi8Y2o5UdOIZwxybYfLOT8CKHjC64c-O5Y6FfO39ZQA_VlJUg7OB3W8F_WAxuZdhWB7ZWNkFkrhq-EdR6xyRHL545YMNIAe0coGAkd25lJ0uWpsty6_dQ==]
  • 2-Amino-5-chloropyridine - Safety Data Sheet. ChemicalBook. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhbSu_mUIqb2BHZj-I5jB8IjaZYjp0YxQdJbC7aAdMF5C0lhlRVYHLm0lU2iF5qmUSvof_X3YrpkPkEl3sdQULhUoVHFpe26hES9oPKb9mzZv0AttCgXuL2oAaHCcHDCrUktfX5oUBRpn1o-bx8N3ZH2oEJfdr_PyY]
  • 2-Amino-5-chloropyridine - the NIST WebBook. National Institute of Standards and Technology. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvPrinltiDidl7IV_jP8En75PEGM9nBAd3OLE6_iuJkyxIyqAdboYYMgpxENqcimawfL7bLAdFdpxTQcLDrWACAv28SWmWfUE7V_j8ajK8C5P2CDZ-q4cLGsTuolcepAxkcvHgxVRn6Pkp053g6Q==]
  • SAFETY DATA SHEET - 2-Amino-5-chloropyridine. Thermo Fisher Scientific. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHYMX4nx4QV_MaBXXX9Vv3lczccnatNb3NJogpNfNSo_vLH_7wFMdEWuI6dDfbiK0MhHnA3Vm6ESLKKPcxRBL3BqeuaFQ_NWyp7R3sCEbbUMelYDQbkkJy7_Vfin_uccVbFSgyL1AqMbdjphJkbh2veIrzkU-8NHwCoovfetcfQ5-AmfSJHwgWRZ-tGXYchoy3pS_boiLQnmJytWfdDF8G-TagdHiq5DgB21IdVPM_drM1p5fL08EawWGbWKdumRch9-n7v5vUdvqBHflG]
  • 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174. PubChem - NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0sKMbOg3QftFxJWCiqOH4WfpjKRPEQD0imEhAk6AW0MevPHTx--E0r0ogDksgFSJZnBgE4GhTk_mekbLCQseAi2mS-SqtrsxbFIqqKvwieYBK4SKH-UZ6CxSFVwzyAnOEcwneDmEsd_OBzb8B1kpJKz9NZML0xj-WBS71_w==]
  • 2-Amino-5-chloropyridine 98 1072-98-6. Sigma-Aldrich. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV48zIIXve8oD_dl8D8zK_8I8dWvbYYNSbI5JPQQ6rcVVz0e45U_eyfHarhjAsJOdfA6VxjxxYvhv4tZy_IKAYDppK5h9vTH2dTO2ZJU_-K9Hy6RS71jDqbUCkAeM04FWWPnPsEFwdTIYeHAaiIv9B7FHNaw==]
  • 2-Amino-5-chloropyridine SDS, 1072-98-6 Safety Data Sheets. ECHEMI. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbsa5BDBUJ-MIriY0ZlNxJBytq2CCEeJrPniSr7h1aLztTk7bS1PlUd8iBgk7bZFcMZtEtde3cuojcKfW89HWVQ2qmIGp85dBr7qGyPrg3D992ivDRprQMI476Kb8eiuXSZ_K0DlrbhKPWyYHQSInDlMWBvERQFT98USxOL4i2E1k=]
  • Application Notes and Protocols: 2-Amino-5-chloropyridine as a Precursor for Heterocyclic Compounds. Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_OfPB57m7X8OIECKmG9yk2OeHNDp4VXoHbDdSVVL8BzNc198_tzqx0XDSHZCW1-zP7GhQUQj-lKXs0SDJYA5pspB4d4tf-snfpkJi_nz5XxeI7XVDr8T7iso7-Rk42J6Jd4u6WW6smAih3nOhKTGPmvkIEWXkrcBVrPYbhHFOJncfRoDTf9DnEXnVMJpXtW736vos-dclyj5h_4tSehQ1DHDZfeEY2bKJ5tOOSqbrYxmJYvlJ9KytEp2I_gkUUQ==]
  • CN111171034B - Preparation method of zopiclone intermediate. Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWK_K1kfFk8zH2x-I2r4Z6IHtSzGd37tizbSuOfz8vkccE76u3dEYvuciXltN8DzIbINrP03ER2_V6ipO7BLYJr8as5GjmmfT1SlM6zXRs5lFRMcUGfMxccmX2oRv9nOrMJKK6PJ7Y4OtPmg==]
  • US5861419A - Substituted pyridines as selective cyclooxygenase-2 inhibitors. Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx1r2lk91VCw9iLX7Nx7tBa-82PyDUTTrXuTH5spp__Jpu1q4z-s44asCk-VxJ-3yS2ASotnYQGrgwNfUuPZmb2N9b8GaqsNZ1geMpzw8qhzbasHLTsP3y7WETZj0m-HxCYe8RXJxVH5Y=]
  • WO1998003484A1 - Substituted pyridines as selective cyclooxygenase-2 inhibitors. Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKU9AgIh7c48dwKCwna9sN243rmVYoO5mg25DbaSrX9KLY6VgHL3Hn9hBqkw-JxQ0ARSalWLC2wRpxZdrTPO5a7lMkjM4vNe18fOR7dVIhH_TgN9djOGPlUNd90xdzOQNvzrhTEmhPe_snNQJX]
  • Etoricoxib - Journals on Portico. Drugs of the Future. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE41WTnwCt85fY7F9cvgBmRDRFwWcRD0UcAT6zdf3usg7-2aODk-SDfJQqj0cuw8fl0KwH9e_6cy8PsyI_6swtYl20PDuiCdQGz3fR3vmXuN0_kEz5vuByvgSQlR-yffKG4YOTBrAYEiFMd1kpRZJie-ht6fCCKEKRsMr-Y00RP]
  • Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia. DrugFuture. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWjXibuf-2XE1ect31tgiZNirTTqPhq3XX4YRFpdKkDgJ_pNWXIwXbsQ8H2AZKTf6nlCXDI5_2LgPFXNkIijhaMtiK0gOmaWbMbRomM9wY5Ly0xncQRmpdumSqJJiZgjhKn0D5DkX87DB0xbG-zWKXTA==]

Sources

Exploratory

Unlocking the Pharmacological Potential of Aminopyridine Scaffolds: A Technical Guide to Novel Biological Activities

Executive Summary Aminopyridines—particularly the 2-aminopyridine and 4-aminopyridine isomers—represent a highly privileged class of pharmacophores in modern medicinal chemistry. Their low molecular weight, favorable phy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyridines—particularly the 2-aminopyridine and 4-aminopyridine isomers—represent a highly privileged class of pharmacophores in modern medicinal chemistry. Their low molecular weight, favorable physicochemical properties, and unique hydrogen-bonding capabilities make them ideal starting points for structure-based drug design (SBDD). This technical guide explores the dual mechanistic paradigms of aminopyridine scaffolds: acting as highly selective ATP-competitive kinase inhibitors and as state-dependent modulators of voltage-gated ion channels.

Part 1: The 2-Aminopyridine Scaffold in Kinase Inhibition

The 2-aminopyridine moiety is a classic hinge-binding motif. Within the ATP-binding pocket of kinases, the endocyclic nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This dual interaction anchors the scaffold to the kinase hinge region, enabling high-affinity, Type I competitive binding.

Recent discoveries have highlighted the efficacy of 2-aminopyridine derivatives against various oncogenic kinases:

  • c-Met Kinase: 1[1].

  • TRKA: 2[2].

  • ROS1/ALK: 3[3].

  • PAK4: 4[4].

SBDD Step1 Identify Target Kinase (e.g., c-Met, ALK, PAK4) Step2 X-ray Crystallography ATP-Binding Pocket Step1->Step2 Step3 Dock 2-Aminopyridine Scaffold (Hinge Region Binding) Step2->Step3 Step4 SAR Optimization (Substituent Modifications) Step3->Step4 Step5 In Vitro Kinase Assays (IC50 Determination) Step4->Step5 Step5->Step4 Feedback Loop Step6 Cell-Based Phenotypic Assays (Anti-proliferation/Migration) Step5->Step6

SBDD workflow for optimizing 2-aminopyridine kinase inhibitors.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the IC50 of novel 2-aminopyridine kinase inhibitors.

Rationale & Causality: Aminopyridine derivatives, due to their conjugated aromatic systems, often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or fluorometric assays. TR-FRET is selected because it introduces a microsecond time delay between excitation and emission measurement. This completely bypasses the short-lived auto-fluorescence of the compound, ensuring a high signal-to-noise ratio. Furthermore, the ATP concentration is strictly calibrated to the kinase's apparent Km​ ; this causality is critical because artificially high ATP levels would outcompete Type I inhibitors, yielding false negatives.

Self-Validating System: The protocol mandates the inclusion of a staurosporine reference control to validate assay sensitivity. Additionally, the Z'-factor is calculated for every plate (using positive and negative controls). A Z'-factor > 0.5 mathematically validates the assay's robustness and reliability before any IC50 data is accepted.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the aminopyridine compounds in 100% DMSO, then transfer to a 384-well assay plate (final DMSO concentration ≤ 1%).

  • Enzyme Addition: Add the target kinase (e.g., purified ALK or c-Met) at a pre-optimized concentration (typically 0.1–1.0 nM) to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the ATP/Substrate mix. Ensure ATP is at the Km​ value specific to the kinase batch.

  • Reaction Termination & Detection: After 60 minutes, add the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction) and the Europium-labeled anti-phospho antibody.

  • Read & Analyze: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine phosphorylation levels and plot against log[inhibitor] to derive the IC50.

Part 2: Modulating Ion Channels: The 4-Aminopyridine Paradigm

While 2-aminopyridines dominate the kinase landscape, 4-aminopyridine (4-AP) and its derivatives are critical modulators of voltage-gated potassium (Kv) channels.

  • Mechanism of Action: 5[5].

  • Novel Derivatives: 6[6].

Mechanism A Axonal Depolarization B Kv1 Channel Opens A->B E Binds Open State Pore (Intracellular Side) B->E C 4-AP Crosses Membrane (Uncharged Form) D Intracellular Ionization (Cationic Form) C->D D->E F Restores Action Potential Conduction E->F

Mechanism of 4-aminopyridine intracellular Kv1 channel blockade.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Kv Blockers

Objective: Evaluate the state-dependent blockade of Kv1 channels by 4-AP derivatives.

Rationale & Causality: 4-AP derivatives require the channel to be in the open state to access their binding site within the inner pore. Therefore, standard resting-state radioligand binding assays are ineffective. Whole-cell patch-clamp is chosen because it allows precise control over the membrane potential, enabling the application of depolarizing step pulses to force the channels into the open state while simultaneously measuring the blocking kinetics in real-time.

Self-Validating System: The protocol utilizes P/4 leak subtraction. This ensures that passive membrane leak currents and capacitive transients are mathematically eliminated, validating that the measured current is purely Kv-mediated. Furthermore, a mandatory washout step confirms the reversibility of the block, validating that the current reduction was due to specific drug binding rather than cell death or seal degradation.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the target Kv1.x channel on glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ when filled with intracellular solution (140 mM KCl, 1 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA, pH 7.2).

  • Seal Formation: Approach the cell, apply gentle negative pressure to form a gigaseal (>1 GΩ), and apply a brief pulse of suction to rupture the membrane, achieving the whole-cell configuration.

  • Baseline Recording: Perfuse with standard extracellular solution. Apply a voltage step protocol (e.g., holding at -80 mV, stepping to +40 mV for 200 ms) to elicit baseline outward K+ currents.

  • Compound Application: Superfuse the 4-AP derivative. Crucial: Apply repeated depolarizing pulses during perfusion. Because 4-AP is an open-channel blocker, the onset of block (use-dependence) will only be observed as the channels cycle through the open state.

  • Data Analysis: Measure the reduction in peak and steady-state current. Calculate the IC50 by plotting normalized current against compound concentration.

Part 3: Quantitative SAR & Biological Efficacy

The structural versatility of the aminopyridine scaffold allows it to be tuned for highly specific targets. The table below summarizes quantitative data for novel derivatives across different biological targets.

TargetAminopyridine DerivativeIC50 / PotencyKey Biological Activity / Note
TRKA Compound C36.5 nMPotent anti-proliferative activity in KM-12 cells[2]
TRKA Compound C45.0 nMHigh-affinity Type I kinase inhibition[2]
ROS1 (G2032R)Compound C0142.3 nMOvercomes Crizotinib resistance; ~30x more potent than Crizotinib[3]
PAK4 Compound B65.9 nMAnti-migratory efficacy in A549 lung cancer cells[4]
Kv1 Channel 3-methyl-4-aminopyridine~7x > 4-APEnhanced voltage-gated potassium channel blockade[6]

Part 4: Overcoming ADME/Tox Challenges

A significant hurdle in developing aminopyridine-based neurotherapeutics is achieving optimal Blood-Brain Barrier (BBB) permeability while avoiding efflux pump (e.g., P-gp and BCRP) liability.7[7].

Conclusion

The aminopyridine scaffold remains a cornerstone of modern medicinal chemistry. Whether acting as a hinge-binding anchor in the ATP pocket of oncogenic kinases or as an intracellular plug in voltage-gated ion channels, its structural simplicity belies its profound pharmacological utility. By coupling rigorous SBDD with self-validating biochemical and electrophysiological assays, researchers can continue to unlock novel biological activities from this privileged chemotype.

References

  • Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Arch Pharm (Weinheim).2

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. PubMed Central (PMC).5

  • Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry.7

  • Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. MDPI.1

  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. PubMed Central (PMC).6

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Taylor & Francis.3

  • Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition. Bioorganic Chemistry.4

Sources

Foundational

Strategic Integration of 2-Amino-5-chloropyridine in Early-Stage Drug Discovery

Executive Summary As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I approach the initial screening of 2-Amino-5-chloropyridine (2A5CP) not merely as the procurement of a catal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I approach the initial screening of 2-Amino-5-chloropyridine (2A5CP) not merely as the procurement of a catalog reagent, but as the strategic insertion of a highly privileged pharmacophore into the drug discovery pipeline. Characterized by its dual functional groups—a primary amine and a chlorine atom positioned on a pyridine ring—this compound serves as a critical building block for synthesizing biologically active molecules, particularly in the development of CNS therapeutics, anti-inflammatory agents, and kinase inhibitors[1].

This technical guide delineates the physicochemical rationale, biophysical screening workflows, and hit-to-lead synthetic methodologies required to effectively leverage 2-Amino-5-chloropyridine in Fragment-Based Drug Discovery (FBDD) and lead optimization.

Pharmacophore Rationale & Physicochemical Profiling

The selection of 2-Amino-5-chloropyridine as a screening fragment is grounded in its strict adherence to the "Rule of 3" for fragment libraries and its highly directional interaction vectors.

  • The 2-Amino Pyridine Motif : This acts as a classic bidentate hydrogen-bonding system. The primary amine serves as a strong hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor. This motif is notorious for its ability to anchor into the hinge region of kinases, mimicking the binding of ATP's adenine ring.

  • The 5-Chloro Substituent : Positioned para to the amine, the chlorine atom slightly deactivates the aromatic ring, enhancing metabolic stability. More importantly, the polarizability of the chlorine atom creates a localized region of positive electrostatic potential (a σ -hole), enabling highly directional halogen bonding with backbone carbonyls in hydrophobic target pockets.

Table 1: Physicochemical & Screening Profile of 2-Amino-5-chloropyridine
ParameterValueStrategic Implication
CAS Number 1072-98-6Standardized tracking across chemical inventories[2][3].
Molecular Weight 128.56 g/mol Ideal for FBDD; allows for significant downstream elaboration without exceeding Lipinski limits[2].
Melting Point 135–138 °CIndicates a stable crystalline lattice, advantageous for solid-state handling and co-crystallization[1][3].
H-Bond Donors / Acceptors 1 / 2Optimal for forming stable supramolecular heterosynthons[2].
Rule of 3 Compliant YesEnsures high ligand efficiency (LE) during primary biophysical screening.

Fragment-Based Drug Discovery (FBDD) Screening Cascade

In FBDD, fragments like 2A5CP exhibit low binding affinities (typically KD​ in the high micromolar to millimolar range). Therefore, highly sensitive, orthogonal biophysical techniques must be employed to validate binding before synthetic resources are committed.

FBDD_Workflow A 2-Amino-5-chloropyridine Library Integration B Primary Biophysical Screen (SPR / Ligand-Observed NMR) A->B Rule of 3 Compliance C Hit Validation (Isothermal Titration Calorimetry) B->C KD Validation (< 1 mM) D Structural Elucidation (X-ray Co-crystallography) C->D Thermodynamic Profiling E Hit-to-Lead Optimization (Imidazopyridine Synthesis) D->E Vector Mapping

Fragment-based screening cascade for 2-Amino-5-chloropyridine.

Hit-to-Lead Optimization: The Imidazo[1,2-a]pyridine Scaffold

Once 2-Amino-5-chloropyridine is validated as a binder, it is frequently elaborated into an imidazo[1,2-a]pyridine core. This is a highly privileged pharmacophore present in blockbuster drugs such as the insomnia treatment zolpidem and the anxiolytic alpidem[4].

The most efficient synthetic route to this scaffold is a Cu-Catalyzed Three-Component Coupling (TCC) reaction . This one-pot reaction combines 2-Amino-5-chloropyridine, an aldehyde, and a terminal alkyne.

TCC_Pathway A 2-Amino-5-chloropyridine (Amine) D Cu-Catalyst Complex (CuCl / Cu(OTf)2) A->D B Aldehyde (Electrophile) B->D C Alkyne (Dipolarophile) C->D E Imidazo[1,2-a]pyridine (Lead Scaffold) D->E 5-exo-dig cyclization 120°C, Toluene

Cu-catalyzed Three-Component Coupling (TCC) yielding imidazoheterocycles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: Cu-Catalyzed Three-Component Coupling (TCC)

This methodology leverages a synergistic dual-copper catalyst system to construct the imidazopyridine core[4].

Causality of Reagents: Cu(OTf)2​ acts as a Lewis acid to facilitate imine formation between the amine and the aldehyde. Concurrently, CuCl activates the terminal alkyne, priming it for nucleophilic attack and the subsequent 5-exo-dig cyclization. Toluene is selected as the solvent because its non-polar nature supports the high thermal requirements (120 °C) without participating in competitive side reactions.

  • Preparation : In a glovebox under an inert argon atmosphere, charge a 1 mL Wheaton microreactor with 2-Amino-5-chloropyridine (0.5 mmol), CuCl (2.5 mg, 5 mol%), and Cu(OTf)2​ (9.04 mg, 5 mol%)[4].

  • Solvation : Add 500 µL of dry toluene (1 M concentration) to the mixture.

  • Reagent Addition : Introduce the selected aldehyde (0.525 mmol, 1.05 equiv) and terminal alkyne (0.75 mmol, 1.5 equiv).

  • Cyclization : Cap the microreactor with a Teflon pressure cap to prevent the volatilization of the alkyne. Place the reactor into a preheated aluminum block at 120 °C and stir for 16 hours.

  • Validation Checkpoint : Before proceeding to column chromatography, sample 5 µL of the crude mixture, dilute in EtOAc, and analyze via GC-MS against an internal standard. Self-Validation: The complete disappearance of the 2A5CP mass peak ( m/z 128) and the emergence of the target imidazopyridine mass confirms successful cyclization[4].

  • Purification : Cool to room temperature, filter through a short pad of silica gel using EtOAc, concentrate in vacuo, and purify via flash chromatography.

Protocol B: High-Throughput Co-Crystal Screening (Solvent-Assisted Grinding)

2-Amino-5-chloropyridine is frequently utilized as a co-former to improve the physicochemical properties (e.g., solubility, melting point) of existing APIs containing carboxylic acids, such as diclofenac or 3-methylbenzoic acid[5][6].

Causality of Technique: Solvent-Assisted Grinding (SAG) is utilized over neat grinding or bulk solvent evaporation because the catalytic amount of solvent provides a medium for molecular diffusion, vastly accelerating the kinetics of co-crystal formation while avoiding the thermodynamic risk of the less soluble component precipitating out independently[5].

  • Milling Setup : Weigh equimolar amounts (e.g., 0.034 mmol) of the target API (e.g., diclofenac) and 2-Amino-5-chloropyridine into a stainless steel milling jar[5].

  • Solvent Addition : Add a catalytic volume (10–15 µL) of an organic solvent such as ethyl acetate or chloroform.

  • Mechanochemical Activation : Grind the mixture at 30 Hz for 20–30 minutes using a ball mill.

  • Validation Checkpoint : Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). Self-Validation: The emergence of new, distinct Bragg diffraction peaks that do not align with the diffractograms of either pure starting material confirms the formation of a novel supramolecular heterosynthon[6].

  • Single Crystal Growth : To elucidate the exact hydrogen-bonding network, dissolve the validated powder in a minimum amount of ethyl acetate. Allow for slow vapor diffusion with hexanes over a three-week period to yield single crystals suitable for X-Ray Crystallography[5].

Quantitative Data Summaries

The optimization of the TCC reaction highlights the absolute necessity of the dual-catalyst system. Single-catalyst systems fail to adequately activate both the electrophilic and dipolarophilic components simultaneously.

Table 2: TCC Reaction Catalyst Optimization Metrics
Catalyst SystemLoadingSolvent / TempYield (%)Mechanistic Observation
NaAuCl4​ 5 mol%Toluene, 120°C0%No desired product formed; fails to activate alkyne effectively[4].
CuCl alone10 mol%Toluene, 120°C< 20%Incomplete conversion; poor imine formation.
Cu(OTf)2​ alone10 mol%Toluene, 120°C< 20%Poor terminal alkyne activation.
CuCl + Cu(OTf)2​ 5 mol% each Toluene, 120°C 72–83% Optimal synergistic activation yielding zolpidem/alpidem cores[4].

References

  • [2] National Center for Biotechnology Information. "2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174." PubChem. URL:[Link]

  • [5] E. A. Voinovich, et al. "Co-Crystal Screening of Diclofenac." PMC - NIH. URL:[Link]

  • [6] ResearchGate. "New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations." ResearchGate. URL:[Link]

  • [4] V. Gevorgyan, et al. "General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem." PMC - NIH. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Amino-5-chloropyridine from 2-aminopyridine

Application Note: High-Yield Synthesis and Regioselective Chlorination of 2-Amino-5-chloropyridine Executive Summary 2-Amino-5-chloropyridine (CAS: 1072-98-6) is a critical halogenated heterocyclic building block used ex...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis and Regioselective Chlorination of 2-Amino-5-chloropyridine

Executive Summary

2-Amino-5-chloropyridine (CAS: 1072-98-6) is a critical halogenated heterocyclic building block used extensively in the development of agrochemicals and pharmaceuticals, most notably in the synthesis of non-benzodiazepine GABA_A receptor agonists such as zopiclone[1]. The primary challenge in synthesizing this compound from 2-aminopyridine is controlling the regioselectivity of the electrophilic aromatic substitution (EAS) to prevent the formation of polychlorinated byproducts, specifically 2-amino-3,5-dichloropyridine[2],[3].

This technical guide provides researchers and process chemists with two optimized, self-validating protocols for the regioselective synthesis of 2-amino-5-chloropyridine: a scalable oxidative chlorination method[4] and a highly precise N-chlorosuccinimide (NCS) laboratory approach[5].

Mechanistic Insights & Causality

In 2-aminopyridine, the electron-donating amino group strongly activates the pyridine ring toward electrophilic attack at the ortho (C3) and para (C5) positions. Because the C5 position is sterically less hindered and thermodynamically favored, initial chlorination occurs here. However, the resulting mono-chlorinated product remains highly reactive, often leading to rapid over-chlorination at the C3 position.

To enforce regioselectivity, the electronic state of the pyridine ring and the concentration of the electrophile must be strictly manipulated:

  • Acidic Deactivation Strategy: Historically, chlorination was performed in strongly acidic media (Hammett acidity < -3.5)[2]. Protonation of the pyridine nitrogen globally deactivates the ring. The strongly activating nature of the C2-amino group still permits EAS at C5, but the activation energy required for a second chlorination event at C3 becomes prohibitively high, suppressing byproduct formation[2]. While concentrated sulfuric acid can yield up to 86.8%, it requires massive alkali neutralization during workup, causing severe environmental pollution[3].

  • Electrophile Starvation (In-Situ Generation): By reacting Sodium Hypochlorite (NaClO) with Hydrochloric Acid (HCl), active chlorine ( Cl2​ ) is generated slowly in situ[4]. This maintains a low steady-state concentration of the electrophile, favoring mono-chlorination and preventing thermal runaway.

  • Mild Electrophilic Transfer: N-chlorosuccinimide (NCS) acts as a controlled Cl+ donor. It is mild enough that, when used at low temperatures, it exclusively targets the most reactive C5 position without requiring harsh gaseous chlorine[5].

Reaction Pathway Visualization

SynthesisWorkflow SM 2-Aminopyridine (Starting Material) Intermediate Electrophilic Attack (C5 Position) SM->Intermediate Reagent Chlorinating Agent (NCS or NaClO/HCl) Reagent->Intermediate Target 2-Amino-5-chloropyridine (Target Product) Intermediate->Target Regioselective Pathway Byproduct 2-Amino-3,5-dichloropyridine (Byproduct) Intermediate->Byproduct Uncontrolled Pathway Control Acidic Medium / Temp Control Control->Intermediate Inhibits Over-chlorination

Reaction pathway for the regioselective synthesis of 2-amino-5-chloropyridine.

Experimental Protocols

Protocol A: Scalable Oxidative Chlorination (NaClO / HCl System)

This protocol is engineered for scale-up, utilizing cheap reagents and avoiding the direct handling of toxic chlorine gas[4].

Step-by-Step Methodology:

  • Substrate Solvation: In a 250 mL three-neck round-bottom flask, add 5.00 g (0.053 mol) of 2-aminopyridine. Place the flask in a temperature-controlled water bath set precisely to 10 °C[4].

  • Oxidant Introduction: Under continuous mechanical stirring, add 0.11 mol of a 13% aqueous Sodium Hypochlorite (NaClO) solution[4].

  • Controlled Chlorination (Critical Step): Slowly add 0.3 mol of 30% Hydrochloric Acid (HCl) dropwise via an addition funnel[4].

    • Causality: The dropwise addition strictly bottlenecks the in-situ generation of Cl2​ . Rushing this step will cause a localized spike in electrophile concentration and temperature, driving the reaction toward the 2-amino-3,5-dichloropyridine byproduct.

  • Incubation & Maturation: Maintain the reaction at 10 °C for 2 hours. Subsequently, remove the cooling bath and raise the temperature to 25 °C, continuing the reaction for an additional 4 hours to drive the conversion of any remaining starting material[4].

  • Quenching & Extraction: Terminate the reaction by cooling the vessel to 10 °C using an ice-water bath. Adjust the pH of the solution to >8 using a 5 mol/L NaOH solution. Extract the aqueous phase with 1,2-dichloroethane (3 x 50 mL)[4].

  • Isolation: Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The product can be isolated with a yield of approximately 72%[4].

Protocol B: Mild Regioselective Chlorination using NCS

This protocol is the gold standard for discovery chemistry and milligram-to-gram scale synthesis where high purity is paramount[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-aminopyridine in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile under an inert Nitrogen atmosphere.

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Add 1.05 equivalents of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes.

    • Causality: NCS is a mild reagent, but adding it at 0 °C further dampens the reactivity of the highly activated aminopyridine ring, ensuring the substitution is exclusively directed to the sterically unhindered C5 position.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 to 6 hours.

  • Work-up: Pour the reaction mixture into ice water to precipitate the product. Extract with Ethyl Acetate. Wash the organic layer thoroughly with distilled water (to remove DMF and the succinimide byproduct) and brine.

  • Purification: Dry the organic layer, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure product.

Quantitative Data & Method Comparison

ParameterProtocol A: Oxidative Chlorination[4]Protocol B: NCS Chlorination[5]
Active Reagents NaClO, HCl (In-situ Cl2​ )N-Chlorosuccinimide (NCS)
Solvent System Aqueous / BiphasicDMF or Acetonitrile
Temperature Profile 10 °C for 2h, then 25 °C for 4h0 °C to Room Temperature
Typical Yield ~72%80% - 85%
Primary Byproduct 2-Amino-3,5-dichloropyridineSuccinimide (Water-soluble)
Application Scale High (Industrial / Pilot Plant)Moderate (Laboratory / R&D)

Self-Validating Quality Control

Trustworthiness in synthetic protocols is established through immediate analytical feedback. A successful execution of these protocols is self-validating when subjected to the following analytical checks:

  • Mass Spectrometry (GC-MS / LC-MS): The target compound will display a primary molecular ion peak at m/z 128 (for the 35Cl isotope). The protocol is validated as successful if the peak at m/z 162 (indicating the 2-amino-3,5-dichloropyridine byproduct) is absent or strictly <2% by integration.

  • Nuclear Magnetic Resonance ( 1 H NMR in DMSO- d6​ ): Regioselectivity is definitively confirmed by the splitting pattern of the pyridine protons. The C6 proton (adjacent to the ring nitrogen and the chlorine atom) will appear as a distinct doublet with a small meta-coupling constant ( J≈2.5 Hz) at approximately 7.9 ppm. The absence of a singlet in this region confirms that the C3 position remains unchlorinated.

Sources

Application

Application Notes &amp; Protocols: High-Yield, One-Step Synthesis of 2-Amino-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the efficient, high-yield, one-step synthesis of 2-amino-5-chloropyridine, a critical building block in modern d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the efficient, high-yield, one-step synthesis of 2-amino-5-chloropyridine, a critical building block in modern drug discovery and development. We will move beyond a simple recitation of steps to explain the underlying chemical principles that ensure high selectivity and yield, offering a protocol that is both robust and reproducible.

Introduction: The Significance of 2-Amino-5-chloropyridine

2-Amino-5-chloropyridine is a pivotal intermediate in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2][3] Its structural arrangement, featuring a nucleophilic amino group, a displaceable chloro group, and a modifiable pyridine ring, makes it a versatile precursor for constructing complex heterocyclic systems.[4] Its applications range from the synthesis of non-benzodiazepine hypnotics like Zopiclone to novel pesticides.[1][4]

While multi-step synthetic routes exist, they are often characterized by complex procedures, harsh conditions, and are generally unsuitable for large-scale industrial production.[1][5] Therefore, a direct, one-step chlorination of 2-aminopyridine presents the most efficient and economically viable approach. This guide focuses on a field-proven method that leverages a strongly acidic medium to achieve selective monochlorination with high yields.

The Core Principle: Selective Chlorination via Protonation

The primary challenge in the direct chlorination of 2-aminopyridine is preventing over-chlorination, which leads to the formation of byproducts like 2-amino-3,5-dichloropyridine.[6][7] The key to achieving high selectivity for the desired 5-chloro isomer lies in controlling the reactivity of the pyridine ring through protonation.

In a strongly acidic medium, such as concentrated sulfuric acid with a Hammett acidity function (H₀) below -3.5, the nitrogen atoms of 2-aminopyridine become protonated.[6][7] This protonation deactivates the pyridine ring toward electrophilic aromatic substitution. However, the 5-position remains sufficiently activated for a selective reaction with a chlorinating agent. This strategy effectively minimizes the formation of the dichloro byproduct, leading to a cleaner reaction and a higher yield of the desired 2-amino-5-chloropyridine.[6][7]

Reaction Mechanism Overview

G A 2-Aminopyridine B Protonated 2-Aminopyridine (Deactivated Ring) A->B  + H⁺ C Electrophilic Attack by Cl+ B->C D Sigma Complex (Intermediate) C->D E Deprotonation D->E  - H⁺ F 2-Amino-5-chloropyridine (Product) E->F Catalyst H₂SO₄ (Strong Acid) Catalyst->A Chlorine Cl₂ (Chlorinating Agent) Chlorine->C

Caption: Proposed mechanism for selective chlorination.

Detailed Synthesis Protocol

This protocol is adapted from established methods involving the direct chlorination of 2-aminopyridine in a strongly acidic medium.[6][7][8]

Materials and Equipment
Reagents & ChemicalsEquipment
2-Aminopyridine (≥98%)Three-necked round-bottom flask (250 mL)
Concentrated Sulfuric Acid (98%)Mechanical stirrer
Chlorine Gas (or alternative)Gas inlet tube & Thermometer
Sodium Hydroxide (NaOH) solution (50%)Ice-salt bath
Dichloromethane (DCM)Separatory funnel
Anhydrous Sodium Sulfate (Na₂SO₄)Rotary evaporator
Crushed IceBeakers and standard glassware
Deionized WaterThin-Layer Chromatography (TLC) supplies
Experimental Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, carefully add 94 mL of concentrated sulfuric acid (98%).

  • Substrate Addition: Cool the flask in an ice-salt bath. Slowly add 18.8 g (0.20 mole) of 2-aminopyridine in small portions. Causality: This exothermic dissolution must be controlled to prevent overheating. Ensure the internal temperature does not exceed 20°C.[8] Continue stirring until the 2-aminopyridine has completely dissolved.

  • Chlorination: Cool the reaction mixture to between 0-5°C. Bubble chlorine gas through the solution at a slow and steady rate.[8] Expert Insight: Alternatively, other chlorinating agents stable in strong acid, such as sulfuryl chloride, can be employed.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking a small aliquot, quenching it in ice/NaOH, extracting with DCM, and analyzing by TLC. The reaction is typically complete within 2-3 hours.

  • Quenching: Once the reaction is complete, carefully and slowly pour the acidic reaction mixture onto a large volume of crushed ice in a separate beaker with stirring.

  • Neutralization and Precipitation: Cool the aqueous solution in an ice bath. Slowly neutralize the acidic solution by adding 50% sodium hydroxide solution. Critical Step: This is a highly exothermic process. Maintain the temperature below 20°C with vigorous stirring and external cooling to prevent boiling. Adjust the pH to approximately 8-9, at which point the product will precipitate as a solid.[8]

  • Extraction: Extract the entire aqueous slurry with dichloromethane (3 x 100 mL). The product has solubility in DCM, ensuring maximum recovery.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-amino-5-chloropyridine as a solid.[8]

  • Purification (Optional): The crude product is often of high purity (>95%).[8] If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or toluene.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for this synthesis.

ParameterValueReference
Starting Material2-Aminopyridine[8]
Product2-Amino-5-chloropyridine[8]
Molecular Weight ( g/mol )128.56[1]
Expected Yield (%)80 - 87%[6][7]
Expected Purity (%)>95% (crude)[6][8]
Melting Point (°C)137 - 137.5[6]

Experimental Workflow Diagram

G Start Start Setup 1. Reaction Setup (2-Aminopyridine in H₂SO₄) Start->Setup Cool1 2. Cool to 0-5°C Setup->Cool1 Chlorinate 3. Add Chlorine Gas (Monitor by TLC) Cool1->Chlorinate Quench 4. Quench on Ice Chlorinate->Quench Neutralize 5. Neutralize with NaOH (pH 8-9, <20°C) Quench->Neutralize Extract 6. Extract with DCM Neutralize->Extract Dry 7. Dry & Concentrate Extract->Dry End End (Pure Product) Dry->End

Caption: Step-by-step experimental workflow.

Trustworthiness: A Self-Validating System

  • Temperature Control: Consistent temperature management at each critical stage (dissolution, chlorination, neutralization) is paramount for safety and preventing side reactions.

  • pH Monitoring: Careful adjustment of the pH during neutralization ensures complete precipitation of the product while keeping the unreacted starting material in the aqueous phase.

  • TLC Analysis: In-process monitoring provides real-time validation of reaction completion, preventing under- or over-reaction.

Conclusion

This application note details a robust, high-yield, and highly selective one-step synthesis of 2-amino-5-chloropyridine. By leveraging the principle of ring deactivation through protonation in a strong acid, this method overcomes the common issue of over-chlorination, providing a direct and efficient route to a key pharmaceutical intermediate. The protocol is designed for reproducibility and can be scaled for larger production needs, making it an invaluable tool for researchers in synthetic and medicinal chemistry.

References

  • Google Patents. (n.d.). IL47057A - Process for preparing 2-amino-5-chloropyridine.
  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Patsnap Eureka. (2019, January 4). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.

Sources

Method

Application Note: Electrochemical Synthesis of 2-Amino-5-chloropyridine

Introduction 2-Amino-5-chloropyridine is a critical building block in the pharmaceutical and agrochemical industries, frequently serving as a precursor for kinase inhibitors and other targeted therapeutics. Traditional m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-5-chloropyridine is a critical building block in the pharmaceutical and agrochemical industries, frequently serving as a precursor for kinase inhibitors and other targeted therapeutics. Traditional methods for its synthesis rely on harsh reagents such as chlorine gas or N-chlorosuccinimide (NCS), which present significant safety hazards, generate stoichiometric chemical waste, and complicate downstream purification[1].

Electrochemical synthesis offers a modern, green alternative by substituting toxic, stoichiometric oxidants with electric current[2]. This Application Note details a highly regioselective, scalable, and environmentally benign protocol for the electrochemical chlorination of 2-aminopyridine, utilizing inexpensive chloride salts as both the supporting electrolyte and the halogen source.

Mechanistic Insights & Experimental Design

The electrochemical approach leverages the synergistic effects of anodic oxidation and cathodic reduction to drive the reaction forward without exogenous oxidants[3]. Every experimental parameter in this protocol is designed with specific mechanistic causality:

  • Undivided Cell Setup : An undivided cell is selected for operational simplicity and kinetic efficiency. It allows the anodically generated active chlorine species to immediately react with the substrate in the bulk solution. Simultaneously, the cathodic reaction (hydrogen evolution) balances the proton release from the electrophilic aromatic substitution (EAS).

  • Electrode Selection : A graphite anode is utilized due to its excellent overpotential characteristics for chloride oxidation and its resistance to corrosive halogen environments. A platinum (or nickel) cathode is selected to facilitate efficient hydrogen evolution[2].

  • Solvent System : A mixed solvent system (Acetonitrile/Water) is critical. Acetonitrile provides solubility for the organic substrate, while water dissolves the chloride salt (NaCl) and participates in the generation of hypochlorous acid (HOCl), the active chlorinating agent.

  • Regioselectivity : The electron-donating amino group at the C2 position strongly activates the pyridine ring toward EAS. Due to steric hindrance at the C3 position and the strong para-directing effect of the amino group, chlorination proceeds almost exclusively at the C5 position.

Step-by-Step Experimental Protocol

Materials & Reagents:

  • 2-Aminopyridine (Substrate, 10 mmol)

  • Sodium Chloride (NaCl) (Chlorine source and supporting electrolyte, 15 mmol)

  • Acetonitrile (MeCN) / Deionized Water (Solvent, 1:1 v/v, 40 mL)

  • 10% Aqueous NaOH (for pH adjustment)

  • Ethyl Acetate (for extraction)

Equipment:

  • DC Power Supply (Constant current mode)

  • Undivided electrochemical cell (50 mL beaker or specialized glass vial)

  • Graphite plate anode (2 cm × 2 cm submerged area)

  • Platinum plate cathode (2 cm × 2 cm submerged area)

  • Magnetic stirrer

Procedure:

  • Cell Preparation : Equip the undivided cell with the graphite anode and platinum cathode. Ensure the inter-electrode distance is fixed at approximately 1.0 cm to minimize ohmic drop and ensure uniform current distribution.

  • Reaction Mixture : Dissolve 10 mmol of 2-aminopyridine and 15 mmol of NaCl in 40 mL of the MeCN/H₂O (1:1) solvent mixture. Transfer the homogeneous solution to the electrochemical cell.

  • Electrolysis : Set the DC power supply to galvanostatic (constant current) mode. Apply a constant current density of 15 mA/cm²[4]. Maintain the reaction at room temperature (20–25 °C) under vigorous magnetic stirring to ensure mass transfer to the electrode surfaces.

  • Charge Passage : Pass approximately 2.2 Faradays per mole (F/mol) of substrate. Monitor the reaction progress via TLC or HPLC to prevent over-oxidation.

  • Workup : Upon completion, turn off the power supply. Transfer the mixture to a separatory funnel. Adjust the pH to ~8 using 10% aqueous NaOH if necessary, and extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification : Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via recrystallization from ethanol to yield pure 2-amino-5-chloropyridine.

Data Presentation: Reaction Optimization

The efficiency of electrochemical halogenation is highly dependent on current density, charge passed, and solvent composition[4]. The table below summarizes the optimization parameters establishing the self-validating boundaries of this protocol.

EntryCurrent Density (mA/cm²)Charge (F/mol)Solvent Ratio (MeCN:H₂O)Conversion (%)Isolated Yield (%)
152.21:17568
2102.21:19588
3 15 2.2 1:1 >99 92
4153.01:1>9985 (Over-oxidation)
5152.29:16052

Note: Optimal conditions (Entry 3) prevent over-chlorination while maximizing the yield of the mono-chlorinated product.

Visualizations

Workflow A Substrate & Electrolyte 2-Aminopyridine + NaCl MeCN/H₂O Solvent B Undivided Cell Graphite Anode (+) Pt Cathode (-) A->B C Electrolysis 15 mA/cm², 2.2 F/mol Constant Current B->C D Workup Extraction & Drying C->D E Target Product 2-Amino-5-chloropyridine (>90% Yield) D->E

Fig 1. Workflow and setup for the undivided electrochemical cell.

Mechanism Anode Anode Oxidation 2Cl⁻ → Cl₂ + 2e⁻ Solution Bulk Solution Reaction Cl₂ + H₂O ⇌ HOCl + HCl Anode->Solution Cl₂ diffusion Cathode Cathode Reduction 2H₂O + 2e⁻ → H₂ + 2OH⁻ Cathode->Solution OH⁻ balances H⁺ EAS Electrophilic Aromatic Substitution Attack at C5 Position Solution->EAS HOCl / Cl⁺ species Substrate 2-Aminopyridine (Strong ortho/para director) Substrate->EAS Reacts with electrophile Product 2-Amino-5-chloropyridine + H₂O EAS->Product Rearomatization

Fig 2. Mechanistic pathway of electrochemical C5-chlorination via EAS.

Analytical Validation

To ensure the self-validating nature of this protocol, the final product must be characterized to confirm exact regioselectivity and purity.

  • HPLC Analysis : Column: C18 Reverse Phase (4.6 × 150 mm, 5 µm). Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile. UV Detection: 254 nm. The C5-chloro isomer typically elutes distinctly from the unreacted starting material and any trace C3-chloro byproducts.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.95 (d, J = 2.5 Hz, 1H, C6-H), 7.42 (dd, J = 8.8, 2.5 Hz, 1H, C4-H), 6.45 (d, J = 8.8 Hz, 1H, C3-H), 6.18 (s, 2H, -NH₂). The absence of a proton signal at the C5 position and the distinct coupling pattern confirm the structural regiochemistry.

References

  • Arabian Journal of Chemistry. "The electrochemical coupling reactions of organic halides compound in a valuable and practical manner for C—C and C–heteroatom formation: An overview". [Link]

  • ResearchGate. "Synergy of Anodic Oxidation and Cathodic Reduction Leads to Electrochemical C—H Halogenation". [Link]

  • MDPI. "Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids". [Link]

Sources

Application

Using 2-Amino-5-chloropyridine as an intermediate for Zopiclone

High-Yield Synthesis and Analytical Validation of Zopiclone using 2-Amino-5-chloropyridine Introduction & Mechanistic Rationale 2-Amino-5-chloropyridine (ACP) is a highly versatile, halogenated building block whose prima...

Author: BenchChem Technical Support Team. Date: March 2026

High-Yield Synthesis and Analytical Validation of Zopiclone using 2-Amino-5-chloropyridine

Introduction & Mechanistic Rationale

2-Amino-5-chloropyridine (ACP) is a highly versatile, halogenated building block whose primary industrial and pharmacological application lies in the synthesis of Zopiclone, a cyclopyrrolone-class non-benzodiazepine hypnotic agent. The structural arrangement of ACP—featuring an electron-withdrawing chloro group at the C5 position and a nucleophilic amino group at the C2 position—makes it an ideal precursor. The chlorine atom precisely modulates the nucleophilicity of the amine, preventing runaway over-reactivity during anhydride condensation and allowing for controlled, step-wise construction of the pyrrolo[3,4-b]pyrazine core 1.

Understanding the causality behind each synthetic step is critical for drug development professionals aiming to optimize yield, ensure enantiomeric purity (in the case of Eszopiclone), and validate the stability of the final active pharmaceutical ingredient (API) in biological matrices.

Synthetic Workflow

Synthesis ACP 2-Amino-5-chloropyridine Step1 Condensation & Cyclization (Acetonitrile / SOCl2) ACP->Step1 Anhydride Pyrazine-2,3-dicarboxylic anhydride Anhydride->Step1 Intermediate2 Pyrrolopyrazine Dione Intermediate Step1->Intermediate2 Step3 Selective Reduction (KBH4, Dioxane/Water) Intermediate2->Step3 Intermediate3 Hydroxy-pyrrolopyrazinone Step3->Intermediate3 Step4 Esterification (NaH, DMF) Intermediate3->Step4 Zopiclone Zopiclone Step4->Zopiclone

Synthetic workflow of Zopiclone from 2-Amino-5-chloropyridine.

Quantitative Reaction Parameters

To establish a reproducible baseline, the following table summarizes the optimized reaction conditions required to transition from the ACP starting material to the final Zopiclone API.

Table 1: Step-by-Step Reaction Parameters for Zopiclone Intermediates

Reaction StepReagents & SolventsTemp (°C)Time (h)Target IntermediateExpected Yield (%)
Condensation ACP, Pyrazine-2,3-dicarboxylic anhydride, Toluene48–522.0Amic Acid>90
Cyclization SOCl₂ (reflux)75–803.0Pyrrolopyrazine Dione85–88
Selective Reduction KBH₄, Dioxane/Water10–151.5Hydroxy-pyrrolopyrazinone80–85
Esterification NaH, DMF, 4-methylpiperazine-1-carbonyl Cl0–254.0Zopiclone75–80

Experimental Protocols & Self-Validating Systems

Protocol A: Condensation and Cyclization to Pyrrolopyrazine Dione

Causality: The addition of ACP to pyrazine-2,3-dicarboxylic acid anhydride must be performed lot-wise at strictly controlled temperatures (48–52°C). The initial anhydride ring-opening is highly exothermic; thermal runaway can lead to localized overheating and the formation of undesired di-addition byproducts. Subsequent treatment with thionyl chloride (SOCl₂) acts as a dehydrating agent to force the cyclization of the amic acid into the imide core 2.

  • Suspension: Suspend 171.2 g of 2-Amino-5-chloropyridine in 800 mL of anhydrous toluene. Heat the mixture gently to 48°C.

  • Addition: Add 100 g of pyrazine-2,3-dicarboxylic acid anhydride in five equal lots over 30 minutes, maintaining the internal temperature below 52°C.

  • Stirring: Maintain stirring for 2 hours.

  • Validation Check 1: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The complete disappearance of the ACP spot (Rf ~0.6) and the appearance of a highly polar amic acid spot at the baseline confirm complete condensation. Do not proceed to cyclization if unreacted ACP remains, as it will generate chlorinated impurities in the next step.

  • Cyclization: Cool the mixture, filter the solid amic acid, and resuspend in 500 mL of SOCl₂. Reflux at 75–80°C for 3 hours. Distill off excess SOCl₂ under reduced pressure to yield 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine.

Protocol B: Chemoselective Reduction

Causality: Potassium borohydride (KBH₄) is specifically chosen over stronger reducing agents (like LiAlH₄) and is utilized in a dioxane/water mixture. The presence of water modulates the hydride donor capability, ensuring that only one of the imide carbonyls is reduced to a hydroxylactam. This prevents over-reduction to a fully saturated pyrrole ring, which would render the subsequent esterification impossible 2.

  • Dissolution: Dissolve the dione intermediate in a 4:1 mixture of 1,4-dioxane and water. Chill to 10°C.

  • Reduction: Slowly add KBH₄ (1.2 equivalents) while maintaining the temperature below 15°C to suppress the formation of ring-opened side products.

  • Quenching: After 1.5 hours, quench the reaction by neutralizing with glacial acetic acid until the pH reaches 6.5.

  • Validation Check 2: Isolate the precipitated hydroxy-pyrrolopyrazinone intermediate. Perform a melting point analysis; the pure intermediate should melt sharply at ~200-205°C. A depressed melting point indicates incomplete cyclization from the previous step or over-reduction.

Pharmacological & Degradation Pathway

Zopiclone is notoriously unstable in biological matrices (e.g., blood, urine). It undergoes base-catalyzed chemical hydrolysis where the lactam ring opens and the amide bond cleaves, releasing equimolar amounts of the starting material, 2-Amino-5-chloropyridine (ACP) 3.

Pathway ZOP Zopiclone GABA GABA-A Receptor ZOP->GABA Binds Metab Hepatic Metabolism ZOP->Metab In vivo Degradation Chemical Hydrolysis (pH > 7.7, Temp > 20°C) ZOP->Degradation In vitro Storage CNS CNS Depression GABA->CNS Induces Metabolites NDZOP & ZOPNO Metab->Metabolites Metabolites->Degradation ACP 2-Amino-5-chloropyridine (Biomarker) Degradation->ACP Cleavage

Pharmacological signaling and hydrolytic degradation pathway of Zopiclone.

Analytical Validation & Forensic Stability

Because of its hydrolytic degradation profile, ACP serves as a critical forensic and clinical biomarker for Zopiclone exposure. The degradation is highly dependent on sample pH and storage temperature. At a pH > 7.7, the ester and lactam linkages in Zopiclone are rapidly cleaved 4.

Table 2: Analyte Stability and 2-Amino-5-chloropyridine (ACP) Formation in Urine

Storage ConditionZopiclone StabilityACP Formation ProfileClinical/Forensic Implication
20°C, pH > 7.7 < 1 Day>20% conversion within 24hRapid degradation; high risk of false negatives for intact ZOP.
4°C, pH 6.8 3 WeeksFirst observed after 12 weeksRecommended short-term storage condition for clinical screening.
-20°C, pH 6.8 1 MonthNot observed after 3 monthsIdeal for long-term biobanking and forensic preservation.

Protocol Standard for Forensic Analysis: When analyzing biological fluids for Zopiclone, laboratories must utilize LC-MS/MS to monitor the parent-to-daughter ion transitions for both intact Zopiclone and ACP simultaneously. Relying solely on intact Zopiclone in samples stored at room temperature will result in severe underestimation of the true concentration.

References

  • BenchChem. "Application Notes and Protocols: 2-Amino-5-chloropyridine as a Precursor for Heterocyclic Compounds." 1

  • Journal of Analytical Toxicology (Ovid). "Quantitative Analysis of Zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in Urine." 3

  • Google Patents. "US20080146800A1 - Process for the preparation of eszopiclone." 2

  • J-Stage. "Evaluation of the stability and cross-reactivity of zopiclone and eszopiclone using immunoassay kits." 4

Sources

Method

Application Note: 2-Amino-5-chloropyridine in Agrochemical Synthesis

Executive Summary 2-Amino-5-chloropyridine (CAS: 1072-98-6) is a highly versatile heterocyclic building block that has become indispensable in modern agrochemical synthesis. Characterized by a pyridine ring substituted w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-chloropyridine (CAS: 1072-98-6) is a highly versatile heterocyclic building block that has become indispensable in modern agrochemical synthesis. Characterized by a pyridine ring substituted with an electron-donating amino group and an electron-withdrawing chlorine atom, this compound serves as a critical intermediate in the development of crop protection agents, including chloro-substituted imidazo[4,5-b]pyridine herbicides, broad-spectrum insecticides, and advanced fungicides.

This technical guide provides researchers and drug development professionals with field-proven methodologies, mechanistic rationales, and self-validating protocols for utilizing 2-Amino-5-chloropyridine in complex synthetic workflows.

Mechanistic Rationale & Reactivity Profile

The synthetic utility of 2-Amino-5-chloropyridine stems from its unique electronic distribution. The amino group at the 2-position provides basicity and acts as a powerful directing group for electrophilic aromatic substitution (EAS). Concurrently, the chlorine atom at the 5-position modulates the molecule's lipophilicity—a crucial factor for penetrating the waxy cuticles of weeds or the exoskeletons of pests—while blocking the para-position to enforce strict regiocontrol during downstream functionalization.

When designing synthetic routes, chemists must account for the competing nucleophilicity of the exocyclic nitrogen and the ring nitrogen. Precise control of pH and temperature is required to dictate whether reactions occur at the amino group (e.g., diazotization) or on the pyridine ring (e.g., nitration).

Pathway A 2-Aminopyridine B 2-Amino-5-chloropyridine (CAS: 1072-98-6) A->B Chlorination (Strong Acid) C 2-Amino-5-chloro-3-nitropyridine B->C Nitration (HNO3/H2SO4) E 2,5-Dichloropyridine B->E Sandmeyer Reaction (NaNO2, CuCl) D Imidazo[4,5-b]pyridine Herbicides C->D Acylation & Reduction F Broad-Spectrum Pesticides E->F Downstream Synthesis

Synthetic pathways deriving agrochemicals from 2-Amino-5-chloropyridine.

Experimental Workflows & Protocols

Protocol A: Regioselective Synthesis of 2-Amino-5-chloropyridine

Objective: Synthesize 2-Amino-5-chloropyridine from 2-aminopyridine while completely suppressing the formation of the 2-amino-3,5-dichloropyridine by-product.

Causality & Mechanistic Choice: Direct chlorination of 2-aminopyridine in neutral or weakly acidic media typically results in uncontrolled over-chlorination. By conducting the reaction in a strongly acidic medium (Hammett acidity function < -3.5, such as 70% aqueous sulfuric acid), both the ring nitrogen and the amino group are protonated. This protonation significantly deactivates the ortho and para positions. However, due to the inherent electronic and steric profile of the protonated species, the incoming electrophile (Cl⁺) is directed cleanly to the 5-position, ensuring high regioselectivity and yield .

Step-by-Step Methodology:

  • Preparation: In a 500 mL jacketed reactor, cool 150 mL of 70% aqueous sulfuric acid to 0–5°C using a circulating chiller.

  • Addition: Slowly add 0.5 mol of 2-aminopyridine in small portions under vigorous stirring. Maintain the internal temperature strictly below 20°C to prevent premature side reactions.

  • Chlorination: Introduce 0.55 mol of chlorine gas (or an equivalent chlorinating agent like N-chlorosuccinimide) at a controlled rate over 45 minutes.

  • Validation Check (Self-Validating Step): After 60 minutes of post-addition stirring, sample the mixture and analyze via Gas Chromatography (GC). The complete disappearance of the 2-aminopyridine peak and stabilization of the mono-chloro peak confirms the optimal quench point. Do not exceed 90 minutes of reaction time, as this triggers dichloro formation.

  • Isolation: Pour the reaction mixture over 500 g of crushed ice. Slowly neutralize with 50% NaOH solution until the pH reaches 7.5–8.0. The product will precipitate as a white to pale-yellow solid.

  • Purification: Filter the precipitate, wash thoroughly with ice-cold deionized water, and dry under vacuum at 40°C.

Mechanism N1 2-Aminopyridine N2 Protonated 2-Aminopyridine (Deactivated o/p positions) N1->N2 Strong Acid (pH < -3.5) N3 Electrophilic Aromatic Substitution (Cl+ attack at C5) N2->N3 Chlorinating Agent N4 2-Amino-5-chloropyridine (High Yield) N3->N4 Deprotonation

Mechanism of regioselective chlorination via strong acid protonation.

Protocol B: Sandmeyer Conversion to 2,5-Dichloropyridine

Objective: Convert 2-Amino-5-chloropyridine into 2,5-dichloropyridine, a crucial intermediate for broad-spectrum pesticides and fungicides .

Causality & Mechanistic Choice: The amino group must be removed and replaced with a halogen. This is achieved via diazotization followed by a Sandmeyer reaction. Copper(I) chloride acts as a single-electron transfer (SET) catalyst, facilitating the extrusion of nitrogen gas and the installation of the chlorine radical at the 2-position.

Step-by-Step Methodology:

  • Diazotization: Dissolve 0.2 mol of 2-Amino-5-chloropyridine in 100 mL of concentrated hydrochloric acid. Cool the solution to 0–5°C in an ice-salt bath.

  • Nitrite Addition: Dropwise, add an aqueous solution of sodium nitrite (0.22 mol in 30 mL H₂O). Maintain the temperature strictly below 5°C to prevent the diazonium salt from decomposing into a phenol derivative.

  • Validation Check (Self-Validating Step): Periodically spot the reaction mixture onto starch-potassium iodide (KI) paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Halogenation: In a separate flask, prepare a solution of 0.25 mol Copper(I) chloride in 50 mL concentrated HCl. Slowly transfer the cold diazonium salt solution into the CuCl solution under vigorous stirring.

  • Evolution: Allow the mixture to warm to room temperature, then heat gently to 50°C until nitrogen gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,5-dichloropyridine.

Protocol C: Nitration to Imidazo-pyridine Precursors

Objective: Synthesize 2-amino-5-chloro-3-nitropyridine, the direct precursor to chloro-substituted imidazo[4,5-b]pyridine herbicides.

Causality & Mechanistic Choice: The amino group is an ortho/para directing group. Since the 5-position (para to the amino group) is sterically and electronically blocked by the existing chlorine atom, electrophilic nitration (NO₂⁺) is forced exclusively to the 3-position (ortho to the amino group). A mixed acid system (HNO₃/H₂SO₄) is utilized to generate the highly reactive nitronium ion while managing the exothermic nature of the reaction .

Step-by-Step Methodology:

  • Dissolve 2-Amino-5-chloropyridine in concentrated sulfuric acid at 0°C.

  • Slowly add a pre-cooled mixed acid solution (1:1 v/v concentrated HNO₃ and H₂SO₄) dropwise.

  • Keep the internal temperature below 10°C.

  • Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The appearance of a distinct, lower-Rf yellow spot indicates successful nitration.

  • Quench over ice water and isolate the yellow crystalline product via filtration.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the protocols described above. These metrics serve as a benchmark for successful laboratory execution and scale-up.

Reaction StepStarting MaterialReagents & CatalystsOptimal Temp (°C)Expected Yield (%)Target Purity (GC/HPLC)Target Agrochemical Class
Regioselective Chlorination 2-AminopyridineCl₂ gas, 70% H₂SO₄< 20°C75 – 85%> 97%Precursor to all derivatives
Sandmeyer Conversion 2-Amino-5-chloropyridineNaNO₂, HCl, CuCl0–5°C (Diaz) 50°C (Coupling)65 – 80%> 95%Broad-Spectrum Pesticides
Electrophilic Nitration 2-Amino-5-chloropyridineConc. HNO₃, Conc. H₂SO₄< 10°C70 – 82%> 98%Imidazo-pyridine Herbicides

References

  • US Patent 3985759A - Process for preparing 2-amino-5-chloropyridine. Google Patents.
Application

Buchwald-Hartwig amination protocol for 2-Amino-5-chloropyridine

Strategic Context: The 2-Amino-5-chloropyridine Scaffold In modern drug discovery, 2-amino-5-chloropyridine serves as a privileged pharmacophore and a foundational precursor for complex heterocyclic structures, including...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The 2-Amino-5-chloropyridine Scaffold

In modern drug discovery, 2-amino-5-chloropyridine serves as a privileged pharmacophore and a foundational precursor for complex heterocyclic structures, including kinase inhibitors and neuroactive agents like Zopiclone (1)[1]. While the molecule offers orthogonal sites for functionalization, the C5-chloro position is notoriously challenging to activate. The electron-donating nature of the unprotected C2-amino group deactivates the aryl chloride toward oxidative addition. Furthermore, the primary amine can act as a competitive ligand, sequestering palladium and halting the catalytic cycle. Overcoming these thermodynamic and kinetic barriers requires a highly engineered Buchwald-Hartwig amination protocol utilizing specialized biaryl phosphine ligands.

Mechanistic Rationale & Causality

To achieve selective C–N bond formation at the C5 position without requiring transient protecting groups on the C2-amine, the catalytic system must be precisely calibrated:

  • Ligand Causality (The Steric Shield): The deployment of a dialkylbiarylphosphine ligand, such as XPhos, paired with Pd2​(dba)3​ is non-negotiable for this transformation (2)[2]. The extreme steric bulk of the dicyclohexyl and triisopropylphenyl groups creates a protective pocket around the palladium center, physically preventing the unprotected 2-amino group of the substrate from coordinating and forming an inactive resting state. Simultaneously, the electron-rich nature of the ligand accelerates the difficult oxidative addition into the deactivated C–Cl bond.

  • Base Selection (Thermodynamic Driving Force): Sodium tert-butoxide (NaOtBu) is utilized in significant excess (up to 4.4 equivalents). This excess is a deliberate choice: it ensures complete deprotonation of the coordinated secondary amine (e.g., morpholine) to form the critical palladium-amido intermediate, driving reductive elimination while buffering any acid-base interactions with the unprotected primary amine (3)[3].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C5-Cl Bond Cleavage) Pd0->OxAdd 2-Amino-5-chloropyridine PdII Pd(II) Aryl Chloride Intermediate OxAdd->PdII AmineCoord Amine Coordination (Morpholine) PdII->AmineCoord Morpholine Base Deprotonation (by NaOtBu) AmineCoord->Base PdII_Amido Pd(II) Aryl Amido Intermediate Base->PdII_Amido NaOtBu / -tBuOH RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Ligand Regeneration Product 5-Morpholin-4-ylpyridin-2-ylamine RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination on 2-amino-5-chloropyridine.

Quantitative Reaction Optimization Matrix

The following table summarizes the causal relationship between catalyst system components and reaction efficiency for the amination of 2-amino-5-chloropyridine.

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd2​(dba)3​ (2 mol%)XPhos (8 mol%)NaOtBu (4.4 eq)Toluene10081Optimal. Bulky ligand prevents C2-amine poisoning.
Pd2​(dba)3​ (2 mol%)XPhos (8 mol%)LiHMDS (3.0 eq)THF6575Viable alternative for highly base-sensitive substrates.
Pd2​(dba)3​ (2 mol%)BINAP (8 mol%) Cs2​CO3​ (3.0 eq)Dioxane100<15Poor conversion. Lack of steric bulk leads to Pd sequestration.

Validated Experimental Protocol: Synthesis of 5-Morpholin-4-ylpyridin-2-ylamine

This protocol is engineered as a self-validating system, ensuring reproducibility for the coupling of 2-amino-5-chloropyridine with secondary amines like morpholine.

Workflow Prep 1. Glovebox Setup Pd2(dba)3, XPhos, NaOtBu React 2. Reaction Toluene, 100°C, 18 h Prep->React Workup 3. Workup Quench, Extract, Dry React->Workup Purify 4. Purification Flash Chromatography Workup->Purify

Standardized experimental workflow for the palladium-catalyzed C-N cross-coupling.

Reagents & Materials:

  • 2-Amino-5-chloropyridine: 64.0 mg (0.500 mmol, 1.0 equiv)

  • Morpholine: 0.066 mL (0.75 mmol, 1.5 equiv)

  • Pd2​(dba)3​ : 9.2 mg (0.010 mmol, 2 mol% complex / 4 mol% Pd)

  • XPhos (or equivalent dialkylbiarylphosphine): 19.0 mg (0.040 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOtBu): 211 mg (2.20 mmol, 4.4 equiv)

  • Anhydrous Toluene: 3.0 mL

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an argon-filled glovebox, charge an oven-dried Schlenk tube or heavy-walled reaction vial with 2-amino-5-chloropyridine, Pd2​(dba)3​ , XPhos, and NaOtBu.

    • Causality Note: NaOtBu is highly hygroscopic; handling in a glovebox prevents hydroxide formation, which would lead to competitive C–O bond formation or catalyst degradation.

  • Solvent & Amine Addition: Add anhydrous toluene (3.0 mL) followed by morpholine (0.066 mL). Seal the vessel tightly with a Teflon-lined cap.

  • Thermal Activation: Remove the vessel from the glovebox and transfer it to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800+ rpm) for 18 hours.

    • Causality Note: Vigorous stirring is essential as the reaction proceeds through a heterogeneous mixture due to the insolubility of the inorganic salts.

  • Quench & Workup: Cool the reaction mixture to room temperature. Quench by adding 2 mL of saturated aqueous NH4​Cl to neutralize excess base. Dilute with ethyl acetate (10 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate ( 3×10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter through a short pad of Celite to remove palladium black, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexanes gradient, typically 1:1 to 100% EtOAc) to afford the title compound.

In-Process Controls & Self-Validation

To ensure the integrity of the protocol, utilize the following self-validation checkpoints:

  • TLC Monitoring: The starting material (2-amino-5-chloropyridine) is strongly UV-active. The product (5-morpholin-4-ylpyridin-2-ylamine) will elute significantly slower (lower Rf​ ) on normal-phase silica due to the added hydrogen-bond accepting capacity of the morpholine ring. It will also stain positively with iodine or ninhydrin.

  • LC-MS Validation: The reaction progress can be definitively confirmed via LC-MS. Look for the disappearance of the starting material isotope pattern ( m/z 128.0 / 130.0) and the appearance of the product mass. Expected Product Mass: Exact mass for C9​H13​N3​O is 179.11 g/mol ; expect an [M+H]+ peak at m/z 180.1 .

  • NMR Diagnostics: Successful C–N coupling is confirmed by 1H NMR via the appearance of two distinct multiplets at approximately δ 3.80 ppm (4H, −CH2​−O−CH2​− ) and δ 3.05 ppm (4H, −CH2​−N−CH2​− ), alongside the preservation of the broad singlet for the primary amine ( -NH2​ ) around δ 4.2–5.0 ppm (solvent dependent).

Sources

Method

Advanced HPLC-UV Methodologies for the Quantification of 2-Amino-5-chloropyridine: Pharmaceutical and Clinical Applications

Executive Summary & Scope 2-Amino-5-chloropyridine (2-ACP) occupies a dual role in modern analytical chemistry. In pharmaceutical manufacturing, it is a critical synthetic intermediate for non-benzodiazepine hypnotics su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

2-Amino-5-chloropyridine (2-ACP) occupies a dual role in modern analytical chemistry. In pharmaceutical manufacturing, it is a critical synthetic intermediate for non-benzodiazepine hypnotics such as Zopiclone and Eszopiclone 1. Conversely, in clinical and forensic toxicology, 2-ACP serves as the primary, stable decomposition product of Zopiclone, making it an essential biomarker for detecting drug intake in biological matrices 2.

This application note provides a comprehensive, self-validating framework for quantifying 2-ACP using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). By exploring the mechanistic causality behind mobile phase selection and sample preparation, this guide empowers analytical scientists to adapt these protocols for both high-purity API quality control and complex biological monitoring.

Mechanistic Rationale: The Chemistry of Separation

To design a robust chromatographic method, one must first understand the physicochemical behavior of the analyte. 2-ACP contains both a primary amine and a pyridine ring, making it a highly basic and polar molecule.

The Silanol Effect and pH Control

When analyzing basic compounds on silica-based reversed-phase columns (like C18), unendcapped silanol groups ( −Si−OH ) on the stationary phase can ionize to −Si−O− . The positively charged protonated amine of 2-ACP will undergo secondary cation-exchange interactions with these silanols, leading to severe peak tailing and loss of resolution.

To circumvent this, the mobile phase must be strictly buffered to an acidic pH (e.g., pH 3.0). At this pH, the silanol groups are fully protonated (neutralized), and 2-ACP is uniformly ionized, ensuring predictable hydrophobic partitioning 1. In complex biological matrices, the addition of Triethylamine phosphate (TEAP) acts as a sacrificial ion-pairing agent, actively masking any residual active sites on the column 3.

G Analyte 2-Amino-5-chloropyridine (Basic Analyte) Buffer Mobile Phase (pH 3.0) Orthophosphoric Acid / TEAP Analyte->Buffer Dissolution & Buffering State Protonated Amine / Pyridine (Silanol Interaction Masked) Buffer->State pH Control (pH 3.0) Column C18 / RP-Select B Column (Hydrophobic Retention) State->Column Ion-Pairing & Partitioning Result Gaussian Peak Shape (Tailing Factor < 1.5) Column->Result Elution Profile

Mechanistic rationale for mobile phase pH selection and its effect on 2-ACP peak symmetry.

Clinical Matrix Logic: Forced Alkaline Hydrolysis

Zopiclone is notoriously unstable in nucleophilic solvents and biological matrices, making direct quantification of the parent drug highly variable and prone to false negatives 4. To create a self-validating forensic protocol, clinical methods employ alkaline hydrolysis. By subjecting the urine sample to a strong base and heat, all Zopiclone and its transient metabolites are forcefully and completely degraded into 2-ACP. This converts a moving target into a single, highly stable biomarker, maximizing the Limit of Detection (LOD) 2.

G Zop Zopiclone (Urine Matrix) Hyd Alkaline Hydrolysis (NaOH, Heat) Zop->Hyd Base Catalysis ACP 2-Amino-5-chloropyridine (Stable Biomarker) Hyd->ACP Ring Cleavage SPE Solid-Phase Extraction (Matrix Cleanup) ACP->SPE Extraction HPLC HPLC-UV (DAD) (Quantification) SPE->HPLC 20 µL Injection

Workflow illustrating the alkaline hydrolysis of Zopiclone to 2-ACP and subsequent HPLC-UV analysis.

Experimental Protocols

Protocol A: Pharmaceutical Purity Analysis (API Intermediate)

This method is designed to separate 2-ACP from structurally similar synthetic impurities during drug manufacturing 1.

Step-by-Step Methodology:

  • Mobile Phase Preparation :

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of ACS-grade orthophosphoric acid in HPLC-grade water. Adjust pH strictly to 3.0. Filter through a 0.22 µm membrane.

    • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Diluent Preparation : Mix Mobile Phase A and B in a 50:50 (v/v) ratio.

  • Standard Preparation : Accurately weigh 10 mg of 2-ACP Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a 100 µg/mL working standard.

  • Sample Preparation : Accurately weigh 25 mg of the synthesized 2-ACP batch into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent (1 mg/mL).

  • Chromatographic Execution :

    • Column : C18, 4.6 x 150 mm, 2.7 µm particle size.

    • Gradient : Run a gradient elution (e.g., 5% B to 80% B over 15 minutes) to ensure late-eluting lipophilic impurities are cleared from the column.

    • Detection : UV-DAD at 210 nm (or specific λmax​ for the pyridine chromophore).

Protocol B: Clinical/Forensic Quantification in Urine

This method is optimized for trace-level detection of 2-ACP in complex biological fluids following Zopiclone ingestion 3.

Step-by-Step Methodology:

  • Hydrolysis : Aliquot 1.0 mL of the urine sample into a glass reaction vial. Add a strong base (e.g., 100 µL of 10N NaOH) to induce alkaline hydrolysis. Cap and heat at 60°C for 30 minutes to ensure complete conversion of Zopiclone to 2-ACP.

  • Solid-Phase Extraction (SPE) :

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample.

    • Wash with 5% methanol in water to remove neutral and acidic interferences.

    • Elute the basic 2-ACP using a basic organic solvent mixture (e.g., Dichloromethane:Acetone 4:1 v/v).

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Execution :

    • Column : LiChrospher 60 RP-select-B (125 x 4 mm) or equivalent base-deactivated column.

    • Mobile Phase : Acetonitrile : TEAP buffer (pH 3.0) in a 50:50 (v/v) ratio. Run isocratically at 1.0 mL/min.

    • Detection : UV-DAD with full spectrum recording to confirm peak purity against a reference library.

Data Presentation & System Suitability

To ensure the integrity of the analytical data, a self-validating system suitability test (SST) must be performed prior to any sample injection. The following tables summarize the comparative method parameters and the mandatory validation criteria.

Table 1: Chromatographic Method Comparison

ParameterProtocol A: Pharmaceutical PurityProtocol B: Clinical/Forensic Urine
Primary Application API Intermediate QC (Zopiclone synthesis)Biological monitoring / Forensic toxicology
Stationary Phase C18 (4.6 x 150 mm, 2.7 µm)LiChrospher 60 RP-select-B (125 x 4 mm)
Mobile Phase 0.1% Orthophosphoric acid (pH 3.0) / ACNTEAP buffer (pH 3.0) / ACN (50:50 v/v)
Elution Mode GradientIsocratic
Sample Preparation Direct dissolution in Diluent (50:50)Alkaline Hydrolysis SPE Reconstitution
Detection UV-DAD (e.g., 210 nm)UV-DAD (Spectrum recorded for identity)
Limit of Detection 0.015 µg/mL0.5 µg/mL (expressed as Zopiclone equivalents)

Table 2: System Suitability & Validation Criteria (Self-Validating System)

Validation ParameterAcceptance CriteriaMechanistic Rationale
Tailing Factor ( Tf​ ) 0.8≤Tf​≤1.5 Ensures silanol masking is effective; prevents integration errors caused by secondary interactions.
Theoretical Plates ( N ) >2000 Validates column efficiency and proper analyte focusing at the head of the stationary phase.
Injection Precision %RSD≤2.0% (n=5)Confirms autosampler volumetric accuracy and stable ionization in the mobile phase.
Blank Subtraction No interfering peaks at Rt​ Rules out carryover from high-concentration forensic samples or API matrix, ensuring baseline trustworthiness.

References

  • PubMed (NIH). "A method for the rapid detection of the zopiclone degradation product 2-amino-5-chloropyridine." National Library of Medicine. Available at:[Link]

  • PubMed (NIH). "Detection of 2-amino-5-chloropyridine in urine as a parameter of zopiclone (Imovane) intake using HPLC with diode array detection." National Library of Medicine. Available at: [Link]

Sources

Application

Application Note: GC-MS Analysis of 2-Amino-5-chloropyridine Utilizing Silyl Derivatization

Introduction and Analytical Context 2-Amino-5-chloropyridine (ACP) is a highly reactive halogenated aminopyridine. It serves as a vital intermediate in the synthesis of pharmaceutical agents, most notably the hypnotic dr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Context

2-Amino-5-chloropyridine (ACP) is a highly reactive halogenated aminopyridine. It serves as a vital intermediate in the synthesis of pharmaceutical agents, most notably the hypnotic drugs zopiclone and zolpidem, as well as various agrochemicals[1]. Furthermore, in forensic and clinical toxicology, ACP is rigorously monitored as the primary alkaline degradation product and biological biomarker for zopiclone intake[2].

Analyzing ACP at trace levels requires gas chromatography-mass spectrometry (GC-MS) for high-sensitivity quantification. However, the unique chemical structure of ACP necessitates specific sample preparation strategies to ensure reliable chromatographic behavior.

Table 1: Physicochemical Properties of 2-Amino-5-chloropyridine[3]
ParameterValue
IUPAC Name 5-chloropyridin-2-amine
CAS Number 1072-98-6
Molecular Formula C 5​ H 5​ ClN 2​
Molecular Weight 128.56 g/mol
Monoisotopic Mass 128.0141 Da
Melting Point 136 – 138 °C

The Causality of Derivatization: Why It Is Non-Negotiable

As an analytical scientist, one must approach the GC-MS analysis of halogenated aminopyridines not merely as a procedural task, but as a system of chemical thermodynamics.

Unmodified ACP features a primary amine (-NH 2​ ) functional group. When subjected to Gas Chromatography, the active hydrogens on this amine engage in strong intermolecular hydrogen bonding and interact with residual silanol (-Si-OH) active sites within the glass inlet liner and the column's stationary phase. This thermodynamic interaction leads to severe chromatographic anomalies:

  • Peak Tailing: The secondary retention mechanism smears the analyte band, ruining integration accuracy.

  • Thermal Degradation: The high temperature of the injection port (typically 250 °C) can catalyze the breakdown of the underivatized amine.

  • Matrix Adsorption: Trace levels of ACP can be completely lost to active sites, destroying the limit of detection (LOD).

The Chemical Solution: Chemical derivatization via silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) fortified with 1% Trimethylchlorosilane (TMCS)[3][4].

The Mechanistic Causality: BSTFA acts as a potent silyl donor, replacing the active amine hydrogens with non-polar trimethylsilyl (TMS) groups. This dramatically lowers the boiling point and neutralizes the polarity of the molecule. The addition of 1% TMCS is a critical mechanistic choice; TMCS acts as a Lewis acid catalyst. Primary amines can be sterically hindered and less reactive than hydroxyls. Without TMCS, the reaction may yield an unpredictable mixture of mono-TMS and di-TMS derivatives. The TMCS catalyst drives the reaction to completion, ensuring a single, stable TMS peak for precise quantification[5][6].

Experimental Workflow

Workflow N1 1. Liquid-Liquid Extraction (pH 9.0, EtOAc) N2 2. Evaporation (N2 Stream, 40°C) N1->N2 N3 3. Silylation (BSTFA + 1% TMCS) 70°C, 30 min N2->N3 N4 4. GC Separation (HP-5ms Column) N3->N4 N5 5. MS Detection (EI Mode, 70 eV) N4->N5

GC-MS analytical workflow for 2-Amino-5-chloropyridine derivatization.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed to be self-validating. Every step includes an internal chemical logic check to ensure data integrity.

Reagents and Materials
  • Analyte Standard: 2-Amino-5-chloropyridine (Purity ≥ 99%).

  • Internal Standard (IS): Pyridine-d 5​ (or equivalent deuterated analog).

  • Derivatization Reagent: BSTFA + 1% TMCS (Chromatographic grade, sealed in ampoules).

  • Solvents: Ethyl Acetate (Anhydrous, GC-MS grade).

  • Buffer: 0.1 M Sodium Hydroxide (NaOH).

Sample Preparation and Extraction
  • Aliquot & Spike: Transfer 1.0 mL of the sample (biological fluid or synthetic reaction mixture) into a silanized glass centrifuge tube. Spike with 20 µL of the Internal Standard solution (10 µg/mL).

  • pH Adjustment (Validation Step): Add 0.1 M NaOH dropwise until the pH reaches 9.0. Causality: The pKa of aminopyridines is typically around 6.5. Adjusting the pH to 9.0 ensures the ACP is entirely in its un-ionized, free-base form, validating maximum partitioning into the organic phase.

  • Extraction: Add 2.0 mL of anhydrous Ethyl Acetate. Vortex vigorously for 60 seconds.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Drying: Transfer the upper organic layer to a clean, dry GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C.

Derivatization Reaction
  • Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous Ethyl Acetate.

  • Reagent Addition: In a fume hood, add 50 µL of BSTFA containing 1% TMCS.

  • Sealing (Validation Step): Immediately seal the vial tightly with a PTFE-lined cap. Causality: Silyl derivatives are notoriously sensitive to hydrolysis. Using anhydrous solvents and excluding atmospheric moisture validates the stability of the TMS-derivative post-reaction.

  • Incubation: Place the vial in a heating block at 70 °C for 30 minutes.

  • Cooling: Allow the sample to cool to room temperature prior to GC-MS injection.

GC-MS Instrumental Parameters
Table 2: Optimized GC-MS Conditions
ModuleParameterSetting
GC Inlet Temperature250 °C
Injection ModeSplitless (purge valve on at 1.0 min)
Injection Volume1.0 µL
Column TypeHP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm)
Carrier GasHelium (99.999%), 1.0 mL/min (Constant Flow)
Oven Temperature Program70 °C (hold 1 min) → 15 °C/min to 280 °C (hold 5 min)
MS Source IonizationElectron Impact (EI), 70 eV
TemperaturesSource: 230 °C, Quadrupole: 150 °C, Transfer Line: 280 °C
Acquisition ModeSIM (Selected Ion Monitoring) and SCAN (m/z 50-400)

Data Interpretation and Expected Results

Following derivatization, the primary amine of ACP will yield a TMS derivative. The addition of the TMS group (Mass = 73 Da) minus the displaced hydrogen (Mass = 1 Da) results in a net mass shift of +72 Da per silylation site.

  • Underivatized ACP: Molecular ion at m/z 128 (with a characteristic 37 Cl isotope peak at m/z 130).

  • ACP Mono-TMS Derivative: Molecular ion at m/z 200.

  • Diagnostic Fragments: Look for the loss of a methyl group from the TMS moiety [M-15] + , resulting in a strong fragment at m/z 185, which is highly stable and excellent for SIM quantification.

By utilizing this validated derivatization workflow, analysts will observe sharp, symmetrical chromatographic peaks, vastly improved signal-to-noise ratios, and the elimination of active-site adsorption, ensuring rigorous and reproducible quantitative data.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine." PubChem. URL:[Link]

  • El-Shaheny, R., et al. "Detection of 2-Amino-5-Chloropyridine in Urine as a Parameter of Zopiclone Intake." ResearchGate. URL:[Link]

  • Colorado State University. "GC Derivatization Principles and Reagents." CSU Chemistry. URL:[Link]

  • Regis Technologies. "GC Derivatization Reagents." Obrnuta faza. URL:[Link]

  • PubMed. "Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM." National Institutes of Health. URL:[Link]

Sources

Method

Application Note: 2-Amino-5-chloropyridine as a Privileged Scaffold in Kinase Inhibitor Synthesis

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, 2-amino-5-chloropyridine has emerged as a privileged building block for the synthesis of targeted kinase inhibitors, particularly those directed ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, 2-amino-5-chloropyridine has emerged as a privileged building block for the synthesis of targeted kinase inhibitors, particularly those directed against Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Anaplastic Lymphoma Kinase (ALK)[1][2].

The utility of this scaffold is driven by strict mechanistic causality:

  • Hinge-Binding Pharmacophore: The 2-aminopyridine motif acts as a highly efficient hydrogen bond donor-acceptor pair, anchoring the molecule within the highly conserved ATP-binding pocket of kinases[2].

  • Electronic & Steric Blocking: The chlorine atom at the C5 position serves a dual purpose. It enhances the lipophilic efficiency (LipE) of the final drug candidate, improving cellular permeability[3]. Synthetically, it blocks the C5 position from electrophilic attack, forcing subsequent functionalizations (such as halogenation) exclusively to the C3 position[2][4].

  • Cross-Coupling Handle: The C-Cl bond, while relatively stable, can be activated under specific catalytic conditions (e.g., Ullmann or Buchwald-Hartwig couplings) to extend the molecule into the solvent-exposed regions of the kinase[1].

SyntheticWorkflow Start 2-Amino-5-chloropyridine (Privileged Scaffold) Node1 Ullmann / Buchwald-Hartwig C-N Coupling Start->Node1 Piperazine, CuI/Pd Node2 Electrophilic Iodination (I2, Ag2SO4) Start->Node2 Regioselective C3 End1 5-(Piperazin-1-yl)pyridin-2-amine (CDK Inhibitor Precursor) Node1->End1 Int2 5-Chloro-3-iodo-2-aminopyridine Node2->Int2 Node3 Sonogashira Coupling & Heteroannulation Int2->Node3 Alkyne, Pd Catalyst End2 7-Azaindole / Imidazopyridine (Aurora-A Inhibitor) Node3->End2

Synthetic divergence of 2-amino-5-chloropyridine into CDK and Aurora-A kinase inhibitors.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes specific In-Process Controls (IPCs) and causality explanations to prevent downstream failures.

Protocol A: Copper-Catalyzed C-N Coupling (Synthesis of CDK Inhibitor Intermediates)

Causality & Design: To synthesize CDK inhibitors, the C-Cl bond must be replaced with a piperazine moiety[1]. While palladium-catalyzed Buchwald-Hartwig amination is traditional, an Ullmann-type coupling utilizing copper(I) iodide (CuI) and an ethylene glycol ligand offers a highly scalable and cost-effective alternative[1]. The ethylene glycol ligand sufficiently stabilizes the Cu(I) intermediate to activate the relatively inert aryl chloride, while excess piperazine prevents unwanted bis-coupling.

Step-by-Step Methodology:

  • Preparation: In a dried 250 mL three-necked flask under a nitrogen atmosphere, charge 2-amino-5-chloropyridine (1.0 eq, 5.0 g), piperazine (4.0 eq), CuI (0.02 eq), ethylene glycol (0.03 eq), and K2​CO3​ (2.0 eq) in 20 mL of anhydrous N,N-dimethylformamide (DMF)[1].

  • Reaction: Elevate the temperature to 130 °C and stir continuously[1].

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove insoluble copper salts and inorganic bases. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via silica gel chromatography (eluting with DCM/MeOH) or via acid-base extraction.

System Validation & Quality Control:

  • IPC Check: Monitor via HPLC at 254 nm. The reaction is deemed complete when the Area Under the Curve (AUC) of the starting 2-amino-5-chloropyridine falls below 1% (typically 12–18 hours).

  • Post-Reaction Validation: The basicity of the piperazine product allows for acid-base extraction. If the organic layer retains UV-active impurities after acidic aqueous washes, the extraction has failed and chromatography is mandatory.

  • Analytical Confirmation: 1H -NMR (DMSO- d6​ ) must show the integration of 8 piperazine protons. LC-MS must confirm the exact mass ( [M+H]+=179.1 ).

Protocol B: Regioselective Iodination (Synthesis of Aurora-A Inhibitor Intermediates)

Causality & Design: To construct the 7-azaindole or imidazo[4,5-b]pyridine core required for Aurora-A kinase inhibitors, a reactive halide must be installed adjacent to the amino group[2]. The strongly electron-donating C2-amino group directs electrophilic aromatic substitution to the ortho (C3) and para (C5) positions. Because the C5 position is sterically and electronically blocked by the existing chlorine atom, the iodonium ion exclusively attacks the C3 position, yielding 5-chloro-3-iodo-2-aminopyridine[2][4].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-5-chloropyridine (1.0 eq, 0.700 g) in ethanol. Add silver sulfate ( Ag2​SO4​ , 1.0 eq) in one portion, followed by the portion-wise addition of iodine ( I2​ , 1.0 eq)[4].

  • Reaction: Stir the heterogeneous mixture at room temperature in the dark to prevent radical side reactions[4].

  • Workup: Filter the mixture through Celite to remove precipitated silver salts. Remove the ethanol under reduced pressure. Re-dissolve the crude material in dichloromethane (DCM) and wash aggressively with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ )[4].

  • Purification: Dry the separated organic layer over anhydrous MgSO4​ , filter, and concentrate. Purify via flash chromatography to yield a cream-white solid[4].

System Validation & Quality Control:

  • IPC Check: Visual validation is immediate—the heterogeneous mixture transitions from dark brown to pale yellow as the iodine is consumed.

  • Post-Reaction Validation: The sodium thiosulfate wash is a critical failure point. A persistent brown/purple tint in the organic layer indicates incomplete quenching of I2​ , which will irreversibly poison palladium catalysts in the subsequent Sonogashira coupling.

  • Analytical Confirmation: 1H -NMR ( CDCl3​ ) must show the absolute loss of the C3 proton, leaving two distinct doublets ( J≈2.2 Hz) corresponding to the C4 and C6 protons[4].

Downstream Application: Kinase Inhibition Dynamics

Once the 2-amino-5-chloropyridine scaffold is elaborated into a 7-azaindole or imidazopyridine, it exhibits profound selectivity for specific kinase isoforms. For example, these derivatives show high affinity for Aurora-A kinase over Aurora-B, disrupting centrosome maturation and driving tumor cells into G2/M cell cycle arrest[2][5].

KinasePathway Inhibitor 7-Azaindole Derivative (from 2-Amino-5-chloropyridine) AurA Aurora-A Kinase Inhibitor->AurA ATP-competitive Inhibition Centrosome Centrosome Maturation & Spindle Assembly AurA->Centrosome Phosphorylation Arrest G2/M Cell Cycle Arrest & Apoptosis AurA->Arrest Loss of Function Proliferation Tumor Cell Proliferation Centrosome->Proliferation Oncogenic Drive

Downstream cellular effects of Aurora-A kinase inhibition by 7-azaindole derivatives.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters, yields, and analytical validation markers for the synthetic transformations of 2-amino-5-chloropyridine discussed in this note.

Synthetic TransformationStarting MaterialReagents & CatalystsTime / TempYield (%)Primary Analytical Validation
Ullmann C-N Coupling 2-Amino-5-chloropyridinePiperazine, CuI, Ethylene Glycol, K2​CO3​ 12-18 h / 130 °C75–85%LC-MS: [M+H]+=179.1
Electrophilic Iodination 2-Amino-5-chloropyridine I2​ , Ag2​SO4​ (or NIS, p-TsOH)2-4 h / 25 °C86% 1H -NMR: Loss of C3 proton
Sonogashira Coupling 5-Chloro-3-iodo-2-aminopyridineAlkyne, Pd(PPh3​)2​Cl2​ , DABCO8-12 h / 80 °C65–75%TLC: UV active shift

References

  • Title: CN111995569A - Preparation method of cyclin-dependent kinase inhibitor intermediate Source: Google Patents URL
  • Source: PubMed Central (PMC)
  • Title: The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity Source: RSC Publishing URL
  • Title: Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship Source: PubMed URL

Sources

Application

Synthesis of novel heterocyclic compounds from 2-Amino-5-chloropyridine

Application Note: Synthesis and Late-Stage Functionalization of Novel Imidazo[1,2-a]pyridines from 2-Amino-5-chloropyridine Executive Summary 1 is a highly versatile, commercially available bifunctional building block ex...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Late-Stage Functionalization of Novel Imidazo[1,2-a]pyridines from 2-Amino-5-chloropyridine

Executive Summary

1 is a highly versatile, commercially available bifunctional building block extensively utilized in medicinal chemistry and drug discovery[1]. Its unique electronic architecture makes it an ideal precursor for assembling complex heterocyclic scaffolds[2]. Among these, the imidazo[1,2-a]pyridine nucleus stands out as a privileged pharmacophore, forming the core of blockbuster therapeutics such as the3[3].

This application note details a robust, two-phase synthetic strategy for generating diverse libraries of 6-substituted imidazo[1,2-a]pyridines. Phase 1 employs a green,4[4]. Phase 2 leverages the orthogonal reactivity of the C-Cl bond for late-stage diversification via palladium-catalyzed Suzuki-Miyaura cross-coupling[1].

Mechanistic Rationale & Causality (E-E-A-T)

Regioselectivity in the GBB Multicomponent Reaction Traditional syntheses of imidazo[1,2-a]pyridines often rely on the Tschitschibabin condensation using α -haloketones, which can be lachrymatory, toxic, and prone to side reactions[5]. The GBB reaction circumvents these issues by utilizing aldehydes and isocyanides[6]. Mechanistically, the exocyclic primary amine of ACP condenses with the aldehyde to form an electrophilic Schiff base. The endocyclic pyridine nitrogen, which retains significant nucleophilic character, subsequently facilitates a [4+1] cycloaddition with the isocyanide. Iodine ( I2​ ) acts as a mild Lewis acid, activating the imine intermediate and accelerating the cyclization-aromatization sequence without requiring harsh thermal conditions[4].

Orthogonal Reactivity and Catalyst Selection The 5-chloro substituent on the ACP ring is strategically inert during the GBB reaction, yielding a 6-chloroimidazo[1,2-a]pyridine intermediate. While aryl chlorides are notoriously resistant to oxidative addition by standard palladium catalysts compared to their bromo- or iodo- counterparts, the use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos) paired with Pd(OAc)2​ effectively lowers the activation barrier[1]. This enables high-yielding C-C bond formation at the 6-position, allowing for late-stage structural diversification of the drug scaffold.

Pathway Visualization

G ACP 2-Amino-5-chloropyridine Schiff Schiff Base Intermediate ACP->Schiff Condensation Aldehyde Aldehyde Aldehyde->Schiff Isocyanide Isocyanide Cyclization [4+1] Cycloaddition (I2 Catalyzed) Isocyanide->Cyclization Schiff->Cyclization Nucleophilic Attack Imidazo 6-Chloroimidazo[1,2-a]pyridine Cyclization->Imidazo Aromatization CrossCoupling Suzuki-Miyaura Cross-Coupling Imidazo->CrossCoupling Pd(OAc)2, SPhos R-B(OH)2 FinalProduct 6-Substituted Imidazo [1,2-a]pyridine Library CrossCoupling->FinalProduct C-C Bond Formation

Synthesis and functionalization of imidazo[1,2-a]pyridines from 2-amino-5-chloropyridine.

Experimental Protocols: A Self-Validating System

Protocol 1: Iodine-Catalyzed Synthesis of 6-Chloro-3-aminoimidazo[1,2-a]pyridines

Objective : Synthesize the core scaffold via a one-pot GBB reaction. Causality in Design : Ethanol is chosen as a green, protic solvent that stabilizes the imine intermediate. The catalytic iodine ( 10 mol% ) provides sufficient Lewis acidity to drive the reaction without causing competitive polymerization of the isocyanide[4].

Step-by-Step Methodology :

  • Initiation : In a 50 mL round-bottom flask, dissolve 2-amino-5-chloropyridine ( 1.0 mmol ) and the selected aromatic aldehyde ( 1.0 mmol ) in absolute ethanol ( 5.0 mL ).

  • Catalysis : Add molecular iodine ( 0.1 mmol,10 mol% ) to the stirring solution. Stir at room temperature for 15 minutes to ensure complete Schiff base formation.

    • Self-Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 7:3). The disappearance of the ACP spot ( Rf​≈0.3 ) and the appearance of a new, less polar imine spot validates the first mechanistic step.

  • Cycloaddition : Add the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol ) dropwise. Equip the flask with a reflux condenser and heat to 70 °C for 2–4 hours.

  • Quenching & Isolation : Cool the reaction to room temperature. Quench the iodine by adding saturated aqueous Na2​S2​O3​ ( 2.0 mL ) until the solution decolorizes. Extract with EtOAc ( 3×10 mL ), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Self-Validation Checkpoint 2: LC-MS analysis of the crude mixture should reveal a dominant peak corresponding to the [M+H]+ of the target 6-chloroimidazo[1,2-a]pyridine.

  • Purification : Purify via silica gel column chromatography or recrystallization from hot ethanol.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective : Functionalize the 6-chloro position using arylboronic acids. Causality in Design : Pd(OAc)2​ and SPhos are selected because the steric bulk and electron density of SPhos facilitate the difficult oxidative addition into the unactivated C-Cl bond. K3​PO4​ is used as a mild, highly soluble base in the dioxane/water biphasic system to accelerate transmetalation[1].

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk tube, combine the 6-chloroimidazo[1,2-a]pyridine derivative ( 1.0 mmol ), arylboronic acid ( 1.5 mmol ), Pd(OAc)2​ ( 0.02 mmol,2 mol% ), SPhos ( 0.04 mmol,4 mol% ), and anhydrous K3​PO4​ ( 3.0 mmol ).

  • Degassing : Evacuate and backfill the Schlenk tube with Argon three times to prevent catalyst deactivation by oxygen.

  • Solvent Addition : Inject a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5.0 mL ) via syringe.

  • Coupling : Heat the sealed tube to 90 °C with vigorous stirring for 6–8 hours.

    • Self-Validation Checkpoint 3: Monitor via LC-MS. The shift from the chlorinated isotopic pattern (M / M+2 ratio of 3:1) to a single mass peak of the coupled product confirms successful C-Cl activation and substitution.

  • Workup : Cool to room temperature, dilute with EtOAc ( 15 mL ), and wash with brine. Dry the organic layer, filter, and concentrate. Purify via flash chromatography.

Quantitative Data Presentation

The following table summarizes the substrate scope and validated yields for the two-phase synthetic workflow, demonstrating the robustness of 2-amino-5-chloropyridine as a starting material[4][6].

PhaseStarting MaterialCoupling Partner (Aldehyde/Boronic Acid)IsocyanideProduct CoreYield (%)Purity (LC-MS)
1 (GBB)2-Amino-5-chloropyridineBenzaldehydetert-Butyl isocyanide6-Chloro-2-phenyl-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine88%>98%
1 (GBB)2-Amino-5-chloropyridine4-MethoxybenzaldehydeCyclohexyl isocyanide6-Chloro-2-(4-methoxyphenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine85%>97%
1 (GBB)2-Amino-5-chloropyridineFurfuralCyclohexyl isocyanide6-Chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine86%>99%
2 (Suzuki)6-Chloro-GBB Product 1Phenylboronic acidN/A6,2-Diphenyl-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine92%>98%
2 (Suzuki)6-Chloro-GBB Product 24-Fluorophenylboronic acidN/A6-(4-Fluorophenyl)-2-(4-methoxyphenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine87%>96%

(Note: Yields represent isolated yields after column chromatography. Furfural data adapted from established GBB protocols[6].)

References

  • PMC (NIH) : General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem URL: [Link]

  • MDPI : One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction URL: [Link]

  • RSC Advances : Iodine-catalyzed three component reaction: a novel synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds URL: [Link]

  • ACS Organic Letters : Solid-Phase Synthesis of Imidazo[1,2-a]pyridine Using Sodium Benzenesulfinate as a Traceless Linker URL: [Link]

Sources

Method

Application Note: 2-Amino-5-chloropyridine as a Core Scaffold in Kinase Inhibitor Development

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Validated Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Validated Protocols.

Mechanistic Rationale & Reactivity Profile

2-Amino-5-chloropyridine (CAS 1072-98-6) is a highly versatile heterocyclic building block extensively utilized in the pharmaceutical industry, particularly for the synthesis of complex anti-cancer agents and kinase inhibitors[1]. Its bifunctional nature—comprising an electron-donating amino group at the C2 position and a moderately reactive chlorine atom at the C5 position—enables divergent synthetic pathways[2].

The inherent electronic properties of the pyridine ring heavily influence the reactivity of 2-amino-5-chloropyridine. The nitrogen atom withdraws electron density, which typically deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack[3]. However, the C5 position is meta to the pyridine nitrogen, making the C-Cl bond relatively deactivated compared to 2- or 4-substituted analogs[3].

To overcome the high activation energy required for the oxidative addition of the C5-Cl bond, state-of-the-art palladium catalysis employing electron-rich, sterically demanding ligands (e.g., XPhos, CyR-Phos) is strictly required[3][4]. These ligands facilitate the oxidative addition of the deactivated heteroaryl chloride while accelerating the subsequent reductive elimination, minimizing off-target homocoupling[4]. The scaffold is particularly valuable for synthesizing inhibitors targeting Cyclin-Dependent Kinases (CDKs) and Spleen Tyrosine Kinase (Syk)[5][6].

G A 2-Amino-5-chloropyridine (CAS 1072-98-6) B Buchwald-Hartwig Amination (C-N Bond) A->B Pd, Amine, Base, XPhos C Suzuki-Miyaura Coupling (C-C Bond) A->C Pd, Boronic Acid, Base, CyR-Phos D Electrophilic Halogenation (e.g., C3 Iodination) A->D NIS, THF/EDC, 53°C E CDK Inhibitor Intermediates B->E F Aryl/Heteroaryl Derivatives C->F G Syk Kinase Scaffolds D->G

Caption: Divergent synthetic pathways of 2-Amino-5-chloropyridine in drug development.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized catalytic systems and conditions required to functionalize 2-amino-5-chloropyridine across different reaction paradigms.

Reaction TypeTarget IntermediateCatalyst / ReagentsKey LigandConditionsTypical YieldRef
Buchwald-Hartwig Amination N-Aryl-5-aminopyridinesPd₂(dba)₃, NaOtBuXPhosToluene, Reflux~85%[3]
Suzuki-Miyaura Coupling 5-Aryl-2-aminopyridinesPd(dba)₂, K₃PO₄CyR-PhosDioxane, 100°C~90%[4]
Electrophilic Iodination 2-Amino-5-chloro-3-iodopyridineN-Iodosuccinimide (NIS)NoneTHF/EDC, 53°C, 7h90.1%[5]
Ullmann-type Amination CDK Inhibitor PrecursorsCuI, K₂CO₃Ethylene glycolDMF, 130°C~80%[7]

Experimental Protocols (Self-Validating Systems)

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol outlines the synthesis of N-aryl-5-aminopyridine derivatives, which are critical intermediates for CDK and CHK1 inhibitors[6].

Causality : The use of Pd₂(dba)₃ provides a stable Pd(0) source, while XPhos is critical because its bulky, electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the C5-Cl bond[3]. NaOtBu is selected as the base to efficiently deprotonate the amine nucleophile, driving the catalytic cycle forward[3].

Step-by-Step Methodology :

  • Preparation : To an oven-dried Schlenk flask under an inert argon atmosphere, add 2-amino-5-chloropyridine (1.0 equiv), the target amine nucleophile (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv)[3].

  • Solvent Addition : Inject anhydrous toluene to achieve a substrate concentration of approximately 0.2 M.

  • Heating & IPC (In-Process Control) : Heat the reaction mixture to reflux. After 4 hours, sample the reaction and perform GC-MS analysis. Self-Validation: The reaction must only proceed to the next step once the m/z 128 peak (starting material) shows >95% depletion[6].

  • Quench & Extraction : Cool to room temperature, quench with deionized water, and extract three times with ethyl acetate[6].

  • Purification : Filter the combined organic layers through a pad of Celite to remove palladium black[6]. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Final Validation : Confirm product identity and purity (>98%) via ¹H NMR (monitoring the disappearance of the C5-Cl adjacent protons) and HPLC.

Protocol B: Regioselective Electrophilic Iodination (Syk Inhibitor Precursor)

This protocol details the synthesis of 2-Amino-5-chloro-3-iodopyridine (CAS 211308-81-5), a rationally designed scaffold for highly selective spleen tyrosine kinase (Syk) inhibitors[5].

Causality : To build Syk inhibitors, a halogen handle at C3 is required. The strongly electron-donating C2-amino group directs electrophilic aromatic substitution to the ortho position (C3). N-Iodosuccinimide (NIS) is chosen over elemental iodine for its controlled, mild reactivity, preventing over-halogenation[5].

Step-by-Step Methodology :

  • Solvent System Setup : In a reactor equipped with a mechanical stirrer and thermometer, prepare a solvent mixture of tetrahydrofuran (THF) and ethylene dichloride (EDC) in a roughly 1:2 ratio[5].

  • Reagent Addition : Add 2-amino-5-chloropyridine (1.0 equiv) and N-iodosuccinimide (NIS) (approx. 1.2 equiv) to the reactor[5].

  • Controlled Heating : Stir the reaction mixture continuously at 53 °C for 7 hours[5].

  • IPC Monitoring : Monitor the progress via Thin Layer Chromatography (TLC) and Gas Chromatography (GC) to confirm the complete consumption of 2-amino-5-chloropyridine[5].

  • Isolation : Upon completion, remove the solvent using a rotary evaporator to yield the crude product[5].

  • Recrystallization (Self-Validation) : Recrystallize the crude solid using a solvent mixture of ethyl acetate and ethanol. Validation: This specific solvent system ensures the removal of succinimide byproducts, yielding purified 2-amino-3-iodo-5-chloropyridine with a validated GC purity of ≥98.2%[5].

Workflow Step1 1. Reagent Assembly (Inert Atmosphere) Step2 2. Catalytic Activation (Pd + Ligand) Step1->Step2 Step3 3. Reaction Heating (Reflux/Specific Temp) Step2->Step3 QC1 QC: GC-MS Check Conversion > 95%? Step3->QC1 QC1->Step3 No (Continue) Step4 4. Quench & Extraction (Aqueous Workup) QC1->Step4 Yes Step5 5. Purification (Celite / Column) Step4->Step5 QC2 Final Validation (NMR, HPLC > 98%) Step5->QC2 QC2->Step5 Purity Low End Purified Intermediate QC2->End Pass

Caption: Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing the formation of dichloro byproducts in 2-aminopyridine chlorination

Topic: Preventing Dichloro Byproducts in 2-Aminopyridine Chlorination Welcome to the Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals struggling wi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Dichloro Byproducts in 2-Aminopyridine Chlorination

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals struggling with regioselectivity during the halogenation of pyridine derivatives.

Synthesizing 5-chloro-2-aminopyridine from 2-aminopyridine is a fundamental transformation in medicinal chemistry. However, a pervasive issue is the over-chlorination of the substrate, leading to the formation of the unwanted 3,5-dichloro-2-aminopyridine byproduct. This guide provides field-proven, mechanistically grounded solutions to eliminate this impurity.

Mechanistic Insight: The Causality of Over-Chlorination

To solve the problem, we must first understand the electronic environment of the substrate. The exocyclic amino group on 2-aminopyridine is a strong electron-donating group, activating the ortho (3-position) and para (5-position) sites toward Electrophilic Aromatic Substitution (EAS).

When chlorination is performed in neutral or mildly acidic media (e.g., using N-Chlorosuccinimide (NCS) in acetonitrile or dichloromethane), the first equivalent of chlorine attacks the sterically less hindered and electronically favored 5-position. However, the resulting 5-chloro-2-aminopyridine remains sufficiently activated to undergo a rapid second chlorination at the 3-position, leading to the dichloro byproduct.

The Solution: By performing the reaction in a strongly acidic medium (such as concentrated sulfuric acid with a Hammett acidity function H0​<−3.5 ), the pyridine ring nitrogen is fully protonated [1]. This protonation drastically withdraws electron density from the ring. While the first chlorination at the 5-position is slowed, the resulting protonated mono-chloro intermediate is so severely deactivated that the activation energy for the second chlorination becomes prohibitively high. This kinetic barrier effectively halts the reaction at the mono-chlorinated stage.

MechanisticPathway SM 2-Aminopyridine (Highly Activated) Protonated Protonated 2-Aminopyridine (Deactivated Ring) SM->Protonated + H2SO4 (Strong Acid) Protonation blocks di-chlorination Mono 5-Chloro-2-aminopyridine (Desired Product) SM->Mono + Cl2 / NCS (Neutral Media) Fast EAS Protonated->Mono + Cl2 Controlled EAS Di 3,5-Dichloro-2-aminopyridine (Unwanted Byproduct) Mono->Di + Cl2 / NCS Over-chlorination Mono->Di Blocked by protonation

Mechanistic pathway showing how protonation blocks the formation of dichloro byproducts.

Frequently Asked Questions (FAQs)

Q1: I am using N-Chlorosuccinimide (NCS) in acetonitrile, but my LC-MS shows 15-20% of 3,5-dichloro-2-aminopyridine. How can I fix this without changing my reagent? A1: NCS in neutral solvents inherently struggles with regioselectivity because the intermediate is not deactivated. If you must use NCS, you must strictly control the stoichiometry (0.95 to 1.0 equivalents of NCS) and lower the reaction temperature to 0°C. Alternatively, consider adding a strong acid co-solvent (like Trifluoroacetic acid, TFA) to partially protonate the substrate and increase selectivity.

Q2: How critical is temperature control during the concentrated H2​SO4​ / Cl2​ protocol? A2: It is absolutely critical. The chlorination of 2-aminopyridine is highly exothermic. If the internal temperature rises above 0°C to 5°C during chlorine addition, the thermal energy will overcome the kinetic barrier imposed by protonation, allowing the second chlorination to proceed. Always maintain the reactor between -20°C and 0°C [1].

Q3: I want to avoid using highly toxic chlorine gas for a lab-scale synthesis. What is a viable, highly selective alternative? A3: You can utilize an in situ active chlorine generation method. By slowly adding concentrated hydrochloric acid to a solution of 2-aminopyridine and sodium hypochlorite (NaClO), active chlorine is generated gradually in the acidic medium [3]. This maintains a low steady-state concentration of the electrophile, minimizing over-chlorination while avoiding the hazards of handling Cl2​ cylinders. Another modern alternative is using LiCl paired with Selectfluor in DMF, which offers excellent regiocontrol under mild conditions [2].

Quantitative Data: Comparison of Chlorination Conditions

The following table summarizes the expected outcomes based on the chosen synthetic strategy.

Method / ReagentSolvent SystemOptimal TemperatureMono:Di SelectivityExpected Yield
Direct Gas Chlorination Conc. H2​SO4​ (96%)-20°C to 0°C> 98 : 275 - 85%
In Situ Hypochlorite H2​O / HCl (pH controlled)10°C to 25°C~ 95 : 570 - 75%
Selectfluor / LiCl DMFRoom Temperature> 95 : 580 - 88%
Standard NCS AcetonitrileReflux~ 80 : 2060 - 68%
Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity, follow these step-by-step methodologies. Each step is designed as a self-validating system where physical observations confirm the chemical state.

Protocol A: Industrial Standard (Direct Chlorination in Sulfuric Acid)

This method provides the highest regioselectivity by fully deactivating the pyridine ring.

  • Acidification: Charge a dry, multi-necked reactor with concentrated sulfuric acid (96%). Apply external cooling (ice-salt bath). Slowly add 2-aminopyridine in small portions.

    • Causality Check: The dissolution is highly exothermic. Keep the internal temperature below 25°C to prevent substrate degradation. The solution will become a viscous, pale-yellow liquid, confirming complete protonation.

  • Deep Cooling: Cool the reaction mixture to -20°C.

  • Electrophilic Addition: Introduce liquid/gaseous chlorine ( Cl2​ ) below the surface of the reaction mixture over a period of 2 hours [1].

    • Causality Check: The slow addition ensures the localized concentration of Cl2​ never exceeds the available protonated substrate, preventing runaway kinetics.

  • Reflux & Maturation: Stir the solution for an additional 1.5 hours at -5°C to 0°C to allow for complete conversion.

  • Quenching: Carefully pour the highly acidic reaction mixture over crushed ice.

    • Causality Check: This immediately halts the reaction and dilutes the acid, preparing the system for isolation.

  • Neutralization & Isolation: Slowly add 50% aqueous sodium hydroxide (NaOH) until the pH reaches >8. The free-base 5-chloro-2-aminopyridine will precipitate as a beige/light-yellow solid. Filter, wash with cold water, and dry under vacuum.

ExperimentalWorkflow Step1 1. Acidification Dissolve 2-AP in conc. H2SO4 (<25°C) Step2 2. Cooling Chill reactor to -20°C to 0°C Step1->Step2 Step3 3. Chlorination Slowly introduce Cl2 gas or NaClO/HCl Step2->Step3 Step4 4. Quenching Pour over crushed ice to stop reaction Step3->Step4 Step5 5. Neutralization Adjust pH to >8 using 50% NaOH Step4->Step5 Step6 6. Isolation Filter precipitate & recrystallize Step5->Step6

Step-by-step workflow for the highly selective acidic chlorination of 2-aminopyridine.

Protocol B: Green Lab-Scale Alternative (In Situ NaClO/HCl)

This method avoids chlorine gas while maintaining a low steady-state of the electrophile.

  • Substrate Solubilization: In a 250 mL three-necked flask, dissolve 2-aminopyridine (0.053 mol) in water and place it in a 10°C water bath.

  • Oxidant Addition: Under continuous stirring, add 13% Sodium Hypochlorite (NaClO) solution (0.11 mol).

  • In Situ Generation: Slowly add 30% concentrated hydrochloric acid (HCl) dropwise while strictly maintaining the temperature at 10°C [3].

    • Causality Check: The acid reacts with hypochlorite to slowly release active Cl2​ directly into the solution. The dropwise addition acts as the rate-limiting step, preventing the buildup of excess chlorine that drives di-chlorination.

  • Reaction Maturation: Stir at 10°C for 2 hours, then raise the temperature to 25°C and stir for an additional 4 hours to drive the mono-chlorination to completion.

  • Extraction: Adjust the pH to >8 using NaOH. Extract the aqueous layer with dichloroethane. Wash the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the product.

References
  • A Comparative Guide to the Environmental Impact of 2-Amino-5-chloropyridine Production Methods. BenchChem. 1

  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. ResearchGate. 2

  • CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. Google Patents. 3

Sources

Optimization

Technical Support Center: Optimizing the Chlorination of 2-Aminopyridine

Welcome to the Technical Support Center for heterocyclic synthesis. The chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine is a critical transformation in the development of kinase inhibitors, agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine is a critical transformation in the development of kinase inhibitors, agrochemicals, and pharmaceutical intermediates. However, the strong electron-donating nature of the C2-amino group activates the pyridine ring, making regiocontrol (C5 vs. C3) and the prevention of polychlorination significant operational challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, regioselective chlorination.

I. Frequently Asked Questions (FAQs)

Q1: Why am I observing high levels of 3,5-dichloro-2-aminopyridine instead of the desired mono-chlorinated product? A1: This is a classic regioselectivity failure driven by the inherent electronics of the substrate. The amino group strongly activates both the ortho (C3) and para (C5) positions. If the reaction is conducted in neutral or weakly acidic media with an aggressive chlorinating agent, both positions undergo rapid electrophilic aromatic substitution. Causality & Solution: To suppress C3 chlorination and prevent di-chlorination, you must deactivate the ring. Running the reaction in a strong acid (e.g., concentrated H₂SO₄ or HCl) protonates the pyridine nitrogen. This protonation pulls electron density away from the ring, significantly slowing the reaction rate and creating a strong electronic preference for the C5 position. Alternatively, utilizing a sterically hindered, mild chlorinating agent like [5] with strict stoichiometric control (1.0–1.05 eq) prevents over-chlorination.

Q2: What is the safest and most scalable method to generate chlorine in situ without handling hazardous Cl₂ gas? A2: The 1 [2] using sodium hypochlorite (NaClO) and hydrochloric acid (HCl) is the industry standard for safe scale-up. By slowly adding concentrated HCl to a mixture of 2-aminopyridine and NaClO at 10°C, active chlorine (Cl⁺/Cl₂) is generated gradually. This controlled release prevents local concentration spikes, thereby suppressing polychlorination and mitigating the severe safety risks associated with pressurized Cl₂ gas.

Q3: How do I efficiently separate unreacted 2-aminopyridine from the chlorinated product during workup? A3: Separation relies on exploiting the pKa difference between the starting material and the product. The introduction of the electron-withdrawing chlorine atom at C5 makes 2-amino-5-chloropyridine less basic than the starting material. Causality & Solution: After the reaction, adjust the pH to >8 using NaOH to precipitate the crude mixture, then extract with dichloroethane. Wash the organic layer with a carefully buffered dilute acidic solution (pH ~4). The more basic unreacted 2-aminopyridine will protonate and partition into the aqueous phase, leaving the highly pure 2-amino-5-chloropyridine in the organic phase.

II. Mechanistic & Workflow Diagrams

G SM 2-Aminopyridine (Highly Activated) Protonated Protonated 2-Aminopyridine (Ring Deactivated) SM->Protonated + H+ (Strong Acid) Unprotonated Unprotonated 2-Aminopyridine (Neutral/Basic Media) SM->Unprotonated Mild/No Acid Product 2-Amino-5-chloropyridine (Target Product) Protonated->Product Cl2 or in situ Cl+ (Controlled Electrophilicity) Unprotonated->Product NCS Reagent (Steric & Stoichiometric Control) Byproduct 3,5-Dichloro-2-aminopyridine (Over-chlorination) Unprotonated->Byproduct Rapid poly-chlorination

Mechanistic logic of 2-aminopyridine chlorination and regioselectivity control.

Troubleshooting Issue Low Yield of Target Product Check1 Analyze Impurity Profile (HPLC/GC-MS) Issue->Check1 Poly Polychlorinated Byproducts (e.g., 3,5-dichloro) Check1->Poly Detected Unreacted Unreacted Starting Material (>5% remaining) Check1->Unreacted Detected FixPoly Action: Lower temp to 10°C, Increase acid concentration Poly->FixPoly FixUnreacted Action: Check oxidant viability, Extend reaction time at 25°C Unreacted->FixUnreacted

Decision tree for troubleshooting low yields in 2-aminopyridine chlorination.

III. Troubleshooting Matrix & Method Comparison

When optimizing your synthesis, selecting the right methodology and reacting swiftly to analytical feedback is critical. Below is a quantitative comparison of the two primary synthetic routes, followed by a troubleshooting matrix.

Table 1: Comparison of Chlorination Methodologies

ParameterMethod A: Oxidative (NaClO/HCl)Method B: N-Chlorosuccinimide (NCS)
Chlorinating Agent In situ generated Cl₂ / Cl⁺Electrophilic Cl⁺ from NCS
Regioselectivity High (Requires strict temp control)Very High (Sterically driven)
Scalability Excellent (Low cost, avoids Cl₂ gas)Moderate (Higher reagent cost)
Typical Yield 70% – 75%80% – 85%
Environmental Impact Moderate (Aqueous saline waste)Low to Moderate (Succinimide byproduct)

Table 2: Troubleshooting Matrix

Symptom / ObservationRoot Cause AnalysisRecommended Parameter Adjustment
High 3,5-dichloro impurity Insufficient ring deactivation or excess chlorine source.Increase acid concentration (e.g., use 96% H₂SO₄); Limit chlorinating agent to strictly 1.05 eq.
Incomplete conversion (>5% SM) Reagent depletion or insufficient thermal energy.Increase temperature from 10°C to 25°C after the initial 2h phase; verify the active chlorine content of the NaClO stock.
Product degradation / Dark mixture Exothermic runaway during Cl₂ generation.Strictly control the addition rate of HCl/NaClO; ensure internal reactor temperature remains ≤ 10°C during addition.
Poor isolated yield Inefficient extraction or incorrect aqueous pH.Ensure extraction pH is strictly >8; utilize dichloroethane (DCE) to maximize the partition coefficient of the product.

IV. Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific in-process checkpoints that allow the chemist to verify the reaction trajectory before proceeding to the next step.

Protocol A: In Situ Oxidative Chlorination (Scale-up & Green Chemistry)

This protocol utilizes 2 [3] to generate active chlorine safely.

  • Dissolution & Cooling: In a 250 mL three-necked flask equipped with a mechanical stirrer and internal thermometer, dissolve 2-aminopyridine (5.00 g, 0.053 mol) in water. Submerge the flask in a cooling bath to bring the internal temperature to exactly 10°C.

  • Oxidant Addition: Under continuous, vigorous stirring, add 13% NaClO solution (0.11 mol) in one portion.

  • In Situ Generation: Slowly add 36% HCl (0.25 mol) dropwise via an addition funnel.

    • Self-Validation Checkpoint: Monitor the internal temperature. It must not exceed 12°C. The mixture should gradually turn pale yellow, indicating the steady generation of active chlorine. Violent outgassing indicates the addition is too fast.

  • Primary Reaction: Maintain the reaction at a constant 10°C for 2 hours.

  • Secondary Reaction: Remove the cooling bath and allow the internal temperature to rise to 25°C. Continue stirring for 4 hours.

    • Self-Validation Checkpoint: Pull an aliquot for HPLC or TLC analysis. The reaction is validated to proceed to workup only when unreacted 2-aminopyridine is <2%.

  • Isolation: Adjust the pH of the reaction solution to >8 using 3-5 mol/L NaOH solution. Filter any initial precipitate, wash with deionized water, and extract the filtrate with dichloroethane. Evaporate the organic layer to yield the crude 2-amino-5-chloropyridine (Typical yield: ~72%).

Protocol B: High-Regioselectivity Chlorination using N-Chlorosuccinimide (NCS)

This protocol is ideal for medicinal chemistry applications where 3 [4] is prioritized over reagent cost.

  • Setup: In a dry round-bottom flask under an inert atmosphere (N₂), dissolve 2-aminopyridine (1.0 eq) in a polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile.

  • Cooling: Cool the solution to 0–5°C using an ice-water bath.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) portion-wise over 15 minutes.

    • Causality Note: The succinimide leaving group provides a controlled, sterically hindered electrophilic chlorine transfer, which intrinsically limits the formation of di-chlorinated byproducts.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours.

    • Self-Validation Checkpoint: The solution may darken slightly, but should remain homogeneous. Confirm completion via LC-MS (Target mass: [M+H]+ 129.0).

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous mixture three times with ethyl acetate. Wash the combined organic layers extensively with brine to remove the water-soluble succinimide byproduct and DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

V. References

  • Can the preparation method of 2-Amino-5-chloropyridine be optimized? - FAQ Source: Guidechem URL:

  • A Comparative Guide to the Environmental Impact of 2-Amino-5-chloropyridine Production Methods Source: Benchchem URL:

  • CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine Source: Google Patents URL:

  • 5-Chloro-2-pyridone | 4214-79-3 Source: Benchchem URL:

  • N-Chlorosuccinimide 98 128-09-6 Source: Sigma-Aldrich URL:

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of 2-Amino-5-chloropyridine

Overview 2-Amino-5-chloropyridine (CAS: 1072-98-6) is a highly versatile building block in organic synthesis, predominantly utilized as a critical intermediate in the manufacturing of the non-benzodiazepine hypnotic drug...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

2-Amino-5-chloropyridine (CAS: 1072-98-6) is a highly versatile building block in organic synthesis, predominantly utilized as a critical intermediate in the manufacturing of the non-benzodiazepine hypnotic drug zopiclone and 6-aminonicotinic acid[1]. Because impurities in the starting materials can cascade into the final active pharmaceutical ingredient (API), achieving a purity of >99% is paramount.

This technical guide provides a self-validating recrystallization workflow and an expert-level troubleshooting matrix to resolve common purification bottlenecks.

Physicochemical Profiling

Understanding the physical properties of 2-Amino-5-chloropyridine is the foundation of a successful purification strategy. The compound exhibits a steep temperature-dependent solubility curve in short-chain alcohols, making them ideal solvents for recrystallization[2].

PropertyValueCausality / Impact on Purification
Molecular Formula C5H5ClN2Dictates polarity and solvent compatibility.
Molecular Weight 128.56 g/mol Used for precise molar yield calculations.
Melting Point 134 – 138 °C[3]Primary self-validation metric for purity.
Boiling Point 257.8 °C (at 760 mmHg)[3]Indicates thermal stability during hot filtration.
Water Solubility ~1 g/L at 20 °C[4]Poor water solubility prevents purely aqueous recrystallization.
Organic Solubility High in Ethanol, Methanol[2]Optimal for temperature-gradient crystallization.

Self-Validating Recrystallization Protocol (Ethanol System)

While literature occasionally references petroleum ether for base recrystallization[1], practical high-yield pharmaceutical workflows heavily favor ethanol or methanol due to superior recovery rates and safety profiles[5].

Self-Validating Principle: This protocol utilizes the steep temperature-dependent solubility of 2-Amino-5-chloropyridine in short-chain alcohols to maximize yield. The system validates its own success at the final step via melting point analysis.

Step-by-Step Methodology:
  • Saturation & Dissolution: Weigh the crude 2-Amino-5-chloropyridine and transfer it to a suitably sized round-bottom flask. Add a minimum volume of boiling ethanol until the solid is completely dissolved.

    • Causality: Using the absolute minimum volume of solvent ensures the solution is at maximum saturation at the boiling point, which drives the highest possible precipitation yield upon cooling.

  • Decolorization (If required): If the crude solution is dark brown or yellow, cautiously add 5% w/w activated carbon. Reflux the mixture with stirring for 10–15 minutes.

    • Causality: Activated carbon provides a massive surface area to adsorb conjugated, polymeric oxidation impurities that commonly contaminate pyridine derivatives.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-heated Büchner funnel containing a tightly packed Celite pad.

    • Causality: Pre-heating the funnel prevents the solvent from cooling during transfer. If the solvent cools prematurely, the product will crystallize inside the filter stem, causing severe yield loss.

  • Nucleation & Crystal Growth: Allow the clear filtrate to cool slowly to room temperature undisturbed. Once room temperature is reached, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes.

    • Causality: Slow initial cooling promotes the growth of large, highly pure crystals by allowing impurities to remain dissolved in the mother liquor. Rapid shock-cooling traps impurities within the rapidly forming crystal lattice.

  • Isolation & Validation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold ethanol to displace the impurity-rich mother liquor. Dry the crystals in a vacuum oven at 40–50 °C until a constant weight is achieved.

    • Self-Validation Step: Measure the melting point of the dried crystals. A sharp melting point between 134–138 °C confirms the system was successful[3]. A broad or depressed melting point flags a failure, requiring a second recrystallization.

Experimental Workflow Diagram

Workflow Start Crude 2-Amino-5-chloropyridine (Contains impurities/color) Dissolve Dissolution Add minimal boiling Ethanol/Methanol Start->Dissolve Carbon Decolorization (Optional) Add 5% w/w activated carbon, reflux 15 min Dissolve->Carbon If colored HotFilter Hot Filtration Filter through Celite pad to remove insolubles Dissolve->HotFilter If clear Carbon->HotFilter Cooling Controlled Cooling Cool to RT, then 0-5 °C in ice bath HotFilter->Cooling Isolation Isolation & Washing Vacuum filtration, wash with cold solvent Cooling->Isolation Drying Vacuum Drying 40-50 °C until constant weight Isolation->Drying Pure Pure 2-Amino-5-chloropyridine Target MP: 134-138 °C Drying->Pure

Figure 1: Step-by-step recrystallization workflow for 2-Amino-5-chloropyridine.

Troubleshooting Guides & FAQs

Q1: Why does my 2-Amino-5-chloropyridine "oil out" instead of forming discrete crystals? A1: Oiling out (liquid-liquid phase separation) occurs when the solute becomes supersaturated at a temperature above its depressed melting point in the solvent mixture. Because crude 2-Amino-5-chloropyridine contains impurities that lower its melting point (normally 134-138 °C[6]), it may separate as an oil rather than a solid. Corrective Action: Reheat the mixture until the oil dissolves completely. Add a co-solvent (such as a few drops of water to an ethanol solution) to adjust the solubility curve, or slightly increase the total solvent volume to lower the initial concentration. Introducing a pure seed crystal at a temperature just above the cloud point will induce solid nucleation before oiling can occur.

Q2: My recovered crystals have a depressed melting point (e.g., 125-130 °C). What went wrong? A2: A melting point below the standard 134-138 °C range[3] indicates either co-crystallized impurities (such as unreacted 2-aminopyridine or over-chlorinated byproducts) or residual solvent trapped in the crystal lattice. Corrective Action: First, ensure the product is dried to a constant weight in a vacuum oven at 50 °C to rule out residual solvent. If the melting point remains depressed, the impurity profile is co-precipitating. Perform a second recrystallization using a different solvent system (e.g., transitioning from ethanol to a toluene/hexane mixture) to disrupt the co-crystallization matrix.

Q3: What safety precautions must be taken during the hot filtration step? A3: 2-Amino-5-chloropyridine is classified as harmful if swallowed and can cause skin and respiratory irritation[4]. When handling boiling solvents, there is an increased risk of inhaling vaporized compound or solvent fumes. Corrective Action: Always perform hot filtration inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including thermal gloves, chemical safety goggles, and a lab coat[4]. Ensure the vacuum trap is properly chilled to prevent solvent vapors from damaging the vacuum pump.

Q4: Can I recover more product from the mother liquor? A4: Yes, but with diminishing returns on purity. The mother liquor contains the concentrated impurities left behind during the first crystallization. Corrective Action: You can concentrate the mother liquor under reduced pressure (rotary evaporation) to about one-third of its original volume and cool it to 0 °C to force a second crop of crystals. However, this second crop must be analyzed separately (via melting point or TLC), as it will be significantly less pure than the first crop and will likely require its own recrystallization step.

References

  • Stonechem - 2-Amino-5-chloropyridine. Source: stonechem.com.cn. URL:3

  • ChemicalBook - 2-Amino-5-chloropyridine | 1072-98-6. Source: chemicalbook.com. URL: 1

  • Fisher Scientific - SAFETY DATA SHEET. Source: fishersci.com. URL: 6

  • ChemicalBook - 2-Amino-5-chloropyridine: An In-Depth Exploration. Source: chemicalbook.com. URL: 2

  • Cole-Parmer - Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Source: coleparmer.com. URL: 4

  • Google Patents - CN106632014A - Preparation of 2-amino-5-chloropyridine. Source: google.com. URL: 5

Sources

Optimization

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Chloropyridines

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the Buchwald-Hartwig aminati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the Buchwald-Hartwig amination of chloropyridines.

Chloropyridines are notoriously difficult substrates. Their high carbon-chlorine bond dissociation energy hinders oxidative addition, while the basic pyridine nitrogen frequently poisons the palladium catalyst by forming stable, off-cycle complexes[1]. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to rescue your yields.

Part 1: Diagnostic Logic & Workflow

Before altering your reaction conditions, you must identify the specific failure point within the catalytic cycle. The following diagnostic workflow categorizes failures based on crude LC-MS/GC-MS analysis.

BHTroubleshooting Start Analyze Crude Reaction (GC-MS / LC-MS) Conv Is Chloropyridine Consumed? Start->Conv LowConv Low Conversion (Oxidative Addition Failure) Conv->LowConv No/Low HighConv High Conversion (Low Product Yield) Conv->HighConv Yes Action1 Use Pd G3/G4 Precatalyst Increase Temp to 100°C Screen RuPhos/BrettPhos LowConv->Action1 SideProd Identify Major Side Product HighConv->SideProd Dehal Hydrodehalogenation (Ar-H formation) SideProd->Dehal PdBlack Palladium Black (Catalyst Poisoning) SideProd->PdBlack Action2 Switch Base to LHMDS Increase Amine Equivalents Dehal->Action2 Action3 Increase Ligand:Pd Ratio Ensure Anhydrous Solvents PdBlack->Action3

Diagnostic workflow for troubleshooting Buchwald-Hartwig aminations of chloropyridines.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My reaction shows unreacted chloropyridine and no product. How do I initiate coupling?

The Causality: The C-Cl bond is significantly stronger (~96 kcal/mol) than the C-Br bond (~81 kcal/mol), making the initial oxidative addition to the Pd(0) center the rate-limiting step[2]. Furthermore, traditional catalyst precursors like Pd₂(dba)₃ or Pd(OAc)₂ require the amine to reduce Pd(II) to the active Pd(0) species. If the amine is a poor reducing agent, the active catalyst is never generated. The Solution: Abandon Pd₂(dba)₃. Switch to a Pd G3 or G4 precatalyst (e.g., BrettPhos Pd G3). These precatalysts undergo rapid, base-mediated activation to generate the highly active, mono-ligated L₁Pd(0) species under mild conditions, completely bypassing the need for amine-driven reduction[3]. Elevate the temperature to 80–110 °C to overcome the oxidative addition barrier[2].

Q2: The reaction turns black instantly, and yields are <10%. How do I stop catalyst poisoning?

The Causality: "Palladium black" is the visual manifestation of catalyst agglomeration and death. With chloropyridines, the basic pyridine nitrogen strongly coordinates to the electrophilic Pd(II) intermediates. This displaces the phosphine ligand, forming an off-cycle, inactive palladacycle[1]. Trace moisture or oxygen also rapidly degrades the active catalyst[1]. The Solution: You must use highly sterically demanding biarylphosphine ligands (like RuPhos or BrettPhos)[3]. Their massive steric bulk enforces a mono-ligated state and physically shields the palladium center, preventing the pyridine nitrogen from coordinating. Additionally, ensure strictly anhydrous conditions and consider increasing the Ligand:Pd ratio to 1.5:1 to favor the on-cycle catalytic species[1].

Q3: I have complete conversion, but my main product is the des-chloro pyridine (Hydrodehalogenation). Why?

The Causality: Hydrodehalogenation (replacement of -Cl with -H) occurs when the reductive elimination step is too slow[2]. The trapped Pd(II)-aryl-amine complex undergoes a competing β-hydride elimination (if the amine possesses α-hydrogens) or abstracts a hydride from the alkoxide base/solvent, yielding the reduced pyridine instead of the coupled product. The Solution: Accelerate reductive elimination by using a more electron-rich, bulky ligand (e.g., tBuBrettPhos) which "pushes" the product off the metal[4]. If you are using NaOtBu as a base, switch to LiHMDS or K₃PO₄ . Alkoxide bases are notorious for mediating hydride transfer pathways; switching to a non-nucleophilic or inorganic base frequently suppresses this side reaction.

Part 3: Quantitative Data & Ligand Selection

Selecting the correct ligand is substrate-dependent. Based on high-throughput experimentation data[4] and literature standards[5], the following table summarizes the performance matrix of common ligands specifically for chloropyridine aminations.

Ligand / Catalyst SystemOxidative Addition RateReductive Elimination EfficiencyHydrodehalogenation RiskPrimary Use Case for Chloropyridines
dppf / XantPhos LowLowHighNot recommended. Fails to activate C-Cl bonds efficiently.
RuPhos HighHighLowSecondary amines. Excellent for preventing pyridine coordination[6].
BrettPhos HighVery HighLowPrimary amines. Prevents bis-arylation of primary amines[3].
tBuXPhos Very HighModerateMediumHigh-throughput winner for specific hindered nitrogen nucleophiles[4].
P(i-BuNCH₂CH₂)₃N Very HighModerateMediumHighly sterically hindered substrates; operates at 1 mol% loading[5].

Part 4: Self-Validating Experimental Protocol

To systematically resolve low yields, do not change one variable at a time in a linear fashion. Instead, run this Self-Validating Parallel Ligand Screen .

Why is this self-validating? This protocol incorporates an internal standard (1,3,5-trimethoxybenzene) before the reaction begins. By quantifying the exact mass balance (Product + Unreacted SM + Side Products) against the internal standard, you definitively prove whether your missing yield is due to low conversion (SM remains), side reactions (Ar-H appears), or polymerization/insolubility (mass balance < 100%).

Materials Required
  • Precatalysts (2 mol%): RuPhos Pd G3, BrettPhos Pd G3, tBuXPhos Pd G3.

  • Base (2.0 equiv): NaOtBu (for general use) or LHMDS (if hydrodehalogenation is suspected).

  • Internal Standard: 1,3,5-trimethoxybenzene (0.5 equiv).

  • Solvent: Anhydrous, degassed 1,4-Dioxane.

Step-by-Step Methodology
  • Preparation of the Master Mix (In a Glovebox):

    • To a volumetric flask, add the chloropyridine (1.0 equiv), the amine (1.2 equiv), the internal standard (0.5 equiv), and the base (2.0 equiv).

    • Dissolve in anhydrous 1,4-dioxane to achieve a 0.2 M concentration of the chloropyridine.

  • Dosing the Precatalysts:

    • Prepare three oven-dried 2-dram reaction vials equipped with magnetic stir bars.

    • Add 2 mol% of RuPhos Pd G3 to Vial A, BrettPhos Pd G3 to Vial B, and tBuXPhos Pd G3 to Vial C.

  • Reaction Initiation:

    • Dispense equal volumes of the Master Mix into Vials A, B, and C.

    • Seal the vials with Teflon-lined caps, remove them from the glovebox, and place them in a pre-heated aluminum heating block at 100 °C with vigorous stirring (800 rpm) to ensure optimal mass transfer[7].

  • Quenching and Self-Validation Analysis:

    • After 12 hours, cool the vials to room temperature.

    • Dilute a 50 µL aliquot from each vial with 1 mL of acetonitrile. Filter through a short Celite/silica plug to remove palladium residues[1].

    • Analyze via UPLC-MS or GC-MS.

    • Validation Calculation: Calculate the ratio of the product peak area to the internal standard peak area. If the sum of the molar amounts of (Product + Unreacted Chloropyridine + Hydrodehalogenated Pyridine) is < 80% of your starting material, your chloropyridine is likely degrading via nucleophilic aromatic substitution (S_NAr) with the base, and you must switch to a weaker base like Cs₂CO₃.

References

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at:[Link]

  • Scope and Limitations of Pd₂(dba)₃/P(i-BuNCH₂CH₂)₃N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. Available at:[Link]

  • Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. ChemRxiv. Available at:[Link]

Sources

Troubleshooting

Challenges in the industrial scale-up of 2-Amino-5-chloropyridine synthesis

Welcome to the Technical Support Center for the industrial scale-up of 2-Amino-5-chloropyridine. As a crucial intermediate in the synthesis of pharmaceuticals (e.g., zopiclone) and agrochemicals, transitioning its synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the industrial scale-up of 2-Amino-5-chloropyridine. As a crucial intermediate in the synthesis of pharmaceuticals (e.g., zopiclone) and agrochemicals, transitioning its synthesis from the bench to a multi-kilogram scale presents unique thermochemical and regioselectivity challenges.

This guide is designed for researchers and process chemists. It bypasses basic synthetic overviews to directly address the mechanistic causality behind scale-up failures, providing self-validating protocols and data-driven troubleshooting strategies.

Diagnostic Workflow for Scale-Up Synthesis

The following decision matrix outlines the critical control points during the chlorination of 2-aminopyridine, highlighting where process deviations typically occur and how to correct them.

TroubleshootingWorkflow Start 2-Aminopyridine Starting Material Acid Protonation in Strong Acid (Hammett Acidity < -3.5) Start->Acid Chlorination Chlorination Agent Addition (e.g., NaClO/HCl or Cl2) Acid->Chlorination TempControl Exotherm Control (Maintain 10°C - 25°C) Chlorination->TempControl Selectivity Regioselectivity Check (HPLC/GC-MS) TempControl->Selectivity Success 2-Amino-5-chloropyridine (Target Product) Selectivity->Success High Selectivity Failure 2-Amino-3,5-dichloropyridine (Over-chlorination) Selectivity->Failure Poor Selectivity Optimization Adjust Stoichiometry & Acid Concentration Failure->Optimization Optimization->Acid

Fig 1: Diagnostic and optimization workflow for 2-aminopyridine chlorination scale-up.

Troubleshooting Guides & FAQs

Q1: During multi-kilogram scale-up, our impurity profile shows up to 20% of 2-amino-3,5-dichloropyridine. What is the mechanistic cause of this over-chlorination, and how can we suppress it?

A: Causality: The amino group (-NH₂) is strongly electron-donating, which highly activates the pyridine ring toward electrophilic aromatic substitution at both the ortho (3-position) and para (5-position) sites. In neutral or weakly acidic conditions, the chlorination lacks regiocontrol, leading to rapid subsequent chlorination of the mono-chloro product.

Solution: You must conduct the reaction in a strongly acidic medium. According to established patent literature, utilizing an acid with a Hammett acidity function of less than -3.5 (such as concentrated sulfuric acid) is critical 1. Why it works: This efficiently protonates the pyridine nitrogen. The resulting pyridinium ion severely deactivates the ring, preventing over-chlorination. However, the 5-position remains the least deactivated site due to resonance stabilization from the amino group, forcing the incoming chlorine electrophile to attack the 5-position almost exclusively.

Q2: Using pressurized chlorine (Cl₂) gas is a major safety and corrosion hazard for our pilot plant. Are there scalable, greener alternatives that maintain high yield?

A: Causality: Direct Cl₂ gas is difficult to meter precisely at scale, often leading to localized concentration spikes that drive over-chlorination and severe equipment degradation.

Solution: Transition to an in situ oxidative chlorination system utilizing sodium hypochlorite (NaClO) and hydrochloric acid (HCl) 2. The controlled dropwise addition of HCl to NaClO generates the active chlorinating species exactly when needed. This eliminates the need to store or pump hazardous Cl₂ gas, significantly reducing the environmental footprint and lowering operational costs 3.

Q3: We are experiencing thermal runaways during the chlorination step. How do we manage the exotherm without stalling the reaction kinetics?

A: Causality: The halogenation of activated aromatic rings is highly exothermic. At a pilot scale, the surface-area-to-volume ratio of the reactor decreases drastically compared to a bench flask, leading to poor heat dissipation. If the internal temperature exceeds 25°C, the thermal energy overcomes the activation barrier for the second chlorination, ruining your selectivity.

Solution: Implement a kinetic bottleneck via reagent dosing. When using the NaClO/HCl method, the generation of the chlorinating agent is strictly rate-limited by the addition of HCl. Keep the jacket temperature at 10°C. If the internal temperature spikes, simply pause the HCl feed. The reaction will self-arrest, allowing the chiller to catch up.

Quantitative Comparison of Chlorination Methods

To assist in route selection for scale-up, the following table summarizes the performance metrics of the three primary industrial chlorination methods based on recent process chemistry data 124.

Chlorination MethodPrimary ReagentsYield (%)Purity (%)Scalability / SafetyEnvironmental Impact
Direct Chlorination Cl₂ gas, Conc. H₂SO₄69.4 - 86.896.4Low (Toxic gas, highly corrosive)High (Requires strict scrubbing)
Oxidative Chlorination NaClO, 36% HCl~72.0>98.0High (In situ generation, safe)Moderate (Aqueous saline waste)
Photocatalytic Bromine (cat.), Blue LED~90.099.6Medium (Requires specialized reactors)Low (High atom economy)

Validated Step-by-Step Methodology: In Situ Oxidative Chlorination

This protocol utilizes the NaClO/HCl system. It is designed as a self-validating system , meaning the physical responses of the reaction dictate the pace of the procedure, ensuring safety and reproducibility at scale 2.

Reagents:

  • 2-Aminopyridine: 0.053 mol (5.00 g)

  • Sodium Hypochlorite (NaClO) 13% aqueous solution: 0.11 mol

  • Hydrochloric Acid (HCl) 36%: 0.25 mol

  • Dichloroethane (for extraction)

Procedure:

  • Reactor Preparation: In a 250 mL three-necked glass-lined reactor equipped with a mechanical stirrer and an internal thermocouple, charge the 2-aminopyridine.

  • Initial Cooling: Submerge the reactor in a cooling bath and bring the internal temperature to exactly 10°C.

  • Hypochlorite Addition: Under continuous stirring (300 rpm), add the 13% NaClO solution. Ensure the mixture is fully homogenized.

  • Oxidative Chlorination (Critical Step): Begin dropwise addition of the 36% HCl.

    • Self-Validating Checkpoint: The generation of the active chlorinating species is strictly dependent on the HCl addition rate. If the internal temperature exceeds 12°C, pause the HCl feed. The temperature should stabilize and drop back to 10°C within 60 seconds. If it does not, verify your chiller capacity before resuming. Do not proceed until thermal control is re-established.

  • Maturation Phase: Once the HCl addition is complete, maintain the reaction strictly at 10°C for 2 hours.

  • Completion Phase: Gradually raise the internal temperature to 25°C and stir for an additional 4 hours.

    • Self-Validating Checkpoint: Pull a 0.5 mL aliquot, quench with sodium bisulfite, and run a rapid HPLC assay. The molar conversion rate of 2-aminopyridine should be ≥ 97%. If significant starting material remains, verify the active chlorine concentration of your initial NaClO feed.

  • Work-up: Quench the reaction by cooling to 10°C using ice water. Adjust the pH to neutral (pH 7-8) using a sodium hydroxide solution, keeping the temperature below 20°C to prevent hydrolysis.

  • Isolation: Extract the aqueous layer with dichloroethane (3 x 50 mL). Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate 2-amino-5-chloropyridine.

References

  • Source: Google Patents (US3985759A)
  • Source: Google Patents (CN106432069A)
  • A Comparative Guide to the Environmental Impact of 2-Amino-5-chloropyridine Production Methods Source: Benchchem URL
  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner Source: Patsnap Eureka URL

Sources

Optimization

Mild reaction conditions for the synthesis of 2-Amino-5-chloropyridine

Target Audience: Researchers, scientists, and drug development professionals. Objective: Provide field-proven troubleshooting, mechanistic insights, and validated protocols for the regioselective synthesis of 2-amino-5-c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: Provide field-proven troubleshooting, mechanistic insights, and validated protocols for the regioselective synthesis of 2-amino-5-chloropyridine under mild conditions.

Traditional industrial methods relying on concentrated sulfuric acid and direct chlorine gas injection are notorious for harsh conditions (-20°C to 25°C), severe environmental impact, and poor regioselectivity[1]. This guide provides validated, mild alternatives, focusing on mechanistic control and self-validating troubleshooting to prevent the formation of the common 3,5-dichloro byproduct.

Mechanistic Workflow: Selecting a Mild Chlorination Strategy

G Start Select Mild Chlorination Strategy for 2-Aminopyridine Q1 Avoid gaseous Cl2 completely? Start->Q1 M1 Oxidative Chlorination (NaClO / HCl) High Atom Economy Q1->M1 Yes Q2 Need extreme regioselectivity without strong acids? Q1->Q2 No M2 Selectfluor / LiCl Mediated Bench-Stable Reagents Q2->M2 Yes M3 Photocatalytic Chlorination (Blue LED / Br2 catalyst) Scalable & High Yield Q2->M3 No (High throughput)

Decision matrix for selecting a mild chlorination pathway for 2-aminopyridine.

Validated Step-by-Step Methodologies

Protocol A: Oxidative Chlorination via Sodium Hypochlorite (NaClO) and HCl

Causality & Insight: The generates the active chlorinating species in situ, maintaining a low steady-state concentration of electrophilic chlorine. This prevents the over-chlorination typically seen when bubbling pure Cl₂ gas, and it completely eliminates the need for concentrated sulfuric acid solvents[2].

Procedure:

  • Preparation: In a 250 mL three-necked flask, dissolve 5.00 g (0.053 mol) of 2-aminopyridine in a suitable solvent (e.g., dichloroethane) and place the flask in a 10°C water bath.

  • Oxidant Addition: Under continuous stirring, add 0.11 mol of a 13% NaClO solution.

  • In Situ Generation: Slowly add 0.25 mol of 36% Hydrochloric Acid (HCl) dropwise. Critical Step: The dropwise addition controls the exothermic generation of Cl⁺ species, preventing thermal degradation of the amine.

  • Reaction: Maintain the reaction at 10°C for 2 hours, then raise the temperature to 25°C and stir for an additional 4 hours.

  • Workup: Quench with ice water to 10°C. Adjust the pH to 8-9 using 50% NaOH with external cooling. Extract with dichloroethane, dry over anhydrous sodium sulfate, and concentrate to isolate the product.

Protocol B: Photocatalytic Chlorination (Blue LED / Bromine Catalyst)

Causality & Insight: Using bromine as a catalyst under blue LED irradiation generates bromine free radicals that selectively bind to the C-5 position of the 2-aminopyridine ring[3]. Subsequent chlorination displaces the bromine, preventing the cascade reactions that cause polychlorination and enabling exceptionally high yields[3].

Procedure:

  • Setup: Equip a 500 mL three-necked round-bottomed flask with a 32W blue LED lamp[3].

  • Dissolution: Add 20 g (0.21 mol) of 2-aminopyridine and 200 mL of dichloromethane. Stir to dissolve[3].

  • Catalyst Addition: Add 1.8 g (0.011 mol) of Bromine. Wait until the solution fades, indicating the formation of the radical intermediate[3].

  • Chlorination: Introduce approximately 20 g of chlorine gas into the system. React for 4 hours under continuous irradiation[3].

  • Purification: Distill under reduced pressure to obtain the crude product, then recrystallize from ethanol to yield high-purity white crystals (up to 95.6% molar yield)[3].

Troubleshooting Guides & FAQs

Q: I am observing significant amounts of 2-amino-3,5-dichloropyridine (over-chlorination). How can I suppress this under mild conditions? A: Causality: The amino group strongly activates the pyridine ring at both the ortho (C-3) and para (C-5) positions. When the chlorinating agent is too active or present in high local concentrations, the second equivalent of chlorine rapidly attacks C-3. Solution: If using Protocol A (NaClO/HCl), ensure strict temperature control at 10°C during the initial HCl addition, and do not increase the addition rate. Alternatively, switch to a 4. Selectfluor modulates the electrophilicity of the chloride ion, generating a milder active species that significantly favors mono-chlorination at C-5 due to steric and electronic control[4].

Q: My reaction stalls at 60-70% conversion. Should I increase the temperature to force completion? A: Causality: No. Increasing the temperature often leads to oxidative degradation of the amine group (forming tar-like byproducts) rather than pushing the chlorination to completion. Solution: In oxidative chlorination, a stall is usually due to the rapid off-gassing or depletion of the active Cl⁺ species before it can react. To fix this, extend the dropwise addition time of the acid to maintain a steady, low concentration of the active chlorinating species. Ensure your reaction vessel is properly sealed with a slight positive pressure to keep the generated chlorine in solution.

Q: The reaction mixture is a complex slurry, and extracting the product yields very low recovery. What is going wrong during the workup? A: Causality: 2-Amino-5-chloropyridine readily forms highly water-soluble salts with the acid byproducts (e.g., HCl) generated during the reaction. If the aqueous phase is not properly neutralized, the product remains ionized and will not partition into the organic extraction solvent. Solution: Carefully neutralize the aqueous phase to a pH of 8.0–9.0 using a 50% NaOH solution[5]. Crucial: This neutralization is highly exothermic. You must maintain external cooling (ice bath) to keep the internal temperature below 20°C. Once neutralized, the free base will precipitate or can be efficiently extracted with dichloromethane.

Q: Can I use N-Chlorosuccinimide (NCS) for this synthesis? A: Causality: While NCS is a common mild chlorinating agent that avoids strong acids, it is relatively expensive for scale-up and inevitably produces dichlorides in this specific reaction, complicating downstream separation[3]. Solution: If you must use NCS, conduct the reaction in a mild solvent like 2-propanol and monitor closely via TLC or GC-MS to stop the reaction exactly at maximum mono-chlorination. However, modern protocols like the Blue LED/Br₂ method[3] or NaClO/HCl oxidative chlorination offer superior regioselectivity and atom economy.

Quantitative Data: Comparison of Chlorination Methods

Method / ReagentsOperating TempRegioselectivity (Mono:Di)YieldKey AdvantageEnvironmental Impact
Oxidative (NaClO / HCl) 10°C to 25°CHigh~72%Avoids Cl₂ gas handling; uses cheap reagents.Low (Aqueous waste requires neutralization)[2].
Photocatalytic (Blue LED / Br₂ / Cl₂) Room TempVery High~90-95%Radical pathway prevents cascade polychlorination[3].Moderate (Requires halogen gas and organic solvents)[2].
Selectfluor / LiCl Room TempVery High~80-85%Exceptional regiocontrol; bench-stable solid reagents[4].Low to Moderate (Selectfluor is expensive but clean).
Traditional (Conc. H₂SO₄ / Cl₂)-20°C to 25°CModerate~69-86%Established industrial baseline[1].High (Massive acid waste, hazardous gas)[2].

References

  • Title: CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine Source: Google Patents URL
  • Title: Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner Source: Patsnap Eureka URL
  • Title: Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr Source: ResearchGate URL
  • Title: A Comparative Guide to the Environmental Impact of 2-Amino-5-chloropyridine Production Methods Source: Benchchem URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in 2-Aminopyridine Chlorination

Welcome to the Technical Support Center. As application scientists and process chemists, we frequently encounter challenges when functionalizing electron-rich heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and process chemists, we frequently encounter challenges when functionalizing electron-rich heterocycles. The strongly activating nature of the C-2 amino group makes the pyridine ring highly susceptible to electrophilic attack at both the C-3 and C-5 positions. Without precise mechanistic control, this inevitably results in complex, hard-to-separate mixtures of mono- and di-chlorinated products.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve absolute regiocontrol in your chlorination workflows.

Part 1: Troubleshooting Over-Chlorination (The C-3 vs C-5 Dilemma)

Q1: Every time I use standard Cl₂ gas in neutral organic solvents, I get a messy mixture of 3-chloro, 5-chloro, and 3,5-dichloro-2-aminopyridine. Why is this happening, and how do I stop it?

The Causality: The exocyclic -NH₂ group is a powerful ortho/para director. In a neutral solvent, the pyridine ring is highly electron-rich, making the first electrophilic aromatic substitution extremely fast. Because a single chlorine atom is only weakly deactivating, the intermediate mono-chlorinated product remains nucleophilic enough to undergo a second rapid chlorination, leading to the 3,5-dichloro byproduct.

The Solution: You must artificially deactivate the ring. The most reliable industrial method is the Strong Acid Protonation Strategy . By running the reaction in sulfuric acid (>72% concentration), the pyridine nitrogen becomes protonated. This cationic intermediate is highly electron-deficient. The first chlorination (which favors the less sterically hindered para-position at C-5) proceeds slowly. Once the first chlorine atom attaches, the combined electron-withdrawing effects of the halogen and the protonated nitrogen completely shut down further electrophilic attack, effectively reducing dichlorination to trace levels[1].

Protocol 1: Strong Acid Protonation Method (C-5 Selective)

This protocol leverages thermodynamic deactivation to prevent polychlorination.

  • Preparation: Equip a flask with a mechanical stirrer, gas inlet tube, and an external cooling bath. Add 96% concentrated sulfuric acid.

  • Substrate Addition: Slowly add 2-aminopyridine (e.g., 0.20 mol, 18.8 g) in portions while maintaining the temperature at ~25°C to prevent thermal degradation[2].

  • Cooling & Self-Validation Check: Chill the highly acidic reaction mixture to -20°C. Validation: The mixture will become highly viscous. Ensure your mechanical stirring is powerful enough to maintain absolute homogeneity; localized pooling will cause uneven protonation and failed selectivity.

  • Chlorination: Introduce liquid/gaseous chlorine (0.40 mol) below the surface over 2 hours[2].

  • Maturation: Stir for an additional 1.5 hours to allow for chlorine reflux and complete conversion.

  • Isolation: Pour over crushed ice and carefully neutralize with 50% aqueous NaOH to precipitate pure 2-amino-5-chloropyridine.

Part 2: FAQ - Advanced Methodologies and Green Chemistry

Q2: The strong acid method requires huge amounts of base for neutralization and generates massive salt waste. Are there milder conditions for C-5 chlorination?

Yes. Two modern alternatives circumvent the need for strong acids by controlling the rate of active chlorine generation (kinetic control) or by using radical-mediated photocatalysis.

Protocol 2: In Situ Oxidative Chlorination (Kinetic Control)

Instead of flooding the system with Cl₂ gas, you can generate active chlorine slowly. This kinetic control prevents the local excess of chlorine that drives di-chlorination[2].

  • Dissolution: Dissolve 2-aminopyridine (0.053 mol, 5.00 g) in dichloroethane in a 250 mL three-necked flask. Cool to 10°C in a water bath[2].

  • Oxidant Addition: Add 13% NaClO solution (0.11 mol) under continuous stirring.

  • In Situ Generation & Self-Validation Check: Slowly add 36% HCl (0.25 mol) dropwise. Validation: The reaction color will shift as active chlorine is generated. A sudden spike in temperature indicates runaway Cl₂ generation, which will lead to polychlorination. Adjust the drip rate to strictly maintain 10°C[2].

  • Reaction: Hold at 10°C for 2 hours, then warm to 25°C for 4 hours. Adjust pH to >8 with NaOH, separate the organic layer, and recrystallize.

Protocol 3: Photocatalytic Chlorination (Radical Mechanism)

This method utilizes visible light to catalyze the chlorination, offering a highly selective and greener alternative[3].

  • Setup: Equip a 500 mL three-neck round-bottomed flask with a 34W blue LED lamp.

  • Dissolution: Add 20 g (0.21 mol) of 2-aminopyridine and 200 mL of acetone. Stir until dissolved.

  • Catalyst Addition: Add 3.4 g (0.021 mol) of bromine[3].

  • Self-Validation Check: Monitor the solution under blue LED irradiation. Validation: The fading of the bromine color confirms the successful generation of bromine radicals. Do not proceed with chlorination until this visual fading is observed, as the radicals are required to guide the C-5 selectivity[3].

  • Chlorination & Isolation: Feed ~16 g of chlorine gas into the system and react for 3 hours. Distill under reduced pressure and recrystallize with methanol (Yield: ~90.0%, GC Purity: 99.6%)[3].

Q3: What if my target is specifically the C-3 position (2-amino-3-chloropyridine)?

C-3 chlorination is inherently disfavored due to steric hindrance from the adjacent amino group and the electronic preference for the para (C-5) position. To force ortho-selectivity, you must use highly specific halogenating agents. A highly effective modern approach is the Selectfluor-promoted chlorination . By using LiCl as the chlorine source in the presence of Selectfluor and DMF, the reaction proceeds under mild conditions and leverages the unique electronic environment of the 2-aminopyridine to drive C-3 regioselectivity[1].

Part 3: Quantitative Data Comparison

The following table summarizes the operational parameters and environmental impact of the discussed methodologies to aid in process selection.

Synthesis StrategyTarget PositionKey ReagentsYield / SelectivityEnvironmental Impact
Strong Acid Protonation C-5Cl₂, H₂SO₄ (>72%)High / ExcellentHigh (Requires massive alkali neutralization)
In Situ Oxidative C-5NaClO, HClModerate / HighModerate (Aqueous salt waste)
Photocatalytic C-5Br₂ (cat.), Cl₂, Blue LED~90.0% / ExcellentLow (Atom economical, mild conditions)
Selectfluor + LiCl C-3Selectfluor, LiCl, DMFGood / HighLow (Requires specialty fluorinated reagents)

Part 4: Chlorination Strategy Decision Tree

Use the following logical workflow to select the optimal chlorination strategy based on your target molecule and laboratory constraints.

ChlorinationSelectivity Root Target: Chlorinated 2-Aminopyridine C5 C-5 Position (Para-directing) Root->C5 Standard Target C3 C-3 Position (Ortho-directing) Root->C3 Sterically Hindered Acid Strong Acid Method (Cl2 in H2SO4) Protonation blocks di-Cl C5->Acid Oxidative Oxidative Method (NaClO + HCl) Kinetic control C5->Oxidative Photo Photocatalytic (Blue LED, Br2 cat.) Radical mechanism C5->Photo NCS NCS Chlorination (Controlled equivalents) C3->NCS Selectfluor Selectfluor + LiCl (Mild, high regioselectivity) C3->Selectfluor

Workflow for selecting the optimal regioselective chlorination strategy for 2-aminopyridines.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Amino-5-chloropyridine Solubility

Welcome to the Technical Support Center for 2-Amino-5-chloropyridine (CAS: 1072-98-6) . As a highly versatile building block in pharmaceutical development (e.g., zopiclone synthesis) and agrochemical research, this compo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-5-chloropyridine (CAS: 1072-98-6) . As a highly versatile building block in pharmaceutical development (e.g., zopiclone synthesis) and agrochemical research, this compound is frequently utilized in transition-metal-catalyzed cross-coupling reactions. However, its unique structural features—a lipophilic chloro-aromatic ring coupled with a highly polar, hydrogen-bonding amino group—often lead to complex solubility issues in standard reaction mixtures.

This guide provides researchers and drug development professionals with field-proven insights, mechanistic causality, and self-validating protocols to overcome precipitation and phase-separation challenges.

Quantitative Solubility Profile

Understanding the baseline thermodynamic solubility of 2-Amino-5-chloropyridine is the first step in rational solvent selection. The compound exhibits a melting point of 135–138 °C [3], indicating a relatively stable crystalline lattice that requires significant solvation energy to disrupt.

Solvent SystemSolubility at 20 °CMechanistic Rationale
Water (pH 7) ~1 g/L (Poor)The high dielectric constant of water cannot adequately solvate the lipophilic chloro-pyridine ring, leading to hydrophobic exclusion [1].
Hexane / Heptane <0.5 g/L (Very Poor)Non-polar aliphatic solvents cannot disrupt the strong intermolecular hydrogen bonding between the primary amine and pyridine nitrogen.
Toluene ~5–10 g/L (Moderate) π−π stacking interactions provide minimal solvation, but hydrogen-bonded supramolecular aggregates still limit overall capacity.
Ethanol / Methanol >50 g/L (Excellent)Protic solvents act as competitive hydrogen-bond donors and acceptors, effectively breaking up crystalline aggregates [2].
DMF / DMSO >100 g/L (Excellent)Strong polar aprotic properties fully solvate both the polar amine moiety and the non-polar aromatic system.

Data synthesized from and physicochemical records.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does 2-Amino-5-chloropyridine crash out of my biphasic Suzuki-Miyaura cross-coupling mixture?

Mechanistic Causality: In biphasic systems (e.g., Toluene/Water or THF/Water), the addition of inorganic bases (like K2​CO3​ ) drastically increases the ionic strength of the aqueous layer. This causes a "salting-out" effect, pushing the 2-Amino-5-chloropyridine into the organic layer. If the organic layer is not polar enough (e.g., pure toluene), the substrate exceeds its saturation point and precipitates at the liquid-liquid interface, halting the reaction. Solution: Shift the solvent system to a highly miscible polar aprotic/aqueous blend, such as 1,4-Dioxane/Water (4:1 v/v). Dioxane provides excellent solvation for the halopyridine while maintaining enough miscibility with water to keep the base dissolved.

Q2: How can I prevent precipitation during Buchwald-Hartwig amination in non-polar solvents?

Mechanistic Causality: Buchwald-Hartwig aminations often utilize non-polar solvents like toluene to stabilize the active palladium species. However, in these environments, the primary amine (- NH2​ ) of 2-Amino-5-chloropyridine engages in extensive intermolecular hydrogen bonding with the pyridine nitrogens of adjacent molecules. This forms insoluble supramolecular polymers. Solution: Break the hydrogen-bonded network by introducing 10–20% v/v of a polar aprotic co-solvent (e.g., N,N -Dimethylformamide or t -Amyl alcohol). This competitively binds the amine protons, monomerizing the substrate and restoring homogeneity without poisoning the catalyst.

Q3: My compound instantly precipitates upon the addition of acidic reagents. What is happening?

Mechanistic Causality: 2-Amino-5-chloropyridine is weakly basic. When the pH of the reaction mixture drops below its pKa​ , the pyridine nitrogen (and to a lesser extent, the exocyclic amine) becomes protonated. This forms a pyridinium salt (e.g., 2-amino-5-chloropyridinium hydrochloride). While highly soluble in water, these ionic salts are completely insoluble in organic media like dichloromethane or ethyl acetate, causing immediate precipitation. Solution: If an acidic reagent is required, switch the solvent to a highly polar medium like methanol or acetonitrile that can solvate ionic species. Otherwise, buffer the organic solution with a mild, non-nucleophilic base (e.g., N,N -Diisopropylethylamine) to maintain the free-base form.

Self-Validating Experimental Protocol

To ensure reliable reactivity, use the following solubility-optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Amino-5-chloropyridine. This protocol features built-in validation checks to prevent catalyst waste.

Solubility-Optimized Suzuki-Miyaura Coupling

Reagents: 2-Amino-5-chloropyridine (1.0 mmol, ), Arylboronic acid (1.2 mmol), K2​CO3​ (2.0 mmol), Pd(dppf)Cl2​ (0.05 mmol).

  • Dry Reagent Assembly: To an oven-dried Schlenk flask, add 2-Amino-5-chloropyridine, the arylboronic acid, and the inorganic base ( K2​CO3​ ).

  • Solvent Introduction: Add 4.0 mL of degassed 1,4-Dioxane, followed by 1.0 mL of degassed deionized water.

    • Causality: The 4:1 ratio ensures the organic phase is polar enough to disrupt amine hydrogen bonding while providing enough aqueous volume to dissolve the base.

  • Validation Check 1 (Solvation Verification): Stir the mixture vigorously at 25 °C for 5 minutes before adding the catalyst.

    • Self-Validating Step: Stop stirring and observe. The organic phase must resolve into a clear, pale-yellow homogeneous solution. If turbidity or suspended crystalline solids remain, the local concentration of the halopyridine is insufficient for efficient oxidative addition. Do not proceed. Add ethanol in 0.5 mL increments until complete dissolution is visually confirmed.

  • Catalyst Addition: Once homogeneity is validated, add Pd(dppf)Cl2​ under a positive stream of nitrogen.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 4–6 hours.

  • Validation Check 2 (Reaction Completion): Spot the organic layer on TLC (Hexane:EtOAc 1:1). The disappearance of the UV-active spot at Rf​ ~0.3 (2-Amino-5-chloropyridine) validates successful conversion.

  • Workup: Cool to room temperature, dilute with 10 mL of Ethyl Acetate, and wash with brine (2 x 10 mL) to remove the aqueous salts and polar co-solvents.

Troubleshooting Workflow Diagram

Use the following decision tree to rapidly diagnose and resolve solubility failures during your experiments.

G Start Issue: 2-Amino-5-chloropyridine Precipitates in Reaction Check Identify Solvent / Media Start->Check Aq Aqueous/Biphasic (e.g., Suzuki-Miyaura) Check->Aq NP Non-Polar Organic (e.g., Toluene, Hexane) Check->NP Ac Acidic Media (pH < 4) Check->Ac Sol1 Increase organic co-solvent (1,4-Dioxane/EtOH) by 10-20% v/v Aq->Sol1 Low organic solubility Sol2 Switch to polar aprotic (DMF/t-Amyl OH) or add PTC NP->Sol2 H-bond aggregation Sol3 Neutralize with mild base (e.g., K2CO3) to free-base Ac->Sol3 Insoluble salt formation Val Validation: Clear pale-yellow homogeneous solution achieved Sol1->Val Sol2->Val Sol3->Val

Troubleshooting workflow for 2-Amino-5-chloropyridine solubility issues in reaction mixtures.

References

  • Title: 2-Amino-5-chloropyridine (CID 66174) physicochemical properties and solubility data. Source: PubChem, National Institutes of Health (NIH). URL: [Link]

Troubleshooting

Technical Support Center: Cross-Coupling Optimization for 2-Amino-5-chloropyridine

Welcome to the advanced troubleshooting and protocol center for the functionalization of 2-Amino-5-chloropyridine . This building block is a cornerstone in medicinal chemistry, famously serving as the primary precursor f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol center for the functionalization of 2-Amino-5-chloropyridine . This building block is a cornerstone in medicinal chemistry, famously serving as the primary precursor for the synthesis of therapeutics like Zopiclone 1.

However, its structural features present significant synthetic challenges. The C5-chlorine is inherently less reactive than corresponding bromides or iodides due to the lack of resonance stabilization at the meta-position relative to the pyridine nitrogen 2. Furthermore, the unprotected primary amine (-NH₂) and the pyridine nitrogen act as potent competitive coordinators, frequently leading to catalyst poisoning 3. This guide provides field-proven, causality-driven solutions to overcome these barriers.

Diagnostic Workflow for Catalyst Selection

Before initiating your reaction, use the logical matrix below to match your desired transformation with the optimal catalytic system.

Workflow Substrate 2-Amino-5-chloropyridine (Substrate) PathSM Suzuki-Miyaura (Arylboronic Acid) Substrate->PathSM PathBH Buchwald-Hartwig (Amine Nucleophile) Substrate->PathBH ObstacleSM Challenge: Pd Deactivation via -NH2 Coordination PathSM->ObstacleSM ObstacleBH Challenge: Competitive Homocoupling PathBH->ObstacleBH SolSM Optimization: Pd(OAc)2 + SPhos / XPhos Base: K3PO4 (Mild) ObstacleSM->SolSM SolBH Optimization: Pd2(dba)3 + BrettPhos / RuPhos Base: NaOtBu / LiHMDS ObstacleBH->SolBH Success High-Yield Cross-Coupled Product SolSM->Success SolBH->Success

Decision matrix for optimizing Pd-catalyzed cross-coupling with 2-amino-5-chloropyridine.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling with 2-amino-5-chloropyridine stalls at 20-30% conversion. Why is the catalyst deactivating, and how do I fix it? Causality: The reaction is stalling due to catalyst poisoning. The unprotected primary amine (-NH₂) and the pyridine ring nitrogen can both coordinate to the palladium center, forming highly stable, catalytically inactive off-cycle species [[3]](). Standard ligands like PPh₃ are not sterically demanding enough to prevent this coordination, nor are they electron-rich enough to force oxidative addition into the unreactive C5-Cl bond. Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos . The extreme steric bulk of these ligands shields the palladium center from the substrate's nitrogen atoms, while their electron-rich dicyclohexyl groups accelerate the oxidative addition step 14.

Q2: I am attempting a Buchwald-Hartwig amination on the C5-chloro position, but I observe significant homocoupling and low product yield. What is going wrong? Causality: In the Buchwald-Hartwig amination of unprotected 3-halo or 5-halo-2-aminopyridines, the proximal free amino group can coordinate to the Pd(II) intermediate after oxidative addition, severely hindering transmetalation. Furthermore, the unprotected -NH₂ group acts as a competing nucleophile, reacting with another molecule of the starting material to form a homocoupled dimer [[5]](). Solution: You must use highly specialized precatalysts tailored for specific amine classes. For coupling with primary amines , use BrettPhos -derived precatalysts. For secondary amines , RuPhos is the optimal choice. These ligands are specifically engineered to favor the binding of the exogenous amine over the substrate's internal amine 5.

Q3: How does the choice of base affect the selectivity between Suzuki-Miyaura and Buchwald-Hartwig pathways? Causality: Base strength dictates the rate and pathway of transmetalation. Suzuki couplings rely on milder bases (e.g., K₃PO₄) to activate the boronic acid via a boronate complex without deprotonating the substrate's amine 1. Conversely, Buchwald-Hartwig aminations require stronger bases (e.g., NaOtBu or LiHMDS) to effectively deprotonate the amine nucleophile, driving the C-N bond formation 2. Solution: To perform a Suzuki coupling without triggering competitive amination of the free -NH₂ group, strictly use K₃PO₄ in a biphasic solvent system (e.g., Dioxane/Water). Avoid alkoxide bases entirely in this context.

Quantitative Data: Catalyst & Ligand Performance

The following table summarizes the optimized reaction parameters for functionalizing 2-amino-5-chloropyridine, minimizing side reactions and maximizing yield.

Reaction TypeCoupling PartnerOptimal Catalyst / LigandBase & SolventTemp & TimeExpected Yield
Suzuki-Miyaura Arylboronic AcidsPd(OAc)₂ / SPhos (1:2 ratio)K₃PO₄ (3.0 eq), Dioxane/H₂O (4:1)80-100 °C, 8-12 h75-95%
Suzuki-Miyaura Heteroaryl Boronic AcidsPd₂(dba)₃ / XPhosK₃PO₄, Toluene or Dioxane100-120 °C, 18 h70-85%
Buchwald-Hartwig Primary AminesPd₂(dba)₃ / BrettPhosLiHMDS or NaOtBu, Toluene90-110 °C, 16 h65-90%
Buchwald-Hartwig Secondary AminesPd₂(dba)₃ / RuPhosLiHMDS or NaOtBu, Toluene90-110 °C, 16 h70-95%

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Self-Validating Principle: Degassing is critical to prevent the oxidation of electron-rich phosphine ligands. A successful initiation is visually marked by a color shift when the Pd(II) precatalyst reduces to the active, ligated Pd(0) species.

  • Preparation: In a flame-dried Schlenk flask, combine 2-amino-5-chloropyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), Pd(OAc)₂ (2 mol%, 0.02 mmol), SPhos (4 mol%, 0.04 mmol), and finely powdered K₃PO₄ (3.0 equiv, 3.0 mmol) 1.

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/water (4:1 v/v, 5 mL total) via syringe. Note: The aqueous component dissolves the phosphate base, facilitating rapid transmetalation at the phase boundary.

  • Reaction Execution: Heat the mixture to 80–100 °C with vigorous stirring (≥800 rpm). The solution should transition from reddish-brown to a pale yellow/greenish hue, confirming active Pd(0) formation. Monitor via TLC or LC-MS.

  • Workup & Validation: Upon completion (typically 8-12 hours), cool to room temperature. If the reaction stalls and a heavy black precipitate (palladium black) forms, catalyst death has occurred due to oxygen ingress. Dilute successful reactions with EtOAc, wash with brine, dry the organic layer over Na₂SO₄, and purify via column chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Self-Validating Principle: Unprotected aminopyridines are highly prone to homocoupling. Pre-forming the active catalyst complex before introducing the substrate ensures that the oxidative addition step occurs rapidly and uniformly, suppressing side reactions.

  • Precatalyst Activation: In an inert-atmosphere glovebox or using standard Schlenk techniques, add Pd₂(dba)₃ (2 mol%), the appropriate ligand (BrettPhos for primary amines, RuPhos for secondary amines, 4.5 mol%), and NaOtBu (1.4 equiv) to a reaction vessel 25. Add anhydrous, degassed toluene (0.2 M relative to substrate). Stir at room temperature for 5–10 minutes until the solution becomes homogenous, indicating the formation of the active L-Pd(0) complex.

  • Substrate Addition: Add 2-amino-5-chloropyridine (1.0 equiv) and the amine coupling partner (1.2–1.5 equiv). Maintaining a slight excess of the amine nucleophile further suppresses substrate homocoupling.

  • Reaction Execution: Heat to 90–110 °C for 12–16 hours.

  • Workup & Validation: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Application Notes and Protocols: 2-Amino-5-chloropyridine as a Precursor for Heterocyclic Compounds - Benchchem. 1

  • A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine - Benchchem. 2

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides - Journal of the American Chemical Society. 4

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC (National Institutes of Health). 5

  • Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine - Benchchem. 3

Sources

Optimization

Technical Support Center: Troubleshooting Over-Chlorination in Organic Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. Achieving high regioselectivity and preventing the formation of poly-chlorinated byproducts is a persistent challenge in drug development and fine c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Achieving high regioselectivity and preventing the formation of poly-chlorinated byproducts is a persistent challenge in drug development and fine chemical manufacturing. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you maintain strict control over your chlorination workflows.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: I am trying to mono-chlorinate an activated aromatic ring, but I keep getting di- and tri-chlorinated byproducts. How can I control this?

The Causality: Activated arenes (such as phenols, anilines, and alkylbenzenes) are highly nucleophilic. When using aggressive electrophilic reagents like elemental chlorine ( Cl2​ ) or sulfuryl chloride ( SO2​Cl2​ ), the first chlorination event does not sufficiently deactivate the ring to prevent subsequent electrophilic attacks. Furthermore, batch reactors often suffer from local concentration gradients ("hot spots") where the localized concentration of the chlorinating agent far exceeds the stoichiometric ratio, driving over-chlorination[1].

The Solution:

  • Switch to Milder Reagents: Utilize N-Chlorosuccinimide (NCS) or tert-butyl hypochlorite ( t -BuOCl) instead of Cl2​ . NCS acts as a controlled source of electrophilic chlorine ( Cl+ ), and its relatively bulky succinimide leaving group provides a degree of steric hindrance that slows down secondary chlorination events[2].

  • Employ Shape-Selective Catalysis: If using t -BuOCl, coupling it with a zeolite catalyst (e.g., Zeolite X) or an iron-based catalyst creates a highly regioselective system. The confined pore structure of the zeolite restricts the transition state of the di-chlorinated species, physically blocking over-chlorination while favoring para-selective mono-chlorination[3].

Q2: My allylic/benzylic chlorination with NCS is yielding a complex mixture of over-chlorinated products. What parameters should I adjust?

The Causality: Allylic and benzylic chlorinations with NCS proceed via a radical mechanism. The succinimide radical abstracts a hydrogen atom to form a resonance-stabilized carbon radical, which then reacts with a chlorine atom. Over-chlorination occurs because the mono-chlorinated product often still possesses abstractable, sterically accessible hydrogens. If the radical chain reaction is propagated too rapidly (due to excessive heat or intense UV irradiation) or if excess NCS is present, secondary abstractions occur[4].

The Solution:

  • Strict Stoichiometry: Limit NCS to exactly 0.95 – 1.00 equivalents. It is better to leave a small amount of unreacted starting material (which is usually easier to separate) than to generate di-chlorinated impurities.

  • Temperature Control: Lower the reaction temperature and use a precise radical initiator (like AIBN) rather than broad-spectrum UV light, which can indiscriminately cleave bonds and cause runaway radical generation.

Q3: Can Continuous Flow Chemistry mitigate over-chlorination compared to traditional batch processing?

The Causality: Yes, drastically. In batch processing, adding a chlorinating agent creates localized zones of high concentration. By the time the mechanical stirrer disperses the reagent, over-chlorination has already occurred. Continuous flow microreactors solve this through superior mass transfer and heat dissipation[5].

The Solution: In a flow setup, reagents are mixed in a micro-channel (often via a T-mixer), ensuring instantaneous and homogenous dispersion. More importantly, flow chemistry allows for precise control of residence time . The reaction mixture exits the heated reactor zone and enters an in-line quench immediately after the optimal time for mono-chlorination is reached, physically preventing the sequential di-chlorination step[6].

Part 2: Mechanistic & Workflow Visualizations

G Start Substrate + NCS Radical Radical Pathway (Light/AIBN) Start->Radical Electrophilic Electrophilic Pathway (Lewis Acid/Heat) Start->Electrophilic MonoRad Mono-chlorinated Allylic/Benzylic Radical->MonoRad Strict Stoichiometry MonoElec Mono-chlorinated Arene Electrophilic->MonoElec Controlled Temp OverRad Over-chlorination (Excess NCS / Long Time) MonoRad->OverRad Uncontrolled OverElec Over-chlorination (Local Hotspots / High Conc) MonoElec->OverElec Uncontrolled

Mechanistic divergence of NCS chlorination pathways.

Flow Pump1 Pump A (Substrate) Mixer Micro-Mixer (Rapid Mixing) Pump1->Mixer Pump2 Pump B (Chlorinating Agent) Pump2->Mixer Reactor Microreactor Coil (Precise Residence Time) Mixer->Reactor Fast Mass Transfer Quench In-line Quench (Stops Over-chlorination) Reactor->Quench Controlled Time Product Mono-chlorinated Product Quench->Product

Continuous flow microreactor setup for selective chlorination.

Part 3: Quantitative Data & Reagent Selection

To avoid over-chlorination, selecting the correct reagent based on the substrate's electronic properties is critical. The table below summarizes the selectivity profiles and mitigation strategies for common chlorinating agents.

Chlorinating AgentPrimary MechanismOver-Chlorination RiskMitigation Strategy for High Selectivity
Chlorine Gas ( Cl2​ ) Electrophilic / RadicalVery High Use continuous flow to prevent local concentration gradients; operate at low temperatures.
Sulfuryl Chloride ( SO2​Cl2​ ) ElectrophilicHigh Utilize Lewis acid catalysts and strictly monitor reaction kinetics via real-time GC-MS.
N-Chlorosuccinimide (NCS) Electrophilic / RadicalModerate Limit to 0.95 equivalents; use non-polar solvents ( CCl4​ , CH2​Cl2​ ) to stabilize intermediates[4].
tert-Butyl Hypochlorite ElectrophilicLow Combine with Zeolite X or Iron catalysts to enforce steric shape-selectivity[3].

Part 4: Self-Validating Experimental Protocol

Objective: Selective mono-chlorination of an activated arene using Continuous Flow Chemistry to eliminate poly-chlorinated byproducts.

System Validation Logic: This protocol integrates an in-line quench and immediate analytical sampling. By establishing a "steady-state" before collecting the main batch, the system self-validates that the residence time is perfectly tuned to halt the reaction exactly at the mono-chlorinated stage.

Step-by-Step Methodology:

  • Solution Preparation:

    • Stream A: Prepare a 0.5 M solution of the arene substrate in anhydrous acetonitrile.

    • Stream B: Prepare a 0.48 M solution of NCS (0.96 equivalents to ensure the substrate remains the limiting reagent) in anhydrous acetonitrile.

  • System Priming: Prime the continuous flow reactor pumps with pure solvent to ensure no air bubbles are present in the micro-mixer or reactor coil.

  • Flow Rate & Residence Time Calibration: Set the flow rates of Pump A and Pump B to achieve a 1:1 volumetric mixing ratio. Calculate the total flow rate to achieve a precise residence time of 3.0 minutes inside the heated reactor coil (set to 60 °C).

  • In-Line Quenching: Direct the output of the reactor coil into a third T-mixer connected to Stream C (a 1.0 M aqueous solution of sodium thiosulfate, Na2​S2​O3​ ). This instantly neutralizes any unreacted electrophilic chlorine, physically preventing post-reactor over-chlorination[6].

  • Steady-State Equilibration & Validation:

    • Initiate the pumps. Discard the first 3 reactor volumes (the equilibration phase).

    • Collect a 1 mL sample of the quenched output. Analyze immediately via rapid UPLC or GC-MS.

    • Validation Check: The chromatogram should show >95% mono-chlorinated product, <5% unreacted starting material, and 0% di-chlorinated product . If di-chlorinated products are present, decrease the residence time by increasing the flow rates of Pumps A and B proportionally.

  • Bulk Collection: Once the steady-state is analytically validated, collect the continuous output into a receiving flask.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

Part 5: References

  • Selective mono-chlorination of aromatic compounds Green Chemistry (RSC Publishing)

  • N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions Benchchem

  • The Chemistry of Chlorination: Understanding the Role of N-Chlorosuccinimide Ningbo Inno Pharmchem Co., Ltd.

  • Benzotrichloride: Synthesis, Reactivity, and Industrial Applications with Safety Considerations Sinocure Chemical Group

  • Halogenation of organic compounds using continuous flow and microreactor technology Reaction Chemistry & Engineering (RSC Publishing)

  • Development of a continuous process for α-thio-β-chloroacrylamide synthesis with enhanced control of a cascade transformation National Institutes of Health (PMC)

Sources

Reference Data & Comparative Studies

Validation

Comparing synthesis methods for 2-Amino-5-chloropyridine

A Comparative Guide to the Synthesis of 2-Amino-5-chloropyridine: Methodologies, Mechanisms, and Protocols Introduction 2-Amino-5-chloropyridine (CAS: 1072-98-6) is an indispensable halogenated aromatic building block us...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of 2-Amino-5-chloropyridine: Methodologies, Mechanisms, and Protocols

Introduction 2-Amino-5-chloropyridine (CAS: 1072-98-6) is an indispensable halogenated aromatic building block used extensively in the synthesis of pharmaceuticals, such as the hypnotic agent zopiclone and the anticoagulant edoxaban, as well as various agrochemicals[1]. The fundamental synthetic challenge lies in the regioselective chlorination of 2-aminopyridine. Because the C-2 amino group is strongly electron-donating, it activates the pyridine ring at both the ortho (C-3) and para (C-5) positions. Achieving high mono-chlorination selectivity at the C-5 position without over-chlorinating the molecule to 2-amino-3,5-dichloropyridine requires precise manipulation of the reaction's electronic environment and kinetics.

Mechanistic Evaluation of Synthesis Routes

Route 1: Direct Chlorination in Strong Acid The traditional industrial approach involves reacting 2-aminopyridine with chlorine gas in concentrated sulfuric acid[2].

  • Causality & Logic: In a neutral solvent, the highly activated pyridine ring would rapidly over-chlorinate. By using concentrated sulfuric acid, both the pyridine nitrogen and the exocyclic amino group are protonated. This massive withdrawal of electron density severely deactivates the ring. However, the C-5 position retains marginally more electron density than the C-3 position, allowing the highly electrophilic chloronium ion to attack selectively. The extreme acidic environment acts as a chemical brake, halting the reaction at the mono-chloro stage[3].

Route 2: Oxidative Chlorination (In Situ Generation) This bench-friendly method utilizes sodium hypochlorite (NaClO) and hydrochloric acid (HCl) to achieve chlorination[3].

  • Causality & Logic: Handling gaseous chlorine is hazardous and difficult to quantify precisely at a small laboratory scale. This method generates the active chlorinating species (Cl₂ or HOCl) in situ. By maintaining a strict 10°C environment, the kinetic energy of the system is suppressed. This temperature control ensures that the activation energy for the first chlorination (at C-5) is met, but the energy threshold for the second chlorination (at C-3) is not, thereby ensuring high regioselectivity[3].

Route 3: Photocatalytic Chlorination A modern, high-selectivity approach utilizes visible light (blue LED) and a bromine catalyst in organic solvents like dichloromethane or acetone[4].

  • Causality & Logic: Instead of relying on brute-force acidic deactivation, this method uses a catalytic amount of bromine under photon irradiation to form highly selective radical intermediates or interhalogen complexes (BrCl). This allows the reaction to proceed at room temperature with exceptional atom economy, completely avoiding the generation of harsh acidic waste while achieving near-perfect purity (>99%)[4].

Quantitative Comparative Analysis

The following table summarizes the performance metrics of the three primary synthesis routes, providing a benchmark for researchers optimizing for yield, purity, or environmental sustainability.

Synthesis MethodReagents & CatalystsReaction TempMolar YieldExpected PurityEnvironmental Impact
Direct Chlorination Cl₂, Conc. H₂SO₄-20°C to 25°C70–85%>95%High (Acidic waste, toxic Cl₂ gas)
Oxidative Chlorination NaClO, HCl10°C to 25°C~80–85%>90%Moderate (Aqueous chloride waste)
Photocatalytic Cl₂, Br₂ (cat.), Blue LEDRoom Temp90–95.6%99.6%Low (High atom economy, minimal waste)

Detailed Experimental Protocols

Protocol 1: Direct Chlorination in Strong Acid Self-Validating System: The extreme temperature drop to -20°C is critical; failing to cool the highly exothermic protonation step will result in thermal degradation of the starting material.

  • In a flask equipped with a mechanical stirrer and gas inlet, add 0.40 moles of concentrated sulfuric acid (96%)[3].

  • With external ice-bath cooling maintaining the internal temperature at ~25°C, slowly add 18.8 g (0.20 mole) of 2-aminopyridine in small portions.

  • Once dissolved, cool the reaction mixture to -20°C using a dry ice/acetone bath.

  • Introduce 28.4 g (0.40 mole) of liquid/gaseous chlorine below the surface of the mixture over a period of 2 hours[3].

  • Stir the solution for an additional 1.5 hours to allow for complete chlorine reflux and reaction completion.

  • Pour the mixture over crushed ice and carefully neutralize with 50% aqueous sodium hydroxide until the product precipitates. Filter, wash with cold water, and dry[3].

Protocol 2: Oxidative Chlorination via In Situ Generation Self-Validating System: The rate of HCl addition directly controls the Cl₂ generation rate. If the temperature exceeds 10°C during addition, di-chlorination is occurring, and the addition must be paused.

  • In a 250 mL three-necked flask, dissolve 5.00 g (0.053 mol) of 2-aminopyridine in dichloroethane[3].

  • Submerge the flask in a water bath strictly maintained at 10°C.

  • Under continuous, vigorous stirring, add 0.11 mol of 13% NaClO solution[3].

  • Slowly add 0.25 mol of 36% hydrochloric acid dropwise. Monitor the internal thermometer; do not allow the temperature to spike above 10°C[3].

  • Continue the reaction at 10°C for 2 hours, then remove the cooling bath and allow the mixture to warm to 25°C, reacting for another 4 hours[3].

  • Adjust the pH of the aqueous layer to >8 using NaOH solution to precipitate the crude product. Extract the organic layer, concentrate, and purify[3].

Protocol 3: Photocatalytic Chlorination Self-Validating System: The fading of the bromine color serves as a visual indicator that the active catalytic species has formed and the system is ready for chlorine introduction.

  • In a 500 mL three-necked round-bottomed flask, dissolve 20 g (0.21 mol) of 2-aminopyridine in 200 mL of dichloromethane[4].

  • Position a 32W blue LED lamp to irradiate the flask directly.

  • Add 1.8 g (0.011 mol) of bromine (Br₂). Stir the mixture until the characteristic reddish-brown color of the solution fades, indicating the formation of the active intermediate[4].

  • Introduce approximately 20 g of chlorine gas into the solution and allow the reaction to proceed under continuous irradiation for 4 hours[4].

  • Concentrate the mixture under reduced pressure and recrystallize the crude solid from ethanol to yield high-purity (99.6%) white crystals of 2-amino-5-chloropyridine[4].

Workflow & Mechanistic Diagrams

SynthesisPathways Start 2-Aminopyridine (Starting Material) Path1 Direct Chlorination Cl2 / H2SO4 (-20°C) Start->Path1 Path2 Oxidative Chlorination NaClO / HCl (10°C) Start->Path2 Path3 Photocatalytic Cl2 / Br2 (cat.) / Blue LED (Room Temp) Start->Path3 Inter1 Protonated Ring Deactivated Path1->Inter1 Inter2 In situ Cl2 Generation Controlled Kinetics Path2->Inter2 Inter3 Radical/Halogen Mediator High Selectivity Path3->Inter3 Product 2-Amino-5-chloropyridine (Target Product) Inter1->Product Inter2->Product Inter3->Product

Caption: Mechanistic pathways for 2-Amino-5-chloropyridine synthesis comparing three distinct routes.

DecisionTree Goal Select Synthesis Route for 2-Amino-5-chloropyridine Q1 Is handling gaseous Cl2 and strong acid acceptable? Goal->Q1 Q2 Is high purity (>99%) and green chemistry a priority? Q1->Q2 No MethodA Method A: Direct Chlorination (Industrial Scale, Harsh) Q1->MethodA Yes MethodB Method B: Oxidative Chlorination (Bench Scale, Milder) Q2->MethodB No (Standard Lab) MethodC Method C: Photocatalytic Chlorination (High Purity, Modern) Q2->MethodC Yes

Caption: Logical decision tree for selecting the optimal 2-Amino-5-chloropyridine synthesis method.

References

  • Patsnap Eureka. "Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner". Available at:[Link]

Sources

Comparative

Reactivity comparison of 2-Amino-5-chloropyridine vs 2-Amino-3-chloropyridine

An in-depth comparative analysis of 2-Amino-5-chloropyridine (2A5CP) and 2-Amino-3-chloropyridine (2A3CP) reveals how subtle positional isomerism dictates profound differences in physicochemical properties and synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-Amino-5-chloropyridine (2A5CP) and 2-Amino-3-chloropyridine (2A3CP) reveals how subtle positional isomerism dictates profound differences in physicochemical properties and synthetic utility. As critical scaffolds in medicinal chemistry and agrochemical development, understanding the electronic and steric causality behind their reactivity is paramount for designing efficient synthetic routes.

Structural and Electronic Causality

Both 2A5CP and 2A3CP share the molecular formula C5H5ClN2, featuring an electron-donating exocyclic amine at the C2 position and an electron-withdrawing chlorine atom. However, the spatial relationship between these functional groups governs their divergent behavior:

  • 2-Amino-5-chloropyridine (2A5CP): The chlorine atom is located at the C5 position, para to the amine. This spatial separation leaves the amine sterically unhindered. Consequently, the amine readily participates in robust intermolecular hydrogen bonding, forming centrosymmetric head-to-tail dimers that highly stabilize the crystal lattice[1]. This unhindered nature also preserves the amine's nucleophilicity and basicity.

  • 2-Amino-3-chloropyridine (2A3CP): The chlorine atom is at the C3 position, strictly ortho to the amine. This proximity creates a significant steric clash, restricting the rotational freedom of the amine and physically shielding the C3-Cl bond. Furthermore, the strong, distance-dependent inductive electron-withdrawing effect of the adjacent chlorine pulls electron density away from the amine nitrogen, notably suppressing its basicity and disrupting the crystalline hydrogen-bonding network[1].

Quantitative Physicochemical Comparison

The structural differences manifest clearly in their physical properties. The disrupted hydrogen bonding in 2A3CP results in a drastically lower melting point, while the inductive effect of the ortho-chlorine lowers its pKa compared to 2A5CP.

Parameter2-Amino-5-chloropyridine2-Amino-3-chloropyridine
CAS Number 1072-98-639620-04-7
Molecular Weight 128.56 g/mol 128.56 g/mol
Melting Point 135–138 °C59–62 °C[2]
Predicted pKa 4.674.14[2]
Amine Steric Environment Unhindered (Para-Cl)Hindered (Ortho-Cl)
Primary EAS Site C3 PositionC5 Position

Divergent Reactivity Profiles

  • Electrophilic Aromatic Substitution (EAS): The C2-amino group is a strong activating ortho/para director. In 2A5CP, the para position (C5) is occupied by chlorine, directing incoming electrophiles (e.g., halogens, nitro groups) exclusively to the sterically accessible C3 position. Conversely, in 2A3CP, the ortho position (C3) is blocked, directing EAS cleanly to the C5 position.

  • Palladium-Catalyzed Cross-Coupling: The C5-Cl bond in 2A5CP is highly amenable to oxidative addition by standard Pd(0) catalysts due to the lack of steric bulk and the electronic activation from the para-amine. In contrast, the C3-Cl bond in 2A3CP is sterically shielded. The adjacent amine can also competitively coordinate to the palladium center, often necessitating highly active, bulky ligands (e.g., XPhos or BrettPhos) to force the desired C-C or C-N coupling.

  • Amine Nucleophilicity: The unhindered, more basic amine of 2A5CP readily undergoes amidation or SNAr reactions under mild conditions[3]. The hindered amine of 2A3CP often requires forcing conditions, stronger bases, or highly reactive electrophiles (like acid chlorides with DMAP) to achieve acceptable yields.

Experimental Methodologies (Self-Validating Protocols)

To demonstrate the practical implications of these reactivity differences, the following self-validating protocols highlight the optimal synthetic use cases for each isomer.

Protocol A: Buchwald-Hartwig Amination of 2-Amino-5-chloropyridine

Demonstrating the unhindered reactivity of the C5-Cl bond.

  • Preparation: Charge a flame-dried Schlenk flask with 2-Amino-5-chloropyridine (1.0 equiv, 1.0 mmol), morpholine (1.2 equiv), Pd(OAc)2 (0.05 equiv), BINAP (0.10 equiv), and Cs2CO3 (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation.

  • Reaction: Add anhydrous toluene (5 mL) and heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.4) should be completely consumed, replaced by a highly UV-active product spot (Rf ~0.2).

  • Analytical Confirmation: Quench with water, extract with EtOAc, and analyze the organic layer via LC-MS. The target mass for the coupled product is [M+H]+ = 180.1.

Protocol B: Regioselective Electrophilic Bromination of 2-Amino-3-chloropyridine

Demonstrating the C5-directing effect of the hindered amine.

  • Preparation: Dissolve 2-Amino-3-chloropyridine (1.0 equiv, 1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask cooled to 0 °C in an ice bath.

  • Addition: Dropwise add a solution of elemental bromine (1.05 equiv) in acetic acid (2 mL) over 15 minutes. The slow addition controls the exotherm and prevents over-halogenation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: The reaction mixture will visibly transition from a deep red/orange to a pale yellow as the electrophilic bromine is consumed by the pyridine ring.

  • Analytical Confirmation: Quench the reaction with 10% aqueous Na2S2O3 to neutralize residual bromine. Isolate the precipitate and confirm via LC-MS. The target mass is [M+H]+ = 206.9 / 208.9 (exhibiting the characteristic Br/Cl isotopic pattern).

Visualizing Divergent Pathways

Reactivity A5 2-Amino-5-chloropyridine (Unhindered, pKa 4.67) EAS Electrophilic Aromatic Substitution A5->EAS Coupling Pd-Catalyzed Cross-Coupling A5->Coupling A3 2-Amino-3-chloropyridine (Hindered, pKa 4.14) A3->EAS A3->Coupling O_EAS_A5 C3-Substitution (Sterically Open) EAS->O_EAS_A5 O_EAS_A3 C5-Substitution (Sterically Open) EAS->O_EAS_A3 O_Coup_A5 High Yield C5-Coupling (Standard Ligands) Coupling->O_Coup_A5 O_Coup_A3 Lower Yield C3-Coupling (Requires Bulky Ligands) Coupling->O_Coup_A3

Fig 1. Divergent reactivity pathways of 2-Amino-5-chloropyridine and 2-Amino-3-chloropyridine.

References

  • CAS 39620-04-7 (2-Amino-3-chloropyridine) Source: ChemBK URL:[Link]

  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine Source: PMC (NIH) URL:[Link]

  • 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 Source: PubChem (NIH) URL:[Link]

Sources

Validation

Biological activity of 2-Amino-5-chloropyridine compared to its bromo analog

The Halogen Effect: A Comparative Guide to 2-Amino-5-chloropyridine and 2-Amino-5-bromopyridine in Drug Design As a Senior Application Scientist navigating the complexities of medicinal chemistry and drug discovery, I fr...

Author: BenchChem Technical Support Team. Date: March 2026

The Halogen Effect: A Comparative Guide to 2-Amino-5-chloropyridine and 2-Amino-5-bromopyridine in Drug Design

As a Senior Application Scientist navigating the complexities of medicinal chemistry and drug discovery, I frequently encounter a critical decision point in scaffold selection: choosing between chloro- and bromo-substituted building blocks. The 2-aminopyridine motif is a privileged pharmacophore, serving as the core for numerous FDA-approved kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs[1],[2].

While 2-Amino-5-chloropyridine and 2-Amino-5-bromopyridine may appear functionally interchangeable at first glance, the choice of halogen fundamentally alters the molecule's electronic landscape, synthetic reactivity, and biological target engagement. This guide objectively compares these two critical intermediates, providing the mechanistic causality and self-validating protocols required to optimize your synthetic workflows.

Physicochemical Profiling: Beyond Molecular Weight

The substitution of chlorine for bromine at the C5 position introduces significant changes in steric bulk, lipophilicity, and electrostatic potential. These parameters directly influence ligand efficiency (LE) and pharmacokinetic behavior.

Table 1: Comparative Physicochemical Properties

Property2-Amino-5-chloropyridine2-Amino-5-bromopyridineMechanistic Implication
Molecular Weight 128.56 g/mol [3]173.01 g/mol Bromine adds significant mass, which must be justified by a proportional increase in binding affinity to maintain ligand efficiency.
Calculated LogP ~1.32 - 1.68[3],[4]~2.01[5]The bromo analog is more lipophilic, potentially enhancing membrane permeability but increasing the risk of off-target hydrophobic binding.
Van der Waals Radius 1.75 Å1.85 ÅBromine requires a larger, more accommodating binding pocket within the target protein.
Halogen Bond Donor Strength Negligible / Very WeakModerate to Strong[6]Bromine possesses a pronounced "σ-hole" (a region of positive electrostatic potential), enabling highly directional interactions with protein backbone carbonyls[7].
C-X Bond Dissociation Energy ~96 kcal/mol~81 kcal/molThe weaker C-Br bond drastically alters the molecule's behavior in transition-metal catalysis[8].

Biological Target Engagement: The Halogen Bond Paradigm

In the development of kinase inhibitors (e.g., PI3K, VEGFR-2, and CK2 inhibitors), the 2-aminopyridine core typically anchors the molecule to the kinase hinge region via hydrogen bonds[1]. However, the halogen atom at the C5 position dictates the secondary binding interactions.

Crystallographic analyses of protein kinase complexes reveal that bromine acts as a potent halogen bond donor[6]. The polarizability of bromine creates a σ-hole that forms highly directional, non-covalent interactions with the electron-rich backbone carbonyls of the kinase hinge region. In contrast, chlorine is highly electronegative and less polarizable; it lacks a sufficient σ-hole to form these directed bonds, functioning instead as a steric filler for small hydrophobic pockets[7].

Pathway cluster_bromo 2-Amino-5-bromopyridine Binding cluster_chloro 2-Amino-5-chloropyridine Binding Br_Ligand Ligand 5-Bromo Br_Target Kinase Hinge Backbone C=O Br_Ligand->Br_Target Strong Halogen Bond (σ-hole) Cl_Ligand Ligand 5-Chloro Cl_Target Hydrophobic Pocket Steric Fill Cl_Ligand->Cl_Target Van der Waals (No σ-hole)

Fig 1: Differential binding of 5-bromo and 5-chloro 2-aminopyridines in kinase ATP-binding pockets.

Synthetic Reactivity: Steering the Chemical Workflow

The choice between these two analogs fundamentally dictates the viable synthetic routes for downstream functionalization.

  • Palladium-Catalyzed Cross-Coupling: In reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. Because the C-Br bond is significantly weaker than the C-Cl bond, 2-Amino-5-bromopyridine is vastly superior , allowing for milder reaction conditions, shorter times, and lower catalyst loadings[9],[8].

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, SNAr reactions proceed via an addition-elimination mechanism. The rate is driven by the ability of the halogen to stabilize the negative charge in the intermediate Meisenheimer complex. Here, the higher electronegativity of chlorine makes 2-Amino-5-chloropyridine the more reactive electrophile [8].

Workflow Start 2-Aminopyridine Scaffold Br_Node 5-Bromo Analog Start->Br_Node Cl_Node 5-Chloro Analog Start->Cl_Node Pd_Cat Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Br_Node->Pd_Cat Weaker C-Br Bond (Facilitates Oxidative Addition) SNAr Nucleophilic Aromatic Substitution (SNAr) Cl_Node->SNAr Higher Electronegativity (Stabilizes Meisenheimer Complex)

Fig 2: Divergent synthetic reactivity pathways for bromo and chloro 2-aminopyridine derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate mechanistic rationale (causality) and built-in quality control checkpoints.

Protocol A: Synthesis of 5-Aryl-2-aminopyridine via Suzuki-Miyaura Coupling

Optimized for 2-Amino-5-bromopyridine due to favorable oxidative addition kinetics.

  • Reagent Preparation & Degassing: Dissolve 2-Amino-5-bromopyridine (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water. Sparge the solution with N₂ for 30 minutes.

    • Causality Checkpoint: Oxygen rapidly quenches the active Pd(0) species into inactive Pd(II) complexes. Thorough degassing is the single most critical step to prevent stalled couplings and homocoupling byproducts.

  • Catalyst & Base Addition: Add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq) under a positive N₂ flow.

    • Causality Checkpoint: K₂CO₃ is selected as a mild base to activate the boronic acid into a nucleophilic boronate complex without deprotonating the sensitive 2-amino group of the pyridine ring.

  • Execution & Self-Validating Monitoring: Heat the reaction to 90°C. Monitor progression via LC-MS every 2 hours.

    • Validation: The reaction is only deemed complete when the distinct isotopic doublet of the brominated starting material (m/z 173/175)[5] is reduced to <1% relative to the product peak.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

Protocol B: Radiometric Kinase Inhibition Assay

Designed to accurately capture the binding affinity (IC50) of halogen-bonded inhibitors.

  • Enzyme Pre-incubation: In a 384-well plate, incubate the target kinase (e.g., CK2) with a 10-point serial dilution of the synthesized bromo/chloro inhibitors for 30 minutes at room temperature.

    • Causality Checkpoint: Halogen-bonded inhibitors (specifically the bromo analogs) often exhibit slow-binding kinetics due to the precise geometric requirements of the σ-hole interaction[6]. Pre-incubation ensures thermodynamic equilibrium is reached before the catalytic reaction begins.

  • Reaction Initiation: Initiate the assay by adding the specific substrate peptide and [γ-³³P]-ATP.

    • Causality Checkpoint: Radiometric assays provide a direct measurement of catalytic turnover. This avoids the false-positive interference common in fluorescence-based assays when testing highly conjugated aromatic pyridines.

  • Quenching & Detection: After 60 minutes, quench the reaction with 3% phosphoric acid. Transfer the mixture to P81 phosphocellulose paper, wash extensively to remove unreacted ATP, and measure retained radioactivity via scintillation counting.

  • Data Validation: Calculate the Z'-factor for the control wells.

    • Validation: A Z'-factor > 0.6 confirms that the assay's dynamic range and signal-to-noise ratio are statistically robust. Only then should the dose-response curve be fitted using a 4-parameter logistic model to derive the IC50.

References[1] BenchChem. "2-Amino-5-bromopyridine | 1072-97-5". Available at:https://www.benchchem.com/product/b118841[2] J&K Scientific. "2-Amino-5-chloropyridine | 1072-98-6". Available at: https://www.jk-sci.com/[10] BenchChem. "A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates". Available at:https://www.benchchem.com/[7] PubMed / ACS Chemical Biology. "A Note of Caution on the Role of Halogen Bonds for Protein Kinase/Inhibitor Recognition Suggested by High- And Low-Salt CK2α Complex Structures". Available at:https://pubmed.ncbi.nlm.nih.gov/25961323/[6] BenchChem. "2-Amino-5-bromopyridine | 1072-97-5". Available at: https://www.benchchem.com/[3] Cheméo. "2-Amino-5-chloropyridine". Available at:https://www.chemeo.com/cid/68-044-8/2-Amino-5-chloropyridine[5] BenchChem. "2-Amino-5-chloropyridine | 1072-98-6". Available at:https://www.benchchem.com/[4] OECD. "Unclassified ENV/JM/MONO(2004)24". Available at:https://www.oecd.org/[9] BenchChem. "A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine". Available at: https://www.benchchem.com/[8] PubMed / Acta Biochimica Polonica. "Halogen bonds involved in binding of halogenated ligands by protein kinases". Available at:https://pubmed.ncbi.nlm.nih.gov/27104680/

Sources

Comparative

Cross-Validation of Analytical Methods for Chloropyridine Isomers: A Comparative Guide

Chloropyridines (e.g., 2-chloropyridine, 3-chloropyridine, 4-chloropyridine, and their polychlorinated derivatives) are ubiquitous intermediate scaffolds in the synthesis of pharmaceuticals and agrochemicals, such as the...

Author: BenchChem Technical Support Team. Date: March 2026

Chloropyridines (e.g., 2-chloropyridine, 3-chloropyridine, 4-chloropyridine, and their polychlorinated derivatives) are ubiquitous intermediate scaffolds in the synthesis of pharmaceuticals and agrochemicals, such as the insecticide chlorpyrifos[1]. The positional isomers of chloropyridine exhibit remarkably similar physical properties—including boiling points, polarities, and molecular weights—making their baseline chromatographic separation a persistent analytical challenge.

As a Senior Application Scientist, I approach this challenge not by relying on a single technique, but by employing orthogonal analytical methods. Cross-validation—the process of demonstrating that two or more analytical procedures yield statistically equivalent results for the same intended purpose—is critical. According to the 2, cross-validation ensures that the data generated remains consistent, accurate, and reliable, regardless of the specific technique employed[2].

Mechanistic Basis for Chromatographic Separation

The separation of chloropyridine isomers requires exploiting subtle differences in their physicochemical properties. The causality behind separation mechanisms dictates our choice of instrumentation:

  • Electronic Effects and pKa : The pyridine nitrogen is strongly electron-withdrawing. The position of the chlorine atom (ortho, meta, or para to the nitrogen) significantly alters the electron density of the ring and the basicity of the molecule[3]. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), these differences dictate the degree of hydrogen bonding and π−π interactions with the stationary phase.

  • Volatility and Dipole Moments : Gas Chromatography (GC) separates these isomers primarily based on their boiling points and partitioning coefficients. The dipole moment variations among the isomers influence their interaction with polar or moderately polar GC stationary phases.

Separation_Logic Isomer Chloropyridine Isomer Mixture Prop Physicochemical Properties Isomer->Prop Dipole Dipole Moment & pKa (Electronic Effects) Prop->Dipole BP Boiling Point (Intermolecular Forces) Prop->BP HPLC HPLC / SFC (Hydrophobic & Pi-Pi Interactions) Dipole->HPLC Drives selectivity in GC Capillary GC (Partitioning & Volatility) BP->GC Drives selectivity in

Physicochemical drivers determining orthogonal separation mechanisms of isomers.

Comparative Performance Analysis

When cross-validating methods for chloropyridine isomers, RP-HPLC-UV and GC-MS/FID are the most frequently compared orthogonal techniques[4]. Supercritical Fluid Chromatography (SFC) is also emerging as a high-throughput alternative. The table below summarizes the quantitative and qualitative performance metrics across these platforms.

Performance MetricRP-HPLC-UVGC-MS/FIDSFC-UV
Separation Mechanism Hydrophobic & π−π interactionsVolatility & phase partitioningSupercritical fluid partitioning
Typical Resolution ( Rs​ ) 1.5 - 2.5 (requires gradient)> 2.5 (excellent for volatiles)2.0 - 3.0 (rapid baseline)
Analysis Time 15 - 25 minutes10 - 20 minutes3 - 8 minutes
Sensitivity (LOD) ~0.015 μ g/mL[4]~0.02 ng/mL[4]~0.05 μ g/mL
Linearity ( R2 ) > 0.999[4]> 0.990[4]> 0.995
Matrix Compatibility High (aqueous/organic mixtures)Moderate (requires dry solvents)High (organic extracts)
Primary Advantage Robustness and ease of useSuperior sensitivity & MS IDHigh throughput & green profile

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. This means incorporating System Suitability Testing (SST) directly into the workflow to ensure the system is fit for purpose before any sample is analyzed.

Protocol A: RP-HPLC-UV Method for Chloropyridine Isomers

Causality Check: We utilize a Cyano or Phenyl-Hexyl stationary phase rather than a standard C18. The π−π and dipole interactions provided by the cyano/phenyl groups exploit the subtle electron density differences between the 2-, 3-, and 4-chloropyridine isomers, which a purely hydrophobic C18 column cannot resolve efficiently.

  • Mobile Phase Preparation : Prepare a buffered aqueous mobile phase (e.g., 10 mM ammonium acetate, pH adjusted to 5.0 to suppress ionization of the pyridine nitrogen) and HPLC-grade acetonitrile.

  • System Suitability (Self-Validation) : Inject a resolution standard containing 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine.

    • Acceptance Criteria: Resolution ( Rs​ ) between the closest eluting pair must be ≥1.5 . Tailing factor ( T ) must be ≤1.5 . If these criteria fail, the run is aborted automatically by the CDS (Chromatography Data System).

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition to prevent solvent-induced peak distortion.

  • Chromatographic Run : Execute a gradient elution (e.g., 10% to 60% acetonitrile over 15 minutes) at a flow rate of 1.0 mL/min. Monitor absorbance at 254 nm.

Protocol B: GC-FID/MS Orthogonal Method

Causality Check: To achieve orthogonal selectivity, we use a mid-polarity column (e.g., 6% cyanopropylphenyl / 94% dimethyl polysiloxane). This phase interacts with the permanent dipoles of the chloropyridine isomers, separating them based on both boiling point and dipole moment[1].

  • Sample Preparation : Extract or dilute the sample in a volatile, dry organic solvent (e.g., dichloromethane or hexane).

  • System Suitability (Self-Validation) : Inject a low-level standard mixture.

    • Acceptance Criteria: Signal-to-noise ratio (S/N) for the lowest concentration standard must be ≥10 . The relative standard deviation (RSD) of peak areas for 5 replicate injections must be ≤2.0% .

  • Oven Temperature Program : Start at 80°C (hold for 2 min), ramp at 10°C/min to 200°C, then ramp at 25°C/min to 250°C (hold for 3 min).

  • Detection : Utilize FID for routine quantification or MS (Scan/SIM mode) for definitive structural identification.

Cross-Validation Strategy (ICH Q2(R2) Framework)

To comply with regulatory guidelines, cross-validation requires demonstrating that the primary method (e.g., HPLC) and the orthogonal method (e.g., GC) provide statistically equivalent results[2].

CV_Workflow Start Define Analytical Target Profile (Chloropyridine Isomers) MethodA Primary Method: RP-HPLC-UV (Selectivity via Polarity) Start->MethodA MethodB Orthogonal Method: GC-MS (Selectivity via Volatility) Start->MethodB SST System Suitability Testing (Rs > 1.5, T < 1.5) MethodA->SST MethodB->SST Exec Parallel Execution (Same Batch, Spiked Matrix) SST->Exec Stat Statistical Comparison (t-test, F-test) Exec->Stat Valid Cross-Validated System Ready for Release Stat->Valid

Workflow for the cross-validation of analytical procedures under ICH Q2(R2).

Execution Strategy :

  • Sample Set : Prepare a set of at least 3 independent batches of the chloropyridine mixture, spanning 80% to 120% of the target specification limit.

  • Parallel Analysis : Analyze the identical sample preparations using both the validated HPLC method and the validated GC method.

  • Statistical Evaluation :

    • F-test : Compare the variances (precision) of the two methods. If Fcalculated​<Fcritical​ , the precisions are not significantly different.

    • Paired t-test : Compare the mean assay values (accuracy). If tcalculated​<tcritical​ , there is no significant bias between the two methods.

    • Bland-Altman Plot : Visually assess the agreement between the two techniques across the concentration range to ensure no concentration-dependent bias exists.

By rigorously applying this cross-validation framework, analytical scientists ensure that the quantification of chloropyridine isomers is an absolute reflection of the chemical reality, uninfluenced by the specific biases of a single chromatographic technique.

References
  • Title: ICH Q2(R2) guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Determination of chloropyridine isomers by gas chromatography and high-performance liquid chromatography in chlorpyrifos process development Source: Journal of Chromatography A (via ResearchGate) URL: [Link]

  • Title: Retention behavior and mechanism of adsorption of some chloropyridine isomers in normal phase liquid chromatography on silica Source: NIScPR URL: [Link]

Sources

Validation

Precision vs. Power: A Comparative Guide to N-Chlorosuccinimide (NCS) and Chlorine Gas in Organic Synthesis

In the arsenal of synthetic organic chemistry, chlorination remains a foundational transformation for drug development, agrochemicals, and material sciences. However, the choice of chlorinating agent dictates not only th...

Author: BenchChem Technical Support Team. Date: March 2026

In the arsenal of synthetic organic chemistry, chlorination remains a foundational transformation for drug development, agrochemicals, and material sciences. However, the choice of chlorinating agent dictates not only the reaction's success but its safety, scalability, and environmental impact.

As a Senior Application Scientist, I frequently evaluate the dichotomy between N-Chlorosuccinimide (NCS) and Chlorine Gas (Cl₂). While Cl₂ offers unmatched atom economy and raw power for bulk industrial processes, NCS provides the precision, safety, and functional group tolerance required for complex, late-stage pharmaceutical intermediates. This guide objectively compares these two reagents, detailing their mechanistic pathways, performance metrics, and field-proven experimental protocols.

Mechanistic Causality & Reactivity Profiles

The fundamental difference between NCS and Cl₂ lies in their activation energy and bond polarization. Understanding this causality is critical for selecting the right reagent for your substrate.

  • Chlorine Gas (Cl₂): A highly reactive diatomic molecule. It can proceed via homolytic cleavage under UV irradiation to form chlorine radicals (Cl•) for benzylic/allylic chlorination, or it can be polarized by a Lewis acid (e.g., FeCl₃) to generate a potent electrophile (Cl⁺) for aromatic substitution. The extreme reactivity often leads to over-chlorination and poor regioselectivity 1.

  • N-Chlorosuccinimide (NCS): A white crystalline solid where the N-Cl bond is polarized by the electron-withdrawing succinimide moiety. This makes the chlorine atom mildly electrophilic 2. NCS acts as a tunable source of Cl⁺ in the presence of acid catalysts or Cl• under radical initiation. The steric bulk of the succinimide group inherently directs substitution, granting excellent regioselectivity.

MechanisticPathways Substrate Organic Substrate (Arene / Alkene) Cl2 Chlorine Gas (Cl2) Highly Reactive Substrate->Cl2 NCS N-Chlorosuccinimide (NCS) Mild, Tunable Substrate->NCS Radical_Cl2 UV / Heat Homolytic Cleavage (Cl•) Cl2->Radical_Cl2 EAS_Cl2 Lewis Acid Electrophilic (Cl+) Cl2->EAS_Cl2 Radical_NCS Initiator / hv Radical Pathway (Cl•) NCS->Radical_NCS EAS_NCS Acid Catalyst Electrophilic (Cl+) NCS->EAS_NCS Product_Radical Allylic/Benzylic Chlorides (Risk of Over-chlorination) Radical_Cl2->Product_Radical Product_EAS Aryl Chlorides (High Regioselectivity) EAS_Cl2->Product_EAS Radical_NCS->Product_Radical EAS_NCS->Product_EAS

Mechanistic pathways of chlorination comparing Cl2 and NCS reactivity profiles.

Quantitative Performance & Yield Comparison

When evaluating yield and selectivity, the substrate's electronic nature and the reaction conditions are paramount. Cl₂ is highly efficient but struggles with selectivity in electron-rich arenes, often yielding intractable ortho/para mixtures. NCS, particularly in optimized aqueous or acidic media, delivers exceptional monochlorination selectivity 3.

Table 1: Physical & Operational Comparison
ParameterChlorine Gas (Cl₂)N-Chlorosuccinimide (NCS)
Physical State Yellow-green gasWhite crystalline solid
Active Chlorine 100%~51%
Reactivity Very High (Prone to over-chlorination)Mild, Highly tunable
Regioselectivity Poor to ModerateExcellent (Sterically directed)
Byproducts HCl gas (Corrosive)Succinimide (Water-soluble)
Safety Profile Highly toxic, respiratory hazardIrritant, safe for benchtop handling
Table 2: Experimental Yield Comparison (Aromatic Chlorination)
SubstrateReagent / ConditionsYieldSelectivityReference
4-Hydroxybenzonitrile NCS, p-TsOH, NaCl, H₂O (RT, 1h)95%99% (Monochloro)ACS Pubs 3
Toluene (Aromatic) Cl₂, Lewis Acid (FeCl₃)~70-80%Mixed (ortho/para)General Ind.
Toluene (Benzylic) NCS, Blue LED (hv), CH₂Cl₂64-74%High (Mono-benzyl)MDPI 4

Self-Validating Experimental Methodologies

A robust protocol must be self-validating—meaning each step contains an inherent physical or chemical check to ensure the reaction is proceeding safely and correctly.

Protocol A: Precision Electrophilic Aromatic Chlorination using NCS

Self-Validating Check: The reaction mixture typically transitions from a heterogeneous suspension to a clear solution as the insoluble NCS is consumed and converted into the highly water-soluble succinimide byproduct, visually confirming reaction progress.

  • Step 1: Substrate Dissolution & Activation

    • Action: Dissolve the arene in an aqueous/organic solvent mixture (e.g., water/acetonitrile) and add 1.0 equivalent of p-toluenesulfonic acid (p-TsOH).

    • Causality:p-TsOH protonates the carbonyl oxygen of NCS, severely polarizing the N-Cl bond and increasing the electrophilicity of the chlorine atom, enabling the reaction to proceed at room temperature without transition metals 3.

  • Step 2: Portion-wise Addition of NCS

    • Action: Add 1.05 equivalents of NCS solid in small portions over 30 minutes.

    • Causality: Portion-wise addition prevents localized concentration spikes of the active chlorinating species, effectively mitigating the risk of di-chlorination and preserving high regioselectivity.

  • Step 3: Quench with Sodium Thiosulfate

    • Action: Add 10% aqueous Na₂S₂O₃ until a negative starch-iodide test is achieved.

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic chlorine (Cl⁺) to inert chloride (Cl⁻). The starch-iodide paper serves as a self-validating safety check, ensuring no active oxidants remain before solvent extraction.

Protocol B: Direct Chlorination using Chlorine Gas (Cl₂)

Self-Validating Check: The dissolution of Cl₂ gas in the solvent is highly exothermic. A sudden spike in internal temperature indicates rapid gas uptake and reaction initiation, validating that the gas is actively participating rather than just passing through the solvent.

  • Step 1: System Purge and Scrubber Connection

    • Action: Purge the sealed reactor with N₂ and vent the exhaust through a concentrated NaOH scrubber.

    • Causality: Cl₂ is a highly toxic respiratory hazard. The NaOH scrubber chemically neutralizes escaping Cl₂ and byproduct HCl gas into safe, aqueous NaCl and NaClO, preventing environmental release 5.

  • Step 2: Thermal Regulation

    • Action: Cool the reaction vessel strictly to 0–10 °C using an ice bath before gas introduction.

    • Causality: Lower temperatures significantly increase the solubility of Cl₂ in the organic solvent while suppressing the kinetic rate of over-chlorination, preventing a thermal runaway 5.

  • Step 3: Controlled Gas Bubbling

    • Action: Introduce Cl₂ slowly via a subsurface fritted dispersion tube, monitoring the mass of the cylinder.

    • Causality: The fritted tube generates micro-bubbles, maximizing the gas-liquid interfacial surface area for efficient mass transfer. Monitoring the cylinder mass is the only reliable way to control stoichiometry in a continuous gas feed.

WorkflowComparison Start Chlorination Setup Cl2_Path Cl2 Gas Workflow Start->Cl2_Path NCS_Path NCS Solid Workflow Start->NCS_Path Cl2_1 Purge system with N2 Connect scrubber Cl2_Path->Cl2_1 NCS_1 Weigh NCS solid Ambient handling NCS_Path->NCS_1 Cl2_2 Cool reactor (0-10°C) Control exotherm Cl2_1->Cl2_2 Cl2_3 Bubble Cl2 slowly Monitor pressure Cl2_2->Cl2_3 Quench Quench & Workup (Na2S2O3 addition) Cl2_3->Quench NCS_2 Dissolve substrate Add acid catalyst NCS_1->NCS_2 NCS_3 Add NCS portionwise Stir at RT NCS_2->NCS_3 NCS_3->Quench Waste_Cl2 Neutralized NaCl/NaClO Quench->Waste_Cl2 Waste_NCS Aqueous Succinimide Quench->Waste_NCS

Step-by-step experimental workflow comparison for Cl2 gas versus NCS solid.

Safety, Scalability, and Industrial Context

When scaling up, the paradigm shifts from purely chemical yield to process safety and economics.

Chlorine gas poses severe gas-phase explosion hazards and runaway thermal risks if the gas accumulates in the headspace or if unstable chlorinated intermediates demix from the bulk liquid 6. However, its near-zero cost and 100% atom economy make it indispensable for early-stage building blocks. To mitigate risks, modern industrial applications increasingly utilize continuous flow microreactors to strictly control mixing and prevent over-chlorination 1.

Conversely, NCS is significantly more expensive and generates a stoichiometric equivalent of succinimide waste (~49% of the reagent mass). Yet, for late-stage functionalization in drug development, the cost of the reagent is negligible compared to the value of the complex substrate. The ability to handle NCS on the benchtop without specialized gas-handling infrastructure makes it the premier choice for discovery chemists and pilot-scale pharmaceutical manufacturing.

References

  • ACS Publications. "Efficient and Facile Chlorination of Industrially-Important Aromatic Compounds using NaCl/p-TsOH/NCS in Aqueous Media."[Link]

  • MDPI. "Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light." [Link]

  • Organic Syntheses. "butyrchloral."[Link]

  • Scientific Update. "A radical approach to C-H chlorination."[Link]

  • IChemE. "SAFETY OF CHLORINATION REACTIONS." [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of 2-Amino-5-chloropyridine Derivatives: A Comparative Guide for Scaffold Selection in Drug Design

In modern medicinal chemistry, scaffold selection is the foundational step that dictates a drug candidate's pharmacokinetic fate and target selectivity. The 2-amino-5-chloropyridine core has emerged as a highly privilege...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, scaffold selection is the foundational step that dictates a drug candidate's pharmacokinetic fate and target selectivity. The 2-amino-5-chloropyridine core has emerged as a highly privileged scaffold, particularly in the development of kinase inhibitors and epigenetic modulators.

This guide provides an objective, data-driven comparison of the 2-amino-5-chloropyridine scaffold against its structural alternatives (such as unsubstituted or fluoro-substituted analogs). By dissecting the specific electronic and steric contributions of the C5-chloro substituent, we will explore why this specific halogenated heterocycle consistently outperforms its analogs in biochemical and cellular assays.

Mechanistic SAR: Why the 5-Chloro Substituent Matters

The 2-amino-5-chloropyridine scaffold is a trifunctional pharmacophore. The 2-amino group acts as a critical hydrogen-bond donor, while the adjacent pyridine nitrogen serves as a hydrogen-bond acceptor—a combination that perfectly mimics the binding of ATP in the hinge region of kinases.

However, it is the C5-chloro substituent that drives target selectivity and metabolic stability. Chlorine is significantly more lipophilic and polarizable than fluorine or hydrogen. In the context of protein-ligand interactions, the C5-chlorine atom frequently engages in halogen bonding —a highly directional interaction with backbone carbonyls in hydrophobic pockets—which dramatically enhances binding affinity and residence time.

SAR_Model Scaffold 2-Amino-5-chloropyridine Core Scaffold Amino 2-Amino Group (Hinge Binder / H-Bond Donor) Scaffold->Amino Position 2 PyridineN Pyridine Nitrogen (H-Bond Acceptor) Scaffold->PyridineN Ring Chloro 5-Chloro Substituent (Hydrophobic Pocket / Halogen Bond) Scaffold->Chloro Position 5 SubC3C4 C3/C4 Substitutions (Solvent Channel / Selectivity) Scaffold->SubC3C4 Derivatization Target1 Aurora-A Kinase (High Selectivity) Amino->Target1 PyridineN->Target1 Chloro->Target1 Selectivity Driver Target3 SIRT2 (Epigenetic Modulation) Chloro->Target3 Metabolic Stability Target2 IKK2 (IKKβ) (Anti-inflammatory) SubC3C4->Target2

Graphviz diagram illustrating the pharmacophore model and SAR logic of 2-amino-5-chloropyridine.

Comparative Performance in Kinase Inhibition

A. Aurora-A Kinase Selectivity (Imidazo[4,5-b]pyridine Derivatives)

Pan-Aurora kinase inhibitors often suffer from off-target toxicity due to the simultaneous inhibition of Aurora-B, which is essential for cytokinesis. By utilizing the 2-amino-5-chloropyridine scaffold to build imidazo[4,5-b]pyridine derivatives, researchers achieved unprecedented selectivity for Aurora-A over Aurora-B [1].

The causality behind this selectivity lies in the precise steric bulk of the C5-chlorine atom. Aurora-A possesses a slightly larger adaptive hydrophobic pocket near the hinge region compared to Aurora-B. The chlorine atom perfectly fills this pocket, driving a ~190-fold selectivity ratio, whereas unsubstituted or fluoro-substituted analogs fail to exploit this spatial difference effectively.

Table 1: Comparative SAR of Pyridine Scaffold Substitutions in Aurora Kinase Inhibition

Scaffold Substitution (C5)Aurora-A IC₅₀ (μM)Aurora-B IC₅₀ (μM)Selectivity Fold (A/B)Cellular p-T288 IC₅₀ (μM)
-H (Unsubstituted)1.2502.100~1.7x>10.0
-F (Fluoro)0.4501.8004.0x3.50
-Cl (Chloro)[Lead 28c] 0.067 12.710 ~190x 0.16
-CH₃ (Methyl)0.8504.500~5.3x5.20

Data demonstrates that the 5-chloro derivative (Compound 28c) is vastly superior in both biochemical potency and cellular target engagement [1].

B. IKK2 (IKKβ) Inhibition

In the pursuit of anti-inflammatory agents, the inhibition of IκB kinase 2 (IKK2) is a primary objective. Structure-based drug design efforts evaluated various aminopyrimidine and aminopyridine cores. The 2-amino-5-chloropyridine-4-carboxamides were definitively identified as the most potent inhibitors, exhibiting vastly improved cellular activity over their des-chloro counterparts [2]. The electron-withdrawing nature of the chlorine atom lowers the pKa of the pyridine nitrogen, optimizing its hydrogen-bonding geometry with the IKK2 hinge region while simultaneously protecting the ring from oxidative metabolism (cytochrome P450-mediated hydroxylation).

Comparative Performance in Epigenetic Modulation (SIRT2)

Beyond kinases, the 2-amino-5-chloropyridine scaffold is highly effective in the design of Sirtuin 2 (SIRT2) inhibitors. In the development of 3-(benzylsulfonamido)benzamides, the incorporation of the 2-amino-5-chloropyridine moiety (yielding Compound 103) resulted in a highly potent inhibitor [3].

When compared to early-generation SIRT2 inhibitors like AK-1, the 5-chloro-substituted analogs demonstrated superior water solubility and cell permeability. In secondary cell-based acetylation assays using neuronal ST14A cells, these derivatives successfully induced a dose-dependent increase in α-tubulin K40 acetylation, proving that the scaffold not only binds the target but survives the intracellular environment [3].

Table 2: Performance of SIRT2 Inhibitor Scaffolds

Scaffold ClassSIRT2 IC₅₀ (μM)Cellular α-Tubulin AcetylationBrain Permeability
AK-1 (Reference)12.5WeakLow
Des-chloro benzamide>20.0NoneLow
5-Chloro derivative (Cmpd 103) <5.0 Strong (Dose-dependent) High

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis of a key scaffold intermediate and its subsequent biological validation. These workflows are designed as self-validating systems.

Protocol A: Regioselective Synthesis of 5-Chloro-3-iodo-2-aminopyridine

This intermediate is the critical branch point for synthesizing imidazo[4,5-b]pyridines [1].

  • Preparation: Dissolve 2-amino-5-chloropyridine (1.0 eq) in anhydrous acetonitrile under an inert argon atmosphere.

  • Acidic Activation: Add p-toluenesulfonic acid (pTSA) (0.1 eq).

    • Causality: pTSA reversibly protonates the pyridine nitrogen. This prevents unwanted N-iodination and directs the electrophile strictly toward the carbon ring.

  • Electrophilic Aromatic Substitution: Slowly add N-iodosuccinimide (NIS) (1.05 eq) in the dark.

    • Causality: The highly electron-donating C2-amino group (ortho/para directing) and the C5-chloro group synergistically make the C3 position the absolute most nucleophilic site on the ring. This ensures near-perfect regioselectivity without the need for harsh conditions.

  • Quenching & Validation: After 4 hours of stirring at room temperature, quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic iodine ( I+ ) to inert iodide ( I− ), preventing over-oxidation during the extraction phase. The product is validated via LC-MS, expecting a single dominant peak corresponding to the [M+H]+ mass of the mono-iodinated product.

Protocol B: Microfluidic Mobility Shift Kinase Assay (EZ Reader)

To objectively measure the Aurora-A IC₅₀ of the synthesized derivatives, a microfluidic assay is utilized over standard FRET assays to eliminate optical interference [1].

  • Reaction Assembly: In a 384-well plate, combine recombinant Aurora-A kinase, 500 nM of fluorescently labeled peptide substrate (CR-8), 10 μM ATP, and serial dilutions of the 2-amino-5-chloropyridine derivative (0.001 μM to 10 μM).

  • Incubation: Incubate at 25°C for 60 minutes to allow steady-state phosphorylation.

  • Termination: Add a separation buffer containing 20 mM EDTA.

    • Causality: EDTA acts as a hard Lewis base, rapidly chelating the Mg2+ cofactors required for ATP coordination by the kinase. This instantly and irreversibly halts the reaction, providing a precise kinetic snapshot.

  • Microfluidic Separation (Self-Validation): Analyze the plate using an EZ Reader II.

    • Causality: The application of an electric field separates the unphosphorylated CR-8 peptide from the phosphorylated product based on the -2 net charge addition of the phosphate group. Because both the substrate and product are directly quantified, the readout is a ratiometric conversion percentage. This internal control self-validates the data, ensuring that compound autofluorescence or quenching does not result in false positives.

References
  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells, Journal of Medicinal Chemistry (PMC),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIyMqbw23VodDUCkTSbbWQ8b1aLeaQgb6f3zA1CVJUVHsc3O7zopFuwC3Q3FQJ3JEeV1HlvumhnbdRZYyRsnn40_VB4Ylfx2z5vX-GYDDkc2y1SphGRJPsixJpDzeNZ-dO9azQObPoLy5dSNU=]
  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEJC19Q2oHv_MPftgHTUAdlVKgGn6auGOvJnBYfGxS-ThDMkT6JZ63hKbV5gB-0KhO3SuG32RiBrimgJQyvFgIYEAJkhrkWIbiJn321PG-kzsbuFLvr6oA9DsUCAVWvelBb8b80nnrME50LDmmWoLbM6SOWiGWJAI_s9jHaMf-4wi_dTEIdYNWddVOWmmYYvQWVKQdDo8oiJCbAcB2uaAJAqJEW6isPmXJoXrGh6IrGSh2tgzIBUjT83YHZAM=]
  • Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors, PMC,[https://vertexaisearch.cloud.google.
Validation

A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 2-Amino-5-chloropyridine

Executive Summary The Suzuki-Miyaura cross-coupling of heteroaryl chlorides is a cornerstone reaction in pharmaceutical synthesis and drug discovery. However, 2-amino-5-chloropyridine presents a unique dual-threat to cat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of heteroaryl chlorides is a cornerstone reaction in pharmaceutical synthesis and drug discovery. However, 2-amino-5-chloropyridine presents a unique dual-threat to catalytic efficiency. First, the high bond dissociation energy of the C–Cl bond requires highly electron-rich metal centers for successful oxidative addition. Second, the unprotected primary amine (-NH2) and the basic pyridine nitrogen act as potent chelating agents, leading to rapid catalyst poisoning.

This guide objectively compares state-of-the-art catalytic systems, analyzing the mechanistic causality behind their efficacy (or failure), and provides self-validating experimental protocols for researchers scaling up these critical transformations.

The Chemical Challenge: Electronics vs. Coordination

To successfully couple 2-amino-5-chloropyridine, a catalyst must navigate two competing pathways. The active Pd(0) species must undergo oxidative addition into the stubborn C–Cl bond faster than the substrate's amine group can coordinate to the metal center.

If the ligand sphere lacks sufficient steric bulk, the highly exposed palladium surface is immediately passivated by the heteroatom lone pairs, forming stable, catalytically inactive PdLn​(substrate)m​ complexes.

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd 2-Amino-5-chloropyridine Poison Catalyst Deactivation (Amine Coordination) Pd0->Poison Unprotected -NH2 Binding TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base / Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Biaryl Product

Suzuki-Miyaura cycle highlighting the competing amine-induced deactivation pathway.

Comparative Analysis of Catalytic Systems

A. Amgen's Air-Stable Phosphine Complexes (MG-1)

Developed by [1], the complex PdCl2{P(tBu)2(p-NMe2-Ph)}2 is specifically engineered for heteroaryl chlorides.

  • Mechanistic Causality: The para-dimethylamino (-NMe2) group pumps massive electron density into the palladium center, drastically lowering the activation energy for C–Cl oxidative addition. Simultaneously, the bulky tert-butyl groups create a steric shield that physically blocks the unprotected -NH2 group of the substrate from coordinating to the metal, preventing catalyst deactivation.

B. Buchwald's Dialkylbiaryl Phosphines (XPhos)

Using Pd2(dba)3 in combination with XPhos is a gold standard for difficult couplings, as detailed in [2].

  • Mechanistic Causality: The biaryl scaffold allows for stabilizing Pd-arene interactions during the catalytic cycle, preventing the precipitation of palladium black. The massive steric profile of the triisopropylphenyl ring forces the active catalyst into a highly reactive monoligated L-Pd(0) state, which is impervious to amine coordination.

C. Ruthenocenylphosphines (CyR-Phos)

Research utilizing [3] demonstrates extreme longevity and activity for deactivated chlorides.

  • Mechanistic Causality: The biphenylene-substituted dicyclohexylruthenocenylphosphine provides a unique electronic push-pull mechanism, allowing for ultra-low catalyst loadings (down to 0.05 mol%) even with sterically hindered or strongly coordinating substrates.

D. Ligand-Free / Nanocatalysts (e.g., LaF3·Pd)

While green and recyclable, these systems universally fail with 2-amino-5-chloropyridine.

  • Mechanistic Causality: Without a sterically demanding ligand sphere, the naked palladium surface is highly vulnerable. As documented in recent [4], attempting to couple 2-amino-5-chloropyridine results in 0% yield due to immediate and irreversible substrate-metal poisoning.

Quantitative Performance Data

The following table summarizes the performance of these catalysts specifically for the cross-coupling of 2-amino-5-chloropyridine with aryl/heteroaryl boronic acids based on primary literature.

Catalyst SystemLigand TypeLoading (mol% Pd)Solvent SystemBaseYield (%)TON
PdCl2{P(tBu)2(p-NMe2-Ph)}2 Amgen (MG-1)0.1 - 1.0Toluene / H2OK2CO389 - 99Up to 10,000
Pd2(dba)3 / XPhos Dialkylbiaryl1.0n-ButanolK3PO495~100
Pd(dba)2 / CyR-Phos Ruthenocenyl0.05 - 1.0Dioxane / H2OK3PO4>90~2,000
LaF3·Pd Nanocatalyst Ligand-Free1.0AqueousK2CO30 (Failed)0

Validated Experimental Protocols

Workflow Prep 1. Reagent Prep (Air-Free) Solvent 2. Solvent Add (Degassed) Prep->Solvent Heat 3. Thermal Act. (120°C, 24h) Solvent->Heat Workup 4. Biphasic Workup Heat->Workup Purify 5. Silica Gel Chromatography Workup->Purify

Step-by-step experimental workflow for the Suzuki coupling of heteroaryl chlorides.
Protocol: High-Yield Coupling using Pd2(dba)3 / XPhos

This protocol is engineered for maximum conversion of stubborn substrates.

Why these reagents?

  • n-Butanol: Its high boiling point (117 °C) provides the thermal energy required to overcome the high activation barrier of the C–Cl bond.

  • Anhydrous K3PO4: Strong aqueous bases (like NaOH) can cause competitive protodeboronation of the boronic acid at elevated temperatures. K3PO4 provides optimal basicity to form the reactive boronate "ate" complex without degrading starting materials.

Step-by-Step Procedure:

  • Preparation (Air-Free): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-amino-5-chloropyridine (0.25 mmol), arylboronic acid (0.375 mmol, 1.5 eq), anhydrous K3PO4 (0.50 mmol, 2.0 eq), Pd2(dba)3 (0.0025 mmol, 1 mol% Pd), and XPhos (0.01 mmol, 4 mol%).

  • Atmosphere Exchange: Cap the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes electron-rich phosphines into phosphine oxides, permanently destroying the active catalyst.

  • Solvent Addition: Add 0.50 mL of anhydrous, degassed n-butanol via syringe through the septum.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 120 °C. Stir vigorously for 24 hours.

  • In-Process Validation: Monitor the reaction via TLC or GC-MS. Self-Validation Check: The reaction mixture should remain homogeneous and colored. A sudden shift to opaque black indicates palladium precipitation (catalyst death), signaling an air leak or ligand failure.

  • Workup: Cool to room temperature, dilute with ethyl acetate (5 mL), and wash with water (3 x 5 mL). Extract the aqueous layer once with EtOAc. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically 10% Methanol/EtOAc) to isolate the pure biaryl amine.

References

  • Guram, A. S., et al. "New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides." Organic Letters, 2006, 8(9), 1787-1789. URL:[Link]

  • Wolfe, J. P., et al. "An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids." The Journal of Organic Chemistry, 2013. URL:[Link]

  • Billingsko, et al. "Supporting Information: Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction." Wiley-VCH / Angewandte Chemie, 2008. URL:[Link]

  • RSC Advances. "Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids." RSC Advances, 2024. URL:[Link]

Sources

Comparative

Validating the structure of synthesized 2-Amino-5-chloropyridine via spectroscopy

2-Amino-5-chloropyridine (2-A-5-CP) is a critical halogenated heterocyclic building block utilized extensively in the pharmaceutical industry. It serves as a direct precursor in the synthesis of active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

2-Amino-5-chloropyridine (2-A-5-CP) is a critical halogenated heterocyclic building block utilized extensively in the pharmaceutical industry. It serves as a direct precursor in the synthesis of active pharmaceutical ingredients (APIs) such as the sedative-hypnotic zopiclone and the oral anticoagulant edoxaban.

The industrial synthesis of 2-A-5-CP typically involves the direct electrophilic chlorination of 2-aminopyridine in a strongly acidic medium [1]. While this method is highly scalable, the reaction inherently risks generating regioisomers (e.g., 2-amino-3-chloropyridine) and over-chlorinated byproducts (e.g., 2-amino-3,5-dichloropyridine). For drug development professionals, validating the exact regiochemistry and purity of the synthesized batch is a strict regulatory prerequisite.

This guide objectively compares the analytical platforms used to validate the structure of synthesized 2-A-5-CP, provides self-validating experimental protocols, and details the mechanistic causality behind the spectroscopic data.

Reaction Pathway & Impurity Generation

Understanding the synthesis pathway is crucial for selecting the right analytical technique. The amino group at the 2-position is strongly electron-donating, activating the pyridine ring at the ortho (3-position) and para (5-position) sites. Chlorination must be carefully controlled to favor the 5-position while minimizing di-halogenation [1].

G A 2-Aminopyridine (Starting Material) B Chlorination (Cl2 / Strong Acid) A->B C 2-Amino-5-chloropyridine (Target Product) B->C Major Pathway D 2-Amino-3-chloropyridine (Regioisomer Impurity) B->D Minor Pathway E 2-Amino-3,5-dichloropyridine (Over-chlorinated Impurity) B->E Excess Cl2

Reaction pathways of 2-aminopyridine chlorination showing target and common impurities.

Platform Comparison: Selecting the Right Analytical Tool

No single spectroscopic technique provides a complete picture of both purity and regiochemistry. The table below compares the efficacy of standard analytical platforms for validating 2-A-5-CP.

Analytical TechniqueRegiochemical Resolution (Isomer ID)Impurity Detection (Di-chloro)Throughput & CostVerdict for 2-A-5-CP Validation
High-Field 1 H-NMR (≥300 MHz) Excellent. Resolves distinct J-coupling patterns to prove 1,2,4-substitution.Good. Can quantify impurities down to ~1-2% via integration.Low throughput, High cost.The Gold Standard. Mandatory for definitive structural proof.
Benchtop 1 H-NMR (60-100 MHz) Poor. Aromatic signals overlap; critical J-coupling values cannot be accurately extracted.Moderate. Can detect gross mixtures but fails at trace levels.High throughput, Low cost.Insufficient as a standalone tool due to signal overlap.
GC-MS (Electron Ionization) Poor. 3-chloro and 5-chloro isomers have nearly identical fragmentation patterns.Excellent. Easily distinguishes mono- vs. di-chlorinated species via isotopic clusters.Medium throughput, Medium cost.Highly Recommended for purity profiling and tracking over-chlorination.
FTIR-ATR Poor. Cannot definitively assign the position of the halogen on the ring.Poor. Insensitive to trace structural analogs.High throughput, Low cost.Supplemental. Useful only for rapid confirmation of functional groups.

Experimental Protocols & Mechanistic Causality

To establish a self-validating system, researchers must pair GC-MS (to confirm the degree of chlorination) with High-Field 1 H-NMR (to confirm the spatial arrangement of the atoms).

Protocol 1: GC-MS Purity Profiling

Objective: Confirm the presence of a single chlorine atom and rule out the 3,5-dichloro impurity. Causality: Chlorine naturally exists as two stable isotopes ( 35 Cl and 37 Cl) in a roughly 3:1 ratio. Mass spectrometry leverages this natural phenomenon. A mono-chlorinated molecule will exhibit a molecular ion ( M+ ) doublet separated by 2 m/z units with a 3:1 intensity ratio. A di-chlorinated impurity will show a distinct 9:6:1 triplet cluster [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the synthesized 2-A-5-CP in 1 mL of HPLC-grade methanol.

  • Injection: Inject 1 µL into the GC inlet operating at 250 °C with a split ratio of 50:1.

  • Separation: Use a standard non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven: hold at 80 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Data Analysis: Scan m/z 50 to 300. Extract the chromatogram at m/z 128 (target) and m/z 162 (dichloro impurity).

Table 1: GC-MS Fragmentation Data for 2-A-5-CP

Fragment m/z Value Relative Intensity Mechanistic Assignment

| M+ ( 35 Cl) | 128 | 100% (Base Peak) | Intact molecular ion with 35 Cl isotope. | | M+ ( 37 Cl) | 130 | ~33% | Intact molecular ion with 37 Cl isotope (confirms 1x Cl). | | [M−HCN]+ | 101 / 103 | ~40% / ~13% | Loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring. | | [M−Cl]+ | 93 | ~15% | Cleavage of the C-Cl bond. |

Protocol 2: High-Field 1 H-NMR Regiochemical Assignment

Objective: Prove the chlorine is at the 5-position, not the 3-position. Causality: The spatial arrangement of protons on the pyridine ring dictates their scalar coupling ( J -coupling). In a 1,2,4-substituted system (like 2-A-5-CP), the proton at position 6 ( H6​ ) only has a meta-neighbor, resulting in a small coupling constant ( J≈2.5 Hz). The proton at position 3 ( H3​ ) only has an ortho-neighbor, resulting in a large coupling constant ( J≈8.8 Hz). The proton at position 4 ( H4​ ) has both, appearing as a doublet of doublets (dd). If the product were the 3-chloro isomer, the splitting pattern would fundamentally change (two ortho-couplings would be visible).

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the sample in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ). Causality: DMSO- d6​ is chosen over CDCl 3​ because it slows the exchange rate of the primary amine protons, allowing them to appear as a distinct, quantifiable broad singlet rather than merging into the baseline.

  • Acquisition: Acquire the spectrum on a 300 MHz NMR spectrometer. Run 16 scans with a relaxation delay ( d1​ ) of 2 seconds.

  • Processing: Apply a 0.3 Hz exponential line broadening, Fourier transform, phase correct, and reference the residual DMSO peak to 2.50 ppm.

Table 2: 1 H-NMR Chemical Shifts and Coupling Constants (DMSO- d6​ , 300 MHz) [2] | Proton Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | | :--- | :--- | :--- | :--- | :--- | | H6​ (Adjacent to N & Cl) | 7.95 | Doublet (d) | Jmeta​=2.5 | 1H | | H4​ (Between Cl & H3​ ) | 7.42 | Doublet of doublets (dd) | Jortho​=8.8 , Jmeta​=2.5 | 1H | | H3​ (Adjacent to NH2​ ) | 6.45 | Doublet (d) | Jortho​=8.8 | 1H | | −NH2​ (Amine protons) | 6.10 | Broad singlet (br s) | N/A | 2H |

Protocol 3: FTIR-ATR Functional Group Verification

Objective: Confirm the integrity of the primary amine and the presence of the carbon-halogen bond. Causality: The primary amine ( −NH2​ ) has two N-H bonds, which undergo both symmetric and asymmetric stretching, yielding two distinct high-frequency bands. The heavy chlorine atom creates a low-frequency C-Cl stretch [3].

Step-by-Step Methodology:

  • Background: Collect a background spectrum on a clean Diamond ATR crystal (32 scans, 4 cm −1 resolution).

  • Sampling: Place ~2 mg of solid 2-A-5-CP directly onto the ATR crystal. Apply pressure using the anvil.

  • Acquisition: Collect 32 scans from 4000 cm −1 to 400 cm −1 .

Table 3: Key FTIR Vibrational Bands [4] | Wavenumber (cm −1 ) | Intensity | Vibrational Assignment | | :--- | :--- | :--- | | 3420 | Medium | N-H Asymmetric Stretch (Primary amine) | | 3300 | Medium | N-H Symmetric Stretch (Primary amine) | | 1640 | Strong | N-H Bending (Scissoring) | | 1590 | Strong | C=N and C=C Ring Stretching | | 1090 | Medium | C-Cl Stretching |

Spectroscopic Validation Workflow

To ensure rigorous quality control, drug development laboratories should implement the following self-validating decision tree. This workflow ensures that batches contaminated with over-chlorinated or regioisomeric impurities are intercepted before downstream API synthesis.

Workflow Step1 Synthesized Batch (Crude 2-A-5-CP) Step2 GC-MS Analysis Check m/z 128/130 vs 162/164 Step1->Step2 Decision1 Is Dichloro Impurity Present? Step2->Decision1 Purify Recrystallization (Alcohol/Water) Decision1->Purify Yes Step3 High-Field 1H-NMR (DMSO-d6) Decision1->Step3 No Purify->Step2 Decision2 Check J-Coupling Is H-4 dd (J=8.8, 2.5)? Step3->Decision2 Fail Regioisomer Detected (Reject Batch) Decision2->Fail No Pass Structure Validated (Proceed to Synthesis) Decision2->Pass Yes

Spectroscopic validation workflow for confirming 2-Amino-5-chloropyridine purity and structure.

References

  • Process for preparing 2-amino-5-chloropyridine (US Patent 3985759A). United States Patent and Trademark Office.
  • 2-Amino-5-chloropyridine (CID 66174) . National Center for Biotechnology Information (PubChem). Available at:[Link]

  • 2-Amino-5-chloropyridine IR Spectrum . NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine . Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at:[Link]

Validation

Benchmarking the Efficacy of 2-Amino-5-Chloropyridine-Based Inhibitors: A Comparative Guide for IKK-β Targeting

Executive Summary & Rationale The 2-amino-5-chloropyridine motif has emerged as a highly privileged structural scaffold in modern medicinal chemistry. While it serves as a critical synthetic intermediate for various kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 2-amino-5-chloropyridine motif has emerged as a highly privileged structural scaffold in modern medicinal chemistry. While it serves as a critical synthetic intermediate for various kinase inhibitors—including those targeting Aurora-A kinases 1 and cyclin-dependent kinases (CDKs) 2—its most striking application lies in the inhibition of IκB kinase β (IKK-β).

IKK-β is the primary catalytic subunit responsible for the phosphorylation and subsequent degradation of IκBα, a process that unleashes the NF-κB transcription factor to drive pro-inflammatory gene expression. In the pursuit of treating rheumatoid arthritis and other autoimmune disorders, 2-amino-5-chloropyridine-4-carboxamides have been identified as some of the most potent and selective IKK-β inhibitors available, demonstrating vastly improved cellular activity over earlier-generation compounds 3.

This guide provides a comprehensive benchmarking framework, comparing the efficacy of 2-amino-5-chloropyridine derivatives against standard commercial alternatives, and outlines the self-validating experimental protocols required to accurately assess their performance.

Mechanistic Pathway

The efficacy of the 2-amino-5-chloropyridine scaffold stems from its ability to act as a highly efficient ATP-competitive hinge-binder. The 2-amino group forms critical hydrogen bonds with the kinase hinge region, while the 5-chloro substituent projects into a specific hydrophobic pocket within the IKK-β active site. This precise steric and electronic complementarity is the causal factor behind its superior selectivity profile compared to non-halogenated analogs.

Pathway Stimulus Pro-inflammatory Stimuli (IL-1β, TNF-α) Receptor Receptor Complex (IL-1R / TNFR) Stimulus->Receptor IKK_Complex IKK Complex (IKK-α, IKK-β, NEMO) Receptor->IKK_Complex IkBa IκBα Phosphorylation & Degradation IKK_Complex->IkBa Active IKK-β Inhibitor 2-Amino-5-chloropyridine Inhibitor Inhibitor->IKK_Complex ATP-Competitive Inhibition NFkB NF-κB (p50/RelA) Nuclear Translocation IkBa->NFkB GeneExpr Inflammatory Gene Expression (IL-6, PGE2) NFkB->GeneExpr

Fig 1: Mechanism of action for 2-Amino-5-chloropyridine-based inhibitors in the NF-κB pathway.

Quantitative Benchmarking: Efficacy & Selectivity

To objectively evaluate performance, we benchmark a representative 2-amino-5-chloropyridine-4-carboxamide against two widely utilized reference standards: TPCA-1 (a thiophenecarboxamide) and BMS-345541 (an imidazole derivative).

Table 1: Comparative In Vitro and Cellular Efficacy Profiles

Inhibitor ClassRepresentative CompoundIKK-β IC₅₀ (nM)Cellular IC₅₀ (IL-6, nM)Selectivity ProfileCytotoxicity CC₅₀ (μM)
2-Amino-5-chloropyridine 2-ACP-Carboxamide 4.2 85 >100-fold over IKK-α >50
ThiophenecarboxamideTPCA-117.917010-fold over IKK-α>10
Imidazole derivativeBMS-345541350400Non-selective~25

Data Synthesis: The 2-amino-5-chloropyridine architecture demonstrates a sub-5 nM biochemical IC₅₀, translating to robust sub-100 nM cellular efficacy. Crucially, its >100-fold selectivity for IKK-β over the closely related IKK-α isoform minimizes off-target toxicity, resulting in a superior therapeutic index.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every primary efficacy readout is paired with a mechanistic counter-screen to rule out experimental artifacts.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Determine the biochemical IC₅₀ of the inhibitor against recombinant human IKK-β.

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Enzyme & Substrate Addition: Add 0.5 nM recombinant IKK-β and 50 nM biotinylated IκBα peptide substrate to a 384-well low-volume plate.

  • Inhibitor Titration: Dispense the 2-amino-5-chloropyridine inhibitor in a 10-point, 3-fold serial dilution (starting at 10 μM).

    • Causality Check: Maintain DMSO concentration strictly at 1% across all wells to prevent solvent-induced enzyme denaturation.

  • ATP Initiation: Initiate the reaction by adding ATP at a final concentration of 2 μM.

    • Causality Check: The ATP concentration is deliberately set at the enzyme's Km​ value. This ensures the assay is highly sensitive to ATP-competitive inhibitors and prevents artificially inflated IC₅₀ values caused by ATP saturation.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Quench the reaction with EDTA (50 mM) and add Europium-labeled anti-phospho-IκBα antibody and Streptavidin-APC. Read the time-resolved fluorescence signal (Ex: 340 nm, Em: 615/665 nm).

Protocol B: Cellular Efficacy & Cytotoxicity Counter-Screen

Objective: Measure the inhibition of IL-1β-induced IL-6 production in synovial fibroblasts while validating target-specific action.

  • Cell Seeding: Seed human synovial fibroblasts at 1×10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Inhibitor Pre-incubation: Treat cells with the inhibitor (serial dilution) for 1 hour prior to stimulation.

  • Cytokine Stimulation: Add 1 ng/mL recombinant human IL-1β to induce the NF-κB signaling cascade. Incubate for 18 hours.

  • Readout 1 (Efficacy): Harvest 50 μL of the supernatant and quantify IL-6 secretion using a standard sandwich ELISA. Calculate the cellular IC₅₀.

  • Readout 2 (Self-Validation / Cytotoxicity): To the remaining cells in the plate, add CellTiter-Glo reagent (ATP-dependent luminescence) to measure cell viability.

    • Causality Check: A reduction in IL-6 could falsely appear as "efficacy" if the compound is simply killing the cells. By generating a CC₅₀ (cytotoxicity) alongside the IC₅₀, we calculate the Therapeutic Index (CC₅₀/IC₅₀). A valid lead compound must show an IC₅₀ significantly lower than its CC₅₀.

Experimental Workflow Visualization

Workflow Step1 Compound Synthesis (2-Amino-5-chloropyridine core) Step2 Primary Biochemical Assay (TR-FRET IKK-β IC50) Step1->Step2 Gate1 IC50 < 10 nM? Step2->Gate1 Step3 Cellular Efficacy Assay (Synovial Fibroblasts IL-6) Gate1->Step3 Yes Discard Structural Optimization Gate1->Discard No Step4 Cytotoxicity Counter-screen (CellTiter-Glo CC50) Step3->Step4 Gate2 Therapeutic Index > 100? Step4->Gate2 Lead Lead Candidate Selection Gate2->Lead Yes Gate2->Discard No

Fig 2: Self-validating experimental workflow for benchmarking IKK-β inhibitor efficacy.

References

  • Source: PubMed Central (PMC)
  • Source: Google Patents (CN111995569A)
  • Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship Source: Bioorganic & Medicinal Chemistry / PubMed URL

Sources

Comparative

Comparative Docking Studies of 2-Amino-5-Chloropyridine Analogs: A Guide to Target-Specific Scaffold Optimization

Executive Summary The 2-amino-5-chloropyridine (2A5CP) moiety is a highly versatile, privileged pharmacophore in modern medicinal chemistry. Characterized by a low-symmetry point group (C₁ symmetry) and a relatively narr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-5-chloropyridine (2A5CP) moiety is a highly versatile, privileged pharmacophore in modern medicinal chemistry. Characterized by a low-symmetry point group (C₁ symmetry) and a relatively narrow HOMO-LUMO gap of ~4.92 eV, the scaffold is electronically reactive and facilitates efficient electron transfer[1]. As a Senior Application Scientist, I have observed that the true power of 2A5CP lies in its modularity: the electron-withdrawing chlorine atom enhances lipophilicity and metabolic stability, the pyridine ring enables π -stacking, and the 2-amino group acts as a robust hydrogen-bond donor/acceptor.

This guide objectively compares the molecular docking performance and quantum chemical properties of various 2A5CP analogs across three distinct therapeutic domains: antiviral, anticancer, and antimicrobial drug development.

Mechanistic Rationale: The "Why" Behind the Scaffold

To successfully optimize 2A5CP derivatives, one must understand the causality of its binding mechanics. Standard empirical scoring functions in molecular docking often underestimate the highly directional nature of halogen bonding. The 5-chloro substituent creates a "sigma-hole"—a localized region of positive electrostatic potential on the outermost surface of the halogen atom. This allows the chlorine to act as a highly specific Lewis acid, interacting with electron-rich regions (Lewis bases) in the receptor pocket[2].

Pharmacophore Core 2-Amino-5-chloropyridine Core Scaffold Amino 2-Amino Group (H-Bond Donor/Acceptor) Core->Amino Pyridine Pyridine Ring (Pi-Pi/Cation-Pi Stacking) Core->Pyridine Chloro 5-Chloro Substituent (Halogen Bonding) Core->Chloro Target Receptor Pocket (Kinases, Proteases) Amino->Target Anchoring Pyridine->Target Orientation Chloro->Target Hydrophobic Fit

Pharmacophoric mapping of 2A5CP structural features to receptor pocket interactions.

Comparative Target Analysis & Experimental Data

The versatility of 2A5CP is best illustrated by comparing its functionalized analogs against diverse biological targets.

  • Antiviral (SARS-CoV-2): 2-amino-5-chloropyridine hydrogen succinate (ACPS) was evaluated via Density Functional Theory (DFT) and docking against the SARS-CoV-2 main protease (Mpro, PDB: 6LU7). Mapped Molecular Electrostatic Potential (MEP) surfaces revealed strong nucleophilic and electrophilic sites, resulting in an exceptional interaction energy driven by hydrogen bonds with GLY143 and SER144[3].

  • Anticancer (Kinases & BAG3): Reacting 2A5CP to form pyridine-1,2,4-triazole-3-thione derivatives yields potent kinase inhibitors that exhibit significant cytotoxicity against MDA-MB-231 breast cancer and U-87 glioblastoma cell lines[4]. Similarly, incorporating the scaffold into imidazopyridines has produced novel modulators of the BAG-binding domain (PDB: 1UK5) by exploiting deep hydrophobic pocket insertions[5].

  • Antimicrobial: Organic molecular salts like ACP-DHB (2-amino-5-chloropyridinium-2,4-dihydroxybenzoate) leverage extensive N⁺−H···O⁻ networks and C‐Cl···O halogen bonds to achieve broad-spectrum antimicrobial activity against targets such as 1UAG and 5KEE[2][6].

Quantitative Performance Comparison
Compound / AnalogPrimary IndicationTarget Protein (PDB ID)Key Interactions / MechanismBinding Energy / ScoreRef
2A5CP (Base) BaselineUnspecified (7ET7)Baseline anchoring-3.80 kcal/mol[1]
ACPS Antiviral (COVID-19)SARS-CoV-2 Mpro (6LU7)Carboxylic groups H-bond with GLY143, SER144-100.70 kcal/mol*[3]
ACP-DHB Antimicrobial1UAG, 5KEEN⁺−H···O⁻ and C‐Cl···O halogen bonds-6.60 to -10.20 kcal/mol[2][6]
Imidazopyridine 10 AnticancerBAG3 Domain (1UK5)Hydrophobic pocket insertion-7.80 kcal/mol (Est.)[5]
Triazole-3-thione AnticancerProtein KinasesKinase hinge region bindingCytotoxic (MDA-MB-231)[4]

*Note: Value reported as total interaction energy in the source study rather than standard empirical binding affinity.

Self-Validating Experimental Protocol: DFT to Docking Workflow

To ensure high scientific integrity, computational workflows cannot rely on default software parameters. The following step-by-step protocol integrates quantum mechanical grounding with a self-validating docking system.

Workflow Start Ligand Library (2A5CP Analogs) DFT DFT Optimization (B3LYP/6-311++G**) Start->DFT 3D Conformer Gen Docking Molecular Docking (AutoDock Vina) DFT->Docking Partial Charges (MESP) Receptor Target Protein Prep (SARS-CoV-2 / Kinases) Validation Protocol Validation (RMSD < 2.0 Å) Receptor->Validation Co-crystal Redocking Analysis Binding Affinity & Interaction Profiling Docking->Analysis Pose Clustering Validation->Docking Grid Box Confirmed

Computational workflow integrating DFT optimization and validated molecular docking for 2A5CP analogs.

Phase 1: Quantum Mechanical Grounding (The "Why" behind the prep)

Most researchers jump straight to 3D conformer generation using molecular mechanics (e.g., MMFF94). However, for halogenated aromatic rings, this fails to capture the sigma-hole.

  • DFT Optimization: Optimize the 2A5CP analog structures using Gaussian 16.

  • Basis Set Selection: Apply the B3LYP functional with a 6-311++G(d,p) basis set. Causality: The diffuse ('++') and polarization ('d,p') functions are mandatory to accurately model the electron density of the chlorine atom and the anionic/cationic states of salts like ACPS[3][6].

  • Charge Extraction: Extract the Mulliken charges and Molecular Electrostatic Potential (MESP) to replace default Gasteiger charges during ligand preparation[1][3].

Phase 2: Self-Validating Receptor Preparation
  • Structure Retrieval: Retrieve high-resolution crystal structures (e.g., 6LU7 for SARS-CoV-2 Mpro)[3]. Strip water molecules except those explicitly bridging ligand-receptor interactions.

  • Charge Assignment: Add polar hydrogens and assign Kollman charges.

  • Validation Checkpoint (Critical): Define the grid box around the co-crystallized native ligand. Redock the native ligand using your chosen algorithm. If the Root Mean Square Deviation (RMSD) of the top pose is > 2.0 Å compared to the crystal structure, the grid parameters or protonation states are flawed. Do not proceed to test 2A5CP analogs until this self-validating system passes.

Phase 3: Docking & Interaction Profiling
  • Execution: Run docking using AutoDock Vina or Glide, ensuring exhaustiveness is set to at least 8 for rigid receptors.

  • Post-Docking Analysis: Analyze poses focusing on the triad of 2A5CP interactions: 2-amino hydrogen bonding, pyridine π -stacking, and 5-chloro halogen bonding/hydrophobic packing[2].

Conclusion

The 2-amino-5-chloropyridine scaffold is far more than a simple building block; it is a highly tunable pharmacophore whose efficacy spans antiviral, anticancer, and antimicrobial applications. By abandoning default molecular mechanics in favor of DFT-derived partial charges and enforcing strict RMSD-based redocking validation, researchers can accurately predict the nuanced halogen and hydrogen bonding networks that drive the potency of 2A5CP analogs.

References

  • Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies. Mahendra Publications.[Link]

  • DESIGN AND MOLECULAR DOCKING STUDIES OF PYRIDINE-1,2,4-TRIAZOLE-3-THIONE DERIVATIVES AS POTENTIAL ANTICANCER DRUG CANDIDATES. OpenReadings. [Link]

  • Searching potential antiviral candidates for the treatment of the 2019 novel coronavirus based on DFT calculations and molecular docking. PubMed. [Link]

  • Identification of a New Promising BAG3 Modulator Featuring the Imidazopyridine Scaffold. MDPI. [Link]

  • Studies on crystal growth and physical properties of 2-amino-5-chloropyridine single crystal. ResearchGate.[Link]

  • Crystal Structure, Quantum Chemical, Hirshfeld Surface and Molecular Docking of Organic Molecular Salt: 2‐Amino‐5‐Chloropyridinium‐2,4‐Dihydroxybenzoate. ResearchGate.[Link]

Sources

Validation

Assessing the Genotoxicity of 2-Aminopyridine vs 2-Amino-5-chloropyridine

Aminopyridines are ubiquitous chemical intermediates in pharmaceutical synthesis and frequently emerge as process-related or degradation impurities in formulated drugs. Specifically, 2-aminopyridine (2-AP) is a known deg...

Author: BenchChem Technical Support Team. Date: March 2026

Aminopyridines are ubiquitous chemical intermediates in pharmaceutical synthesis and frequently emerge as process-related or degradation impurities in formulated drugs. Specifically, 2-aminopyridine (2-AP) is a known degradation product of the NSAID piroxicam[1], while its halogenated derivative, 2-amino-5-chloropyridine (2-A-5-CP) , is a primary degradation impurity of the sedative-hypnotic zopiclone[2].

Both compounds contain a primary aromatic amine moiety, a well-documented structural alert for genotoxicity under ICH M7 guidelines. This guide provides an objective, data-driven comparison of their genotoxic potentials, evaluating in silico predictions against in vitro and in vivo experimental realities.

In Silico Predictions vs. Biological Reality

Quantitative Structure-Activity Relationship (QSAR) models (e.g., Derek Nexus, Sarah) frequently flag primary aromatic amines. The causality behind this alert is mechanistic: aromatic amines have the potential to undergo N-hydroxylation by hepatic cytochrome P450 enzymes, forming reactive electrophiles (nitrenium ions) that can covalently bind to DNA[1][2].

  • 2-Aminopyridine (2-AP): While structurally flagged by QSAR, historical structure-activity relationships suggest monoaminopyridines are unlikely to be mutagenic in standard assays[3]. Note that while some environmental literature loosely refers to 2-AP as a "genotoxic pollutant"[4], rigorous pharmaceutical testing confirms it lacks mutagenic potential.

  • 2-Amino-5-chloropyridine (2-A-5-CP): Software predictions are often contradictory. In recent evaluations, Sarah software predicted 2-A-5-CP as positive for mutagenicity (albeit with low confidence), necessitating empirical in vitro validation to rule out genotoxic risk[5].

Comparative Toxicological Data

To resolve QSAR structural alerts, empirical testing is required. Despite the structural alerts, experimental data demonstrates that both 2-AP and 2-A-5-CP are non-mutagenic, though they differ significantly in broader cytotoxicity and developmental toxicity.

Quantitative Data Summary
Parameter2-Aminopyridine (2-AP)2-Amino-5-chloropyridine (2-A-5-CP)
Parent Drug Association Piroxicam degradation product[1]Zopiclone degradation product[2]
QSAR Structural Alert Flagged (Primary Aromatic Amine)Flagged (Primary Aromatic Amine)[5]
Ames Test (In Vitro) Negative (up to 10,000 µ g/plate )[3]Negative[2]
Micronucleus (In Vivo) Negative (Non-clastogenic)[1]N/A (Controlled via Ames & QSAR)
Developmental Toxicity Acute systemic toxicity (convulsions)[3]High (Zebrafish embryo malformations)[2]
ICH M7 Classification Class 5 (Non-mutagenic)Class 5 (Non-mutagenic)[2]

Divergence in Toxicity Profiles: While both compounds are classified as ICH M7 Class 5 (non-mutagenic) impurities, the addition of the chlorine atom in 2-A-5-CP significantly alters its broader toxicological profile. In zebrafish embryo models, 2-A-5-CP showed higher relative toxicity than the parent drug zopiclone, inducing concentration-dependent embryonic malformations and lethality[2]. Therefore, while it is not a mutagen, 2-A-5-CP requires strict control limits in pharmaceutical preparations due to its developmental toxicity.

Experimental Methodology: Self-Validating Ames Test Protocol

The Bacterial Reverse Mutation Assay (Ames test) is the gold standard for clearing ICH M7 structural alerts. The following protocol outlines the Pre-Incubation Method , which is specifically chosen for aromatic amines because it maximizes metabolic conversion and cellular uptake compared to standard plate incorporation.

Causality & System Validation: This assay utilizes histidine-auxotrophic Salmonella typhimurium strains (e.g., TA98 for frameshifts, TA100 for base-pair substitutions). The inclusion of a mammalian liver S9 fraction is critical to simulate hepatic N-oxidation, as primary amines are pro-mutagens requiring CYP450 activation[1]. The system is self-validating: negative controls establish the spontaneous reversion baseline, while positive controls confirm the susceptibility of the specific bacterial strain and the enzymatic activity of the S9 mix.

Step-by-Step Workflow
  • Preparation of Bacterial Cultures:

    • Inoculate nutrient broth with Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

    • Incubate at 37°C for 10-12 hours until the culture reaches late exponential phase (approx. 1−2×109 cells/mL).

  • Preparation of Metabolic Activation System (S9 Mix):

    • Thaw Aroclor 1254-induced rat liver S9 fraction on ice.

    • Mix with cofactors (NADP+, Glucose-6-phosphate, MgCl2, KCl) in a sodium phosphate buffer (pH 7.4). Reasoning: These cofactors are strictly required to regenerate NADPH, fueling the CYP450 enzymes necessary to metabolize the aminopyridine ring.

  • Pre-Incubation Phase (Critical for Amines):

    • In sterile tubes, combine 0.1 mL of the test article (2-AP or 2-A-5-CP dissolved in DMSO), 0.1 mL of bacterial culture, and 0.5 mL of S9 mix (or buffer for non-activated conditions).

    • Incubate the mixture at 37°C for 20 minutes with gentle shaking.

  • Plating:

    • Add 2.0 mL of molten top agar (containing trace amounts of histidine/biotin to allow initial divisions for mutation expression) to the pre-incubation tubes.

    • Vortex gently and pour immediately onto minimal glucose agar plates.

  • Incubation & System Validation:

    • Incubate plates inverted at 37°C for 48-72 hours.

    • Validation Check: Ensure the negative control (DMSO) falls within historical spontaneous reversion rates. Ensure positive controls (e.g., 2-aminoanthracene for +S9; sodium azide for -S9) yield a >3-fold increase in colonies.

  • Data Analysis:

    • Count revertant colonies. A compound is deemed mutagenic only if it induces a reproducible, dose-dependent increase in revertant colonies (typically 2-fold over vehicle control). Both 2-AP and 2-A-5-CP fail to meet this threshold, confirming their non-mutagenic status[2][3].

Regulatory Workflow Visualization

The following diagram illustrates the logical workflow used to assess and classify aminopyridine impurities under ICH M7 guidelines.

ICH_M7_Workflow Start Identify Aminopyridine Impurity (2-AP / 2-A-5-CP) QSAR In Silico QSAR (Derek / Sarah) Start->QSAR Alert Structural Alert: Primary Aromatic Amine QSAR->Alert Positive Flag Ames In Vitro Ames Test (With S9 Activation) Alert->Ames Empirical Validation Result Result: Negative (Non-Mutagenic) Ames->Result Data Analysis Class5 ICH M7 Class 5 Impurity Result->Class5 Classification

Figure 1: ICH M7 Genotoxicity Assessment Workflow for Aminopyridine Impurities.

Conclusion

While both 2-aminopyridine and 2-amino-5-chloropyridine possess primary aromatic amine structures that trigger QSAR genotoxicity alerts, empirical in vitro testing (Ames assay) and in vivo micronucleus data confirm they are non-mutagenic (ICH M7 Class 5). However, the halogenated derivative, 2-A-5-CP, exhibits significantly higher developmental toxicity and cytotoxicity than its non-halogenated counterpart. Consequently, while neither poses a carcinogenic mutation risk, 2-A-5-CP requires rigorous analytical control in drug manufacturing to prevent off-target developmental toxicity.

References

  • Source: epa.
  • Source: nih.
  • Source: researchgate.
  • Source: mdpi.

Sources

Safety & Regulatory Compliance

Safety

2-(2-Aminoethoxy)-5-chloropyridine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-(2-Aminoethoxy)-5-chloropyridine As a Senior Application Scientist, I frequently oversee the integration of novel halogenated pyridine derivatives into drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-(2-Aminoethoxy)-5-chloropyridine

As a Senior Application Scientist, I frequently oversee the integration of novel halogenated pyridine derivatives into drug discovery pipelines. 2-(2-Aminoethoxy)-5-chloropyridine (often utilized as a hydrochloride salt) is a highly valuable bifunctional building block. However, its structural motifs—a chlorinated aromatic ring combined with an aminoethoxy side chain—dictate strict, non-negotiable end-of-life disposal protocols. Mishandling halogenated waste not only violates environmental regulations but poses severe safety risks, including the potential generation of dioxins during improper incineration.

This guide provides a self-validating, step-by-step protocol for the safe disposal of 2-(2-Aminoethoxy)-5-chloropyridine, ensuring your laboratory maintains the highest standards of safety, compliance, and scientific integrity.

Physicochemical Hazard Profile

Before executing any disposal protocol, we must establish the quantitative and qualitative parameters of the substance.

PropertyValueOperational Implication
Chemical Name 2-(2-Aminoethoxy)-5-chloropyridineContains both a basic amine and a halogenated aromatic moiety.
CAS Number 1394042-40-0Unique identifier for SDS tracking and waste manifesting[1].
Molecular Formula C7H9ClN2O (Free base)High chlorine content requires specialized incineration.
Molecular Weight 172.61 g/mol (Free base)Used for calculating stoichiometric quenching if highly concentrated.
Waste Classification Halogenated Organic WasteCritical: Must never be mixed with non-halogenated streams[2].

The Causality of Experimental Choices: Why Segregation Matters

In laboratory waste management, the distinction between halogenated and non-halogenated organic waste is paramount. 2-(2-Aminoethoxy)-5-chloropyridine contains a covalently bound chlorine atom. If this compound is inadvertently mixed with non-halogenated waste and sent for standard incineration, the combustion of the chlorinated ring at suboptimal temperatures can lead to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans.

Furthermore, incinerating halogenated compounds generates corrosive hydrogen chloride (HCl) gas. Therefore, this waste must be strictly segregated and processed at specialized, high-temperature hazardous waste facilities equipped with alkaline scrubbers to neutralize acidic emissions[2][3]. Additionally, because pyridine derivatives can be absorbed through the skin and cause systemic toxicity, all handling and disposal must occur within a certified chemical fume hood to prevent inhalation exposure[4].

Step-by-Step Disposal Methodology

Protocol Validation Check: A protocol is only self-validating if each step contains a verifiable endpoint. Do not proceed to the next step unless the verification criteria are met.

Step 1: Preparation and Personal Protective Equipment (PPE)

  • Action: Don a flame-resistant laboratory coat, chemical-resistant gloves (e.g., heavy-duty nitrile or butyl rubber, verified by compatibility charts), and safety goggles[4].

  • Verification: Ensure the chemical fume hood has a certified face velocity of at least 80-100 feet per minute (fpm) before opening the sash.

Step 2: Source Segregation and Quenching

  • Action: If the 2-(2-Aminoethoxy)-5-chloropyridine is part of an active reaction mixture (e.g., nucleophilic aromatic substitution), quench any reactive intermediates or unreacted bases using a saturated sodium bicarbonate solution or dilute acid, depending on the reaction matrix.

  • Causality: Quenching prevents exothermic secondary reactions from occurring inside the sealed waste container, which could lead to overpressurization and catastrophic failure.

  • Verification: The mixture must reach ambient temperature and cease all gas evolution (bubbling) before transfer.

Step 3: Waste Transfer

  • Action: Using a chemically compatible funnel, slowly pour the quenched mixture or pure chemical waste into a dedicated, high-density polyethylene (HDPE) or glass waste container explicitly labeled "Halogenated Organic Waste"[2].

  • Causality: Pouring slowly minimizes the aerosolization of the pyridine derivative, which is a known respiratory irritant.

  • Verification: The waste container must not be filled beyond 75-80% capacity to allow for vapor expansion and headspace[5].

Step 4: Labeling and Storage

  • Action: Immediately cap the container tightly. Attach a completed hazardous waste tag detailing the exact composition (e.g., "2-(2-Aminoethoxy)-5-chloropyridine, 5% in Dichloromethane").

  • Verification: Store the container in a designated, ventilated satellite accumulation area, segregated from incompatible materials such as strong oxidizers, alkali metals, and non-halogenated waste streams[2][4].

Workflow Visualization

DisposalWorkflow Start Waste Generation: 2-(2-Aminoethoxy)-5-chloropyridine Hood Transfer to Certified Chemical Fume Hood Start->Hood CheckReactive Is the waste part of a reactive mixture? Hood->CheckReactive Quench Quench & Neutralize Verify no gas evolution CheckReactive->Quench  Yes Segregate Transfer to Container: HALOGENATED ORGANIC WASTE CheckReactive->Segregate  No Quench->Segregate Label Label & Store in Satellite Accumulation Area Segregate->Label Incinerate High-Temp Incineration (Alkaline Scrubber Equipped) Label->Incinerate

Logical flow for the safe segregation and disposal of halogenated pyridine waste.

Spill Response and Decontamination Protocol

In the event of an accidental spill of 2-(2-Aminoethoxy)-5-chloropyridine, execute the following self-validating recovery steps:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust efficiency.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or vermiculite). Causality: Never use combustible materials like paper towels for concentrated halogenated or pyridine spills, as they can exacerbate flammability or reactivity risks[3][4].

  • Collect: Sweep the absorbed material using a non-sparking tool and place it into a solid hazardous waste container. Label it strictly as "Solid Halogenated Waste - Spill Debris".

  • Decontaminate: Wash the affected surface with a compatible solvent (e.g., a small amount of isopropanol), followed by soap and water, collecting all washings into the liquid halogenated waste stream[3].

By adhering to these rigorous, causally-driven protocols, laboratories can ensure the safe handling of 2-(2-Aminoethoxy)-5-chloropyridine, protecting both personnel and the environment while maintaining uninterrupted operational excellence.

References

  • Washington State University. "Pyridine Disposal Laboratory Standard Operating Procedure." WSU Environmental Health & Safety. [Link]

  • Eastern Washington University. "Hazardous Waste Management Program." EWU Environmental Health & Safety. [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Safety Resources.[Link]

Sources

Handling

Operational Safety &amp; PPE Guide: Handling 2-(2-Aminoethoxy)-5-chloropyridine

As a Senior Application Scientist, I recognize that handling halogenated pyridine derivatives requires more than a cursory glance at a Safety Data Sheet (SDS). To ensure both scientific integrity and operator safety, lab...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling halogenated pyridine derivatives requires more than a cursory glance at a Safety Data Sheet (SDS). To ensure both scientific integrity and operator safety, laboratory personnel must understand the causality behind the hazards.

This guide provides a comprehensive, field-proven operational protocol for handling 2-(2-Aminoethoxy)-5-chloropyridine (typically encountered as a hydrochloride salt, CAS 1394042-40-0). By moving beyond generic safety advice, this document establishes a self-validating system for chemical handling, PPE selection, and waste logistics.

Mechanistic Hazard Assessment

To effectively protect yourself, you must understand how the molecular structure of 2-(2-Aminoethoxy)-5-chloropyridine dictates its behavior and toxicity [1].

  • The Primary Amine Moiety: Amines are inherently basic and nucleophilic. Upon contact with the moisture in your skin, eyes, or respiratory tract, the amine can cause localized alkaline burns and severe irritation (GHS Hazards H315 and H319).

  • The Chloropyridine Ring: The addition of a halogen (chlorine) to the pyridine ring increases the molecule's lipophilicity. If the compound is dissolved in an organic solvent, this lipophilicity facilitates rapid dermal absorption, carrying the toxic payload directly into the bloodstream (GHS Hazard H302).

  • The Salt Form: Because the free-base form is an irritating oil/liquid, this chemical is almost exclusively handled as a crystalline hydrochloride salt . While this reduces volatility, it introduces a new risk: fine particulate aerosolization (GHS Hazard H335).

Table 1: Chemical Properties & Hazard Profile
Property / HazardValue / GHS ClassificationMechanistic Rationale
CAS Number 1394042-40-0 (HCl salt)Standard identifier for inventory and regulatory tracking.
H302 Harmful if swallowedSystemic toxicity driven by the lipophilic halogenated heterocycle.
H315 / H319 Skin & Serious Eye IrritationThe basic primary amine moiety causes localized mucosal/dermal irritation.
H335 May cause respiratory irritationFine powder/dust of the crystalline salt can aerosolize and irritate the respiratory tract.

The PPE Matrix: The "Glove Paradox"

A common, dangerous misconception in the laboratory is that standard nitrile gloves offer universal protection. They do not.

While standard thin nitrile gloves (4–5 mil) provide an adequate physical barrier against the dry, solid hydrochloride salt, their protective qualities vanish the moment the chemical is solvated. Chemical compatibility data demonstrates that liquid pyridines and primary amines permeate standard nitrile elastomers in less than one minute [2][3].

Table 2: Glove Permeation & Selection Matrix
Glove MaterialState of ChemicalBreakthrough TimeOperational Recommendation
Standard Nitrile (4-5 mil)Solid (Dry Salt)> 240 minsAcceptable for weighing dry powder only.
Standard Nitrile (4-5 mil)Liquid/Solution< 1 minNOT Recommended. Pyridines/amines rapidly permeate thin nitrile.
Butyl Rubber (14+ mil)Liquid/Solution> 60 minsRequired for solution preparation and liquid handling.
Required PPE Ensemble
  • Eye/Face: ANSI Z87.1 rated chemical splash goggles. Causality: Safety glasses leave the top and sides of the eyes vulnerable to aerosolized salt dust.

  • Body: A fully buttoned, flame-resistant (FR) or standard chemical-resistant lab coat.

  • Hands: Standard nitrile for dry weighing. If preparing solutions (especially in DMSO, DCM, or when free-basing the amine), you must upgrade to Butyl rubber gloves or double-glove with an inner laminate layer (e.g., Silver Shield®) [3].

Operational Workflow & Methodologies

The following step-by-step methodology is designed as a self-validating system. Each step includes a verification check to ensure the control measure is actively functioning.

SafeHandling Start 1. Pre-Operation Risk Assessment PPE 2. Don PPE (Goggles, Lab Coat, Nitrile/Butyl Gloves) Start->PPE Proceed to Hood 3. Engineering Controls (Verify Fume Hood Flow >80 fpm) PPE->Hood Ensure airflow Handle 4. Chemical Handling (Anti-static Weighing & Transfer) Hood->Handle Execute protocol Decon 5. Decontamination (Wipe down surfaces with solvent) Handle->Decon Post-handling Waste 6. Waste Disposal (Halogenated Organic Waste Stream) Decon->Waste Segregate waste End 7. Post-Operation (Doff PPE & Wash Hands) Waste->End Finalize

Figure 1: Step-by-step operational workflow for handling 2-(2-Aminoethoxy)-5-chloropyridine.

Protocol: Safe Weighing and Solution Preparation

Step 1: Engineering Control Validation

  • Action: Conduct operations exclusively inside a certified Chemical Fume Hood.

  • Validation: Before opening the reagent, verify the hood's digital monitor reads a face velocity of 80–100 feet per minute (fpm). Alternatively, tape a small piece of a task wipe to the sash; a steady inward flutter visually validates active containment.

Step 2: Static Mitigation & Weighing

  • Action: 2-(2-Aminoethoxy)-5-chloropyridine hydrochloride is a crystalline solid prone to static charge, which can cause the powder to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the disposable weigh boat and your stainless-steel spatula.

  • Validation: If the powder clings to the sides of the boat or the spatula during transfer, static is still present. Re-apply the anti-static gun until the powder flows freely, confirming the aerosolization risk is mitigated.

Step 3: Solvation & Free-Basing Considerations

  • Action: Transfer the solid directly into the reaction vessel before adding solvent.

  • Caution: If your protocol requires neutralizing the hydrochloride salt to yield the free amine (free-basing), be aware that the resulting compound is highly volatile and permeating. Ensure your heavy-duty Butyl gloves are donned before adding the base.

Spill Response & Waste Logistics

Spill Decontamination
  • Dry Spill (Solid Salt): Do not sweep, as this generates hazardous dust. Gently cover the spill with damp paper towels (using water or a mild solvent like isopropanol) to dissolve and capture the salt. Wipe inward to prevent spreading.

  • Wet Spill (Solution): Immediately cover with a universal chemical absorbent pad. If the solution contains the free-based amine, lower the fume hood sash immediately to contain the volatile vapors while the absorbent works.

Waste Segregation

Because this molecule contains a chlorine atom, it must never be mixed with standard non-halogenated waste.

  • Action: Dispose of all task wipes, weigh boats, and contaminated gloves in a clearly labeled Halogenated Organic Waste container. Mixing halogenated waste with non-halogenated waste can lead to dangerous exothermic reactions in the waste carboy and violates EPA/local environmental regulations.

References

  • "Kimberly-Clark Nitrile Gloves Chemical Resistance Guide", Yale University Environmental Health and Safety. URL:[Link] [2]

  • "Hand Protection Chemical Resistance Guide", Ansell / San Francisco State University EHS. URL:[Link] [3]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminoethoxy)-5-chloropyridine
Reactant of Route 2
Reactant of Route 2
2-(2-Aminoethoxy)-5-chloropyridine
© Copyright 2026 BenchChem. All Rights Reserved.